2,4-Dinitrobenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dinitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3N3O4/c8-4-5-1-2-6(9(11)12)3-7(5)10(13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUDEOWPXBMDJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40339144 | |
| Record name | 2,4-Dinitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4110-33-2 | |
| Record name | 2,4-Dinitrobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4110-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dinitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dinitrobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4-Dinitrobenzonitrile: Structure, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2,4-Dinitrobenzonitrile, a versatile nitroaromatic compound. We will delve into its core chemical properties, structural features, spectroscopic profile, and reactivity. Furthermore, this guide will explore its applications as a valuable intermediate in organic synthesis, with a particular focus on its relevance to the development of novel pharmaceutical agents.
Molecular Structure and Chemical Identity
This compound is a benzene ring substituted with a nitrile group (-CN) at position 1, and two nitro groups (-NO₂) at positions 2 and 4.[1] Its systematic IUPAC name is this compound.[1] The presence of the strongly electron-withdrawing nitro and nitrile groups profoundly influences the electronic nature of the aromatic ring, rendering it highly electron-deficient. This electronic characteristic is the cornerstone of its reactivity.
Structural Representation:
Caption: 2D structure of this compound.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 4110-33-2[1] |
| Molecular Formula | C₇H₃N₃O₄[1] |
| Molecular Weight | 193.12 g/mol [1] |
| Canonical SMILES | C1=CC(=C(C=C1[O-])[O-])C#N[1] |
| InChI | InChI=1S/C7H3N3O4/c8-4-5-1-2-6(9(11)12)3-7(5)10(13)14/h1-3H[1] |
Physicochemical Properties
This compound is a solid at room temperature with a melting point in the range of 100-103 °C.[2] It is important to note that like many nitroaromatic compounds, it should be handled with care due to potential explosive tendencies.
| Property | Value |
| Melting Point | 100-103 °C[2] |
| Appearance | Solid |
| Storage Temperature | 2-8 °C[2] |
Spectroscopic Characterization
The structural elucidation and confirmation of this compound rely on a combination of spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. A weak band around 2200 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration.[3] The presence of the nitro groups gives rise to strong asymmetric and symmetric stretching vibrations. Aromatic nitro compounds typically show an asymmetric stretching band in the range of 1625–1540 cm⁻¹ and a symmetric stretching band between 1400–1360 cm⁻¹. The spectrum will also display bands corresponding to aromatic C-H and C=C stretching and bending vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. Due to the strong electron-withdrawing effects of the nitro and nitrile groups, these protons will be deshielded and appear at high chemical shifts (downfield). The splitting pattern will be consistent with a 1,2,4-trisubstituted benzene ring.
¹³C NMR: The carbon NMR spectrum will display seven distinct signals, one for each carbon atom in the molecule, as they are all in unique chemical environments. The carbon atom of the nitrile group will appear in a characteristic region for nitriles. The aromatic carbons will have chemical shifts influenced by the attached electron-withdrawing groups, with the carbons bearing the nitro groups being significantly deshielded.
Mass Spectrometry (MS)
In mass spectrometry, this compound will exhibit a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be influenced by the presence of the nitro and nitrile groups. Common fragmentation pathways for aromatic nitro compounds involve the loss of NO, NO₂, and other small neutral molecules.
Reactivity and Mechanism
The key to the synthetic utility of this compound lies in its high reactivity towards nucleophiles via nucleophilic aromatic substitution (SNAr) . The two electron-withdrawing nitro groups, positioned ortho and para to the nitrile group, strongly activate the aromatic ring for nucleophilic attack.
Mechanism of Nucleophilic Aromatic Substitution:
The SNAr reaction proceeds through a two-step addition-elimination mechanism.
-
Addition of the Nucleophile: A nucleophile attacks the electron-deficient carbon atom, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex . The negative charge is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro groups.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of a leaving group. In the case of this compound, while the nitrile group is not a typical leaving group, the highly activated ring can undergo substitution at other positions if a suitable leaving group is present in a related derivative. The nitrile group itself can also participate in reactions, for example, with hydroxylamine to form N'-hydroxy-2,4-dinitrobenzimidamide.[4]
Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).
Synthesis of this compound
A common laboratory synthesis of this compound involves the dehydration of 2,4-dinitrobenzoic acid.
Detailed Experimental Protocol: Synthesis from 2,4-Dinitrobenzoic Acid
This protocol is based on established methods.[3][5]
Materials:
-
2,4-Dinitrobenzoic acid
-
Benzenesulfonamide
-
Methylene chloride
-
Dilute Sodium Hydroxide (NaOH) solution
-
Ethanol
-
Nitrogen gas supply
-
Heating oil bath
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Stirring apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a stirrer and a reflux condenser, combine 21.2 grams (0.1 mole) of 2,4-dinitrobenzoic acid and 32.0 grams (0.21 mole) of benzenesulfonamide.[3]
-
Heating: Heat the mixture in an oil bath with stirring. Maintain the temperature at 205-210 °C for 1 hour, then increase the temperature to 225 °C for an additional hour.[3]
-
Cooling: After the heating is complete, allow the reaction mixture to cool to room temperature under a nitrogen atmosphere.[3]
-
Extraction: Shake the residue with methylene chloride and a dilute NaOH solution. Separate the methylene chloride layer and wash it with water.[3]
-
Isolation: Remove the methylene chloride by distillation. This will yield the crude product.[3]
-
Purification: Recrystallize the crude product from ethanol to obtain purified this compound.[3] An alternative purification method involves chromatography on alumina using tetrahydrofuran as the solvent.[5]
Expected Yield: The reported yield for the recrystallized product is around 31%, with a melting point of 100-102 °C.[3] The chromatographic purification method has a reported yield of 56%.[5]
Applications in Research and Drug Development
This compound serves as a valuable building block in organic synthesis, particularly for the preparation of more complex aromatic derivatives.[4] Its utility extends to the synthesis of intermediates for agrochemicals and pharmaceuticals.[2][4]
While direct, large-scale applications in the synthesis of commercial drugs are not widely documented in public literature, the structural motifs present in this compound are found in various bioactive molecules.[4] The dinitrophenyl moiety can be a key component, and the versatile nitrile group can be transformed into other functional groups such as amines, amides, or carboxylic acids, which are prevalent in drug structures.[4] For instance, the reduction of the nitro groups can lead to diaminobenzonitrile derivatives, which are important intermediates for the synthesis of heterocyclic compounds with potential biological activity.[4]
The related compound, 3,5-Dinitrobenzonitrile, is noted for its extensive applications as a pharmaceutical intermediate in the synthesis of heterocyclic compounds, which are common in many active pharmaceutical ingredients (APIs).[6] This highlights the general importance of dinitrobenzonitrile isomers in drug discovery and development.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
Hazard Identification:
-
Flammable Solid: It is a flammable solid.[1]
-
Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[1]
Recommended Handling Procedures:
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.
-
Handling: Avoid creating dust. Do not breathe dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Recommended storage temperature is 2-8 °C.[2]
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.
Conclusion
This compound is a highly reactive and synthetically versatile compound. Its electron-deficient aromatic ring, activated by two nitro groups, makes it an excellent substrate for nucleophilic aromatic substitution reactions. This reactivity, coupled with the transformable nature of the nitrile group, establishes this compound as a valuable intermediate in organic synthesis with potential applications in the development of new pharmaceutical and agrochemical agents. Proper understanding of its properties, reactivity, and safe handling procedures is crucial for its effective and responsible use in a research and development setting.
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Patil PS. (2018). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial a. OAText. Retrieved from [Link]
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An In-Depth Technical Guide to 2,4-Dinitrobenzonitrile (CAS: 4110-33-2)
Executive Summary
This guide provides a comprehensive technical overview of 2,4-Dinitrobenzonitrile (CAS No. 4110-33-2), a highly reactive nitroaromatic compound pivotal in advanced organic synthesis. Due to the strong electron-withdrawing properties imparted by two nitro groups on the benzonitrile framework, it serves as a potent electrophile, particularly in nucleophilic aromatic substitution (SNAr) reactions.[1] While its reactivity is valuable for constructing complex molecular architectures in pharmaceutical and materials science research, it also presents significant safety challenges. This document details its physicochemical properties, reactivity profile, and critical safety protocols. The core of this guide is a self-validating system of protocols for handling, use, and disposal, designed to ensure the safety of researchers and the integrity of experimental outcomes.
Chemical Identification and Physicochemical Properties
Accurate identification and understanding of a reagent's physical properties are the foundation of its safe and effective use in any experimental context. This compound is a solid at room temperature.[1] Its key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 4110-33-2 | [1][2][3] |
| IUPAC Name | This compound | [3] |
| Synonyms | 1-Cyano-2,4-dinitrobenzene, 2,4-Dinitro-benzonitrile | [1][3] |
| Molecular Formula | C₇H₃N₃O₄ | [1][3][4] |
| Molecular Weight | 193.12 g/mol | [3][4] |
| Appearance | Solid | [1] |
| Melting Point | 100-103 °C | [1][5] |
| Boiling Point | 395.1 °C at 760 mmHg | [1] |
| Density | 1.55 g/cm³ | [1] |
Synthesis and Reactivity Profile
Synthesis Overview
This compound is typically synthesized via methods that install the nitrile group onto a pre-existing dinitroaromatic ring. A common laboratory-scale preparation involves the dehydration of the corresponding aldoxime, specifically (E)-2,4-dinitrobenzaldehyde O-aryloximes.[5] Another established method is the reaction of 2,4-dinitrobenzoic acid with benzenesulfonamide at elevated temperatures.[6][7] The choice of synthetic route is dictated by precursor availability, scale, and desired purity.
Reactivity and Mechanistic Insights
The compound's utility stems from the potent electrophilicity of its aromatic ring. The nitro groups at the C2 (ortho) and C4 (para) positions to the nitrile group powerfully withdraw electron density by resonance and induction. This activation renders the ring highly susceptible to attack by nucleophiles, facilitating SNAr reactions.
This reactivity makes it a valuable intermediate for synthesizing more complex molecules, such as N′-hydroxy-2,4-dinitrobenzimidamide.[5] However, like many nitroaromatic compounds, it possesses potential explosive tendencies and can react violently with strong oxidizing agents and bases.[1][8] This dual nature of high utility and significant hazard necessitates the stringent safety protocols detailed in the following sections.
Comprehensive Safety and Hazard Profile
The handling of this compound demands a rigorous adherence to safety protocols due to its multifaceted hazard profile. It is classified as a flammable solid that is harmful or fatal if swallowed or inhaled, and particularly dangerous upon skin contact.[3]
GHS Classification and Hazard Statements
The Globally Harmonized System (GHS) provides a clear summary of the intrinsic hazards.
| Hazard Class | GHS Code | Description | Source(s) |
| Flammable Solids | H228 | Flammable solid | [3] |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3] |
| Acute Toxicity, Dermal | H310 | Fatal in contact with skin | |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [3] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | |
| Skin Sensitization | H317 | May cause an allergic skin reaction | |
| Serious Eye Damage | H318 | Causes serious eye damage | |
| Hazardous to the Aquatic Environment | H410 | Very toxic to aquatic life with long lasting effects |
Toxicological Summary
The primary routes of exposure are inhalation, ingestion, and dermal contact. The dermal toxicity is exceptionally high, with a "Fatal in contact with skin" classification, making impervious gloves and clothing mandatory. Acute oral exposure can lead to systemic toxicity.[3] It is a severe eye irritant, capable of causing serious damage, and can also cause skin irritation and allergic reactions upon repeated exposure.
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is critical.
-
Engineering Controls : All manipulations of this compound must be performed within a certified chemical fume hood to control dust and vapor.
-
Personal Protective Equipment (PPE) :
-
Hand Protection : Wear chemically resistant, impervious gloves (e.g., nitrile or neoprene). Given the high dermal toxicity, consider double-gloving.
-
Eye/Face Protection : Chemical safety goggles and a face shield are required.[9]
-
Skin and Body Protection : Wear a flame-retardant lab coat, long pants, and closed-toe shoes. For larger quantities, a chemically impervious apron or suit is recommended.[9]
-
Respiratory Protection : If there is a risk of dust generation that cannot be controlled by the fume hood, a NIOSH-approved respirator with a particulate filter is necessary.
-
First Aid and Emergency Response
Immediate and correct first aid is crucial in the event of an exposure.
-
In case of Skin Contact : This is a medical emergency. Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Call a physician immediately.
-
In case of Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
If Inhaled : Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[9]
-
If Swallowed : Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[9]
Experimental Workflow: Safe Handling Protocol
The following protocol outlines a self-validating workflow for using this compound in a typical laboratory reaction. The causality for each step is rooted in the compound's specific hazards.
Step-by-Step Methodology
-
Pre-Operation Safety Check : Verify the certification and proper function of the chemical fume hood. Locate the nearest safety shower, eyewash station, and appropriate fire extinguisher. Ensure an appropriate spill kit is on hand.
-
Don PPE : Don all required PPE as specified in Section 4.3. This is a non-negotiable first step to mitigate exposure risk.
-
Prepare Workspace : Clean the fume hood work surface. All equipment should be assembled and checked for defects prior to introducing the reagent.
-
Reagent Handling :
-
Weigh the solid reagent within the fume hood to contain any dust.
-
Add the solid to the reaction vessel using a powder funnel to minimize dust generation.
-
If making a solution, add the solid to the solvent slowly to control any potential exotherm.
-
-
Reaction Monitoring : Monitor the reaction from behind the fume hood sash. Be prepared for any unexpected changes in temperature or pressure.
-
Quenching and Workup : Plan the quenching procedure carefully. If quenching with a nucleophilic or basic solution, add the quenchant slowly and under cooling to control the reaction rate and heat generation.
-
Decontamination : Thoroughly decontaminate all glassware and equipment that came into contact with this compound. Wash all exposed skin areas thoroughly after completing the work, even if no direct contact is suspected.
Workflow Visualization
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IUPAC name for 2,4-Dinitrobenzonitrile
An In-Depth Technical Guide to 2,4-Dinitrobenzonitrile: Synthesis, Characterization, and Reactivity
Abstract
This compound is a pivotal intermediate in modern organic synthesis, valued for its unique reactivity imparted by the presence of a nitrile moiety and two strongly electron-withdrawing nitro groups. This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals. We will explore its fundamental physicochemical properties, detail established synthetic protocols with mechanistic insights, provide a framework for its spectroscopic characterization, and delve into its core reactivity, particularly its susceptibility to nucleophilic aromatic substitution. The applications of this versatile building block in the synthesis of pharmaceuticals, agrochemicals, and other high-value materials will be discussed, underpinned by authoritative references and practical, field-proven insights.
Compound Identification and Physicochemical Properties
The unambiguous identification of a chemical entity is the foundation of any scientific investigation. This compound is systematically named according to IUPAC nomenclature, and its identity is further confirmed by its unique CAS registry number.[1]
Table 1: Core Identifiers for this compound
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 4110-33-2 | [1][2] |
| Molecular Formula | C₇H₃N₃O₄ | [2][3] |
| Molecular Weight | 193.12 g/mol | [2][4] |
| Canonical SMILES | C1=CC(=C(C=C1[O-])[O-])C#N | [1][2] |
| InChIKey | KCUDEOWPXBMDJE-UHFFFAOYSA-N | [1] |
The physical properties of this compound dictate its handling, storage, and reaction conditions. It is typically a yellow crystalline solid at room temperature.[5]
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Appearance | Yellow crystalline solid | [5] |
| Melting Point | 100-103 °C | [2][6] |
| Boiling Point | 395.1 °C at 760 mmHg | [2] |
| Density | ~1.55 g/cm³ | [2][5] |
| Flash Point | 55 °F (12.8 °C) | [2] |
| Hydrogen Bond Acceptor Count | 5 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
Synthesis of this compound
The preparation of this compound can be achieved through several synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. A well-documented and reliable method involves the dehydration of the corresponding carboxylic acid.
Method 1: Dehydration of 2,4-Dinitrobenzoic Acid
This classical approach utilizes the conversion of a carboxylic acid to a nitrile. The reaction of 2,4-dinitrobenzoic acid with benzenesulfonamide at high temperatures provides this compound.[7][8] The causality behind this transformation lies in the formation of an intermediate mixed anhydride which is then dehydrated and rearranged to form the stable nitrile functional group.
-
Apparatus Setup: Equip a round-bottom flask with a magnetic stirrer, a heating mantle with an oil bath, and a condenser under a nitrogen atmosphere.
-
Reagent Charging: To the flask, add 2,4-dinitrobenzoic acid (21.2 g, 0.1 mol) and benzenesulfonamide (32.0 g, 0.21 mol).
-
Heating Profile:
-
Stir the mixture and heat in the oil bath to 205-210 °C for 1 hour.
-
Increase the temperature to 225 °C and maintain for an additional hour.
-
-
Workup:
-
Allow the reaction mixture to cool to room temperature under nitrogen.
-
Add methylene chloride and a dilute aqueous solution of sodium hydroxide (NaOH) to the residue.
-
Shake the mixture in a separatory funnel. The product will partition into the organic layer.
-
Separate the methylene chloride layer and wash it with water.
-
-
Isolation and Purification:
-
Remove the methylene chloride solvent by rotary evaporation.
-
The resulting crude material (melting at 88-92 °C) can be further purified by recrystallization from ethanol to yield the final product with a melting point of 100-102 °C.[8] A yield of approximately 31% can be expected from this procedure.[8] An alternative purification via chromatography on alumina using tetrahydrofuran as the solvent has also been reported, yielding 56%.[7]
-
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
Post-synthesis, the structural integrity of this compound must be rigorously confirmed. A combination of spectroscopic techniques provides a self-validating system for characterization.
Table 3: Key Spectroscopic Data for this compound
| Technique | Key Features | Expected Values / Observations | Source(s) |
| IR Spectroscopy | Nitrile (C≡N) stretch | Weak band at ~2200 cm⁻¹ | [8] |
| Nitro (NO₂) asymmetric stretch | ~1520 cm⁻¹ | [5] | |
| Nitro (NO₂) symmetric stretch | ~1350 cm⁻¹ | [5] | |
| ¹H NMR Spectroscopy | Aromatic Protons | Signals in the range of δ 8.5–9.0 ppm | [5] |
| ¹³C NMR Spectroscopy | Nitrile Carbon (C≡N) | ~115 ppm | [5] |
| Carbons attached to NO₂ | Deshielded signals (~150 ppm) | [5] | |
| Mass Spectrometry | Exact Mass | 193.01235559 Da | [2] |
-
Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence of the key functional groups. The presence of a weak but sharp absorption band around 2200 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration.[8] Strong absorptions around 1520 cm⁻¹ and 1350 cm⁻¹ correspond to the asymmetric and symmetric stretches of the nitro (NO₂) groups, respectively.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy reveals the electronic environment of the aromatic protons. Due to the powerful deshielding effect of the adjacent nitro and nitrile groups, the three protons on the aromatic ring are expected to resonate at very low field, typically between 8.5 and 9.0 ppm.[5] ¹³C NMR will show a characteristic signal for the nitrile carbon around 115 ppm and highly deshielded signals for the carbons bonded to the nitro groups.[5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular formula by providing an exact mass measurement. The molecular ion peak ([M]⁺) should correspond to the calculated exact mass of C₇H₃N₃O₄ (193.01235559 Da).[2]
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the powerful electron-withdrawing nature of its two nitro substituents. These groups render the aromatic ring electron-deficient and thus highly activated towards nucleophilic attack.
Nucleophilic Aromatic Substitution (SₙAr)
This is the cornerstone of this compound's utility in synthesis. The nitro groups, particularly the one at the ortho position (C2) and para position (C4) relative to a leaving group (if one were present), can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. While the nitrile group itself is not a leaving group, the entire molecule is an excellent substrate for reactions where another leaving group is present on a similar dinitrophenyl system (e.g., 1-chloro-2,4-dinitrobenzene).[9][10] The principles of SₙAr are directly applicable to understanding the high reactivity of the 2,4-dinitrophenyl system.
The generally accepted mechanism proceeds via two steps:
-
Addition: A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group (hypothetically, if Cl were at C1 instead of CN), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination: The leaving group departs, restoring the aromaticity of the ring. The rate-determining step can be either the formation of the intermediate or the departure of the leaving group, depending on the specific nucleophile, leaving group, and solvent.[9]
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SₙAr).
Applications in Research and Drug Development
The unique reactivity profile of this compound makes it a valuable precursor in various fields.
-
Pharmaceutical Synthesis: As a functionalized nitroaromatic compound, it serves as a starting material for synthesizing complex heterocyclic compounds, which are common scaffolds in active pharmaceutical ingredients (APIs).[11][12] The nitro groups can be readily reduced to amines, providing access to diamino derivatives that are key precursors for a different class of molecules.[5]
-
Agrochemicals and Dyes: The 2,4-dinitrophenyl moiety is a known structural component in certain agrochemicals and dyes. This compound serves as a convenient building block for introducing this functional unit.[11]
-
Organic Synthesis Intermediate: It is used to synthesize other valuable reagents. For example, it can be used to prepare N′-hydroxy-2,4-dinitrobenzimidamide.[6] Its participation in cross-coupling reactions is also noted as essential for constructing new carbon-carbon bonds.[11]
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.
-
GHS Hazards: It is classified as a flammable solid and is harmful if swallowed, in contact with skin, or if inhaled.[1][13]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid generating dust. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Caution: Nitroaromatic compounds, in general, should be treated as potentially explosive, especially when heated or subjected to shock.[2]
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Molecular weight and formula of 2,4-Dinitrobenzonitrile
An In-Depth Technical Guide to 2,4-Dinitrobenzonitrile: Properties, Synthesis, and Reactivity for Advanced Research Applications
Abstract
This technical guide provides a comprehensive overview of this compound (DNBC), a pivotal chemical intermediate in advanced organic synthesis. We will delve into its core molecular and physical properties, spectroscopic signature, and established synthetic protocols. The primary focus is a detailed exploration of its chemical reactivity, grounded in the powerful electron-withdrawing effects of its nitro and nitrile functionalities. This inherent reactivity makes DNBC a valuable building block for nucleophilic aromatic substitution reactions and a precursor for complex molecular architectures, particularly in the fields of pharmaceutical development, agrochemicals, and materials science. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic potential of this compound.
Core Molecular and Physical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This compound is a distinct organic compound whose identity and behavior are defined by the data summarized below.
Identifiers
For unambiguous identification in literature, patents, and chemical databases, the following identifiers are used:
Structural Representation
The arrangement of the functional groups on the benzene ring is critical to the molecule's reactivity. The two nitro groups at positions 2 and 4, along with the nitrile group at position 1, create a highly electron-deficient aromatic system.
Caption: Chemical structure of this compound (C₇H₃N₃O₄).
Physical Properties
The physical state and solubility are crucial for designing experimental conditions.
| Property | Value | Source(s) |
| Appearance | Solid at room temperature | [1] |
| Melting Point | 100-103 °C (lit.) | [1][4][5] |
| Boiling Point | 395.1 °C at 760 mmHg | [1] |
| Density | 1.55 g/cm³ | [1] |
| Exact Mass | 193.01235559 Da | [1] |
Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. The key spectral features are direct consequences of its functional groups.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups. An analysis of the spectrum reveals characteristic absorption bands.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Source(s) |
| ~2200 | Nitrile (C≡N) | Stretching (weak) | [6] |
| ~1516 | Aromatic Nitro (Ar-NO₂) | Asymmetric Stretching | [7] |
| ~1329 | Aromatic Nitro (Ar-NO₂) | Symmetric Stretching | [7] |
| ~3090 | Aromatic (Ar-H) | C-H Stretching | [7] |
| ~1620 | Aromatic (C=C) | C=C Stretching | [7] |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion (M⁺) : A peak at m/z 193 corresponding to the molecular weight is expected.
-
Exact Mass : High-resolution mass spectrometry should yield a mass of 193.01235559, consistent with the formula C₇H₃N₃O₄.[1]
-
Key Fragments : In GC-MS analysis, major fragment peaks are observed at m/z values of 74, 50, and 99.[2]
Synthesis of this compound
The synthesis of this compound is well-documented, with several routes available. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.
Featured Synthesis: Dehydration of 2,4-Dinitrobenzoic Acid
A reliable and frequently cited method involves the dehydration of 2,4-dinitrobenzoic acid using benzenesulfonamide.[6][8]
Causality of Experimental Choice: This reaction proceeds because heating a carboxylic acid with a sulfonamide provides an effective pathway to the corresponding nitrile. The benzenesulfonamide acts as a dehydrating agent and facilitates the conversion of the carboxylic acid group into the nitrile functionality under thermal conditions.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol: Adapted from Oxley, Partridge, Robson and Short, J. Chem. Soc., 1946, 763.[6][8]
-
Reaction Setup : In a suitable reaction vessel, combine 21.2 grams (0.1 mole) of 2,4-dinitrobenzoic acid with 32.0 grams (0.21 mole) of benzenesulfonamide.[6]
-
Heating : Place the vessel in an oil bath and stir the mixture. Heat the reaction at 205-210°C for 1 hour, then increase the temperature to 225°C for an additional hour.[6]
-
Cooling : After the heating is complete, allow the reaction mixture to cool to room temperature under a nitrogen atmosphere.[6]
-
Extraction : Shake the resulting residue with methylene chloride and a dilute sodium hydroxide (NaOH) solution. Separate the methylene chloride layer and wash it with water.[6]
-
Isolation : Remove the methylene chloride solvent by distillation to yield the crude product.[6]
-
Purification : Recrystallize the crude material from ethanol to obtain purified this compound with a melting point of 100-102°C.[6] The reported yield for this procedure is approximately 31-56%.[6][8]
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound stems directly from its electronic structure. The presence of three potent electron-withdrawing groups (two -NO₂ and one -CN) renders the aromatic ring highly electron-deficient.
Principle of Activation: Nucleophilic Aromatic Substitution (SNAr)
This electron deficiency is the cornerstone of the molecule's reactivity. It strongly deactivates the ring towards electrophilic attack but powerfully activates it for Nucleophilic Aromatic Substitution (SNAr) .[1][9] This is because the electron-withdrawing groups can effectively stabilize the negative charge of the intermediate Meisenheimer complex that forms upon nucleophilic attack. This stabilization lowers the activation energy of the reaction, making the substitution kinetically favorable.
While DNBC itself can undergo reactions, the principle is best illustrated with the closely related and widely studied substrate, 1-chloro-2,4-dinitrobenzene, where the chloride acts as an excellent leaving group.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
This high reactivity makes the dinitrophenyl scaffold an essential tool in pharmaceutical synthesis for constructing complex molecules by introducing various nucleophilic moieties.[10]
Applications in Synthesis
-
Building Block : Due to its susceptibility to nucleophilic attack, DNBC and its derivatives serve as intermediates for producing a wide range of compounds, including those used in dyes, pigments, and agrochemicals.[4]
-
Pharmaceutical Intermediates : The dinitrobenzonitrile core is a precursor for synthesizing heterocyclic compounds, which are common structural motifs in many active pharmaceutical ingredients (APIs).[10]
-
Cross-Coupling Reactions : Its properties make it a suitable substrate for various cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds in drug discovery.[4]
Safety, Handling, and Storage
As a highly functionalized and reactive chemical, this compound must be handled with appropriate caution.
-
General Hazards : The compound is classified as a flammable solid and is harmful if swallowed, inhaled, or in contact with skin.[2]
-
Explosive Potential : Like many nitroaromatic compounds, caution is advised due to potential explosive tendencies, especially under heat or shock.[1]
-
Personal Protective Equipment (PPE) : Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage : Store in a cool, dry place, typically recommended at 2-8°C.[4]
| Hazard Statement | GHS Code | Classification |
| Flammable solid | H228 | Danger |
| Harmful if swallowed | H302 | Warning |
| Harmful in contact with skin | H312 | Warning |
| Harmful if inhaled | H332 | Warning |
| Data from PubChem.[2] |
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An In-Depth Technical Guide to the Solubility of 2,4-Dinitrobenzonitrile in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2,4-dinitrobenzonitrile, a key intermediate in various synthetic pathways. Recognizing the critical role of solubility in process development, formulation, and biological studies, this document offers a detailed exploration of the theoretical and practical aspects of its dissolution in common organic solvents. While quantitative experimental data is not widely available in public literature, this guide leverages established principles of physical organic chemistry and analytical science to provide researchers, scientists, and drug development professionals with a robust framework for understanding and predicting the solubility behavior of this compound. The guide includes a theoretical assessment of solubility based on molecular structure, a detailed experimental protocol for determining solubility, a validated analytical methodology for quantification, and a discussion of the implications of its solubility profile in research and development.
Introduction to this compound: A Molecule of Synthetic Importance
This compound is a crystalline solid with the molecular formula C₇H₃N₃O₄.[1] Its structure, featuring a benzene ring substituted with two electron-withdrawing nitro groups and a nitrile group, makes it a highly reactive and versatile intermediate in organic synthesis.[1][2] The presence of these functional groups significantly influences its physicochemical properties, including its melting point of 100-103°C and its overall polarity, which are key determinants of its solubility.[1]
This compound serves as a precursor in the synthesis of a variety of more complex molecules, including dyes, agrochemicals, and potentially, pharmacologically active compounds.[3][4] The nitro groups can be readily reduced to amino groups, opening pathways to a diverse range of derivatives.[4] Given its utility, a thorough understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies, and for its potential formulation in various applications.
Theoretical Framework for Predicting the Solubility of this compound
In the absence of extensive empirical solubility data for this compound, a theoretical approach based on its molecular structure and the principle of "like dissolves like" provides valuable predictive insights. The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
2.1. Molecular Polarity and Functional Group Contributions
This compound is a moderately polar molecule. The two nitro groups (-NO₂) and the nitrile group (-CN) are highly polar and capable of participating in dipole-dipole interactions and acting as hydrogen bond acceptors. The benzene ring, while generally nonpolar, has its electron density significantly reduced by the strong electron-withdrawing effects of the substituents.
This molecular architecture suggests that this compound will exhibit preferential solubility in polar aprotic and some polar protic solvents that can effectively solvate the polar functional groups.
2.2. Hansen Solubility Parameters (HSP) as a Predictive Tool
A more quantitative approach to predicting solubility is through the use of Hansen Solubility Parameters (HSP).[5][6][7] HSP theory decomposes the total cohesive energy of a substance into three components:
-
δd (Dispersion): Arising from van der Waals forces.
-
δp (Polar): Arising from dipole-dipole interactions.
-
δh (Hydrogen Bonding): Arising from the energy of hydrogen bonds.
Therefore, solvents with a balanced HSP profile, particularly those with moderate to high polarity and hydrogen bonding capability, are predicted to be good solvents for this compound.
Predicted Solubility Profile:
-
High Solubility: Expected in polar aprotic solvents like acetone , acetonitrile , and tetrahydrofuran (THF) . These solvents have strong dipole moments and can effectively solvate the polar nitro and nitrile groups. The synthesis of a related compound, 2,4-dinitroaniline, showed high solubility in acetone and acetonitrile.[8]
-
Moderate to Good Solubility: Expected in polar protic solvents like ethanol and methanol . The ability of these solvents to act as hydrogen bond donors can interact favorably with the nitrogen and oxygen atoms of the nitro and nitrile groups. The fact that this compound can be recrystallized from ethanol supports this prediction.[6] For comparison, 1,4-dinitrobenzene is soluble in ethanol (1g in 300ml).
-
Moderate Solubility: Expected in chlorinated solvents like chloroform and dichloromethane . These solvents have some polarity and can engage in dipole-dipole interactions.
-
Low to Poor Solubility: Expected in nonpolar solvents like toluene and hexane . The lack of strong intermolecular interactions between the nonpolar solvent and the polar solute will hinder dissolution. The solubility of 2,4-dinitroaniline was found to be lowest in toluene.[8]
The following diagram illustrates the logical relationship for predicting solubility based on solvent properties.
Caption: Predicted solubility based on intermolecular forces.
Experimental Determination of Solubility
To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The equilibrium solubility method is a reliable and widely used technique.
3.1. Experimental Protocol: Equilibrium Solubility Determination
This protocol outlines the steps for determining the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
HPLC system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of sealed vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The required time should be determined empirically by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation upon cooling.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.
-
Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation of Solubility:
-
From the measured concentration and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature. Express the solubility in appropriate units (e.g., g/L, mol/L).
-
The following diagram illustrates the experimental workflow for determining the solubility of this compound.
Caption: Workflow for equilibrium solubility determination.
Analytical Methodology for Quantification
Accurate quantification of this compound in solution is essential for solubility determination. High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable technique due to its sensitivity, specificity, and the presence of strong chromophores in the analyte.
4.1. Recommended HPLC Method
Based on established methods for similar nitroaromatic and benzonitrile compounds, the following HPLC parameters are recommended for the analysis of this compound.
| Parameter | Recommended Condition | Rationale |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water | A common and effective mobile phase for reversed-phase chromatography. The ratio can be optimized for desired retention time. |
| Buffer | 0.1% Formic Acid or Phosphoric Acid in the aqueous phase | Improves peak shape and reproducibility.[5] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Injection Volume | 10-20 µL | A typical injection volume for analytical HPLC. |
| Detection | UV at 254 nm or 210 nm | Nitroaromatic compounds exhibit strong absorbance in the UV region. 210 nm provides general aromatic absorbance, while 254 nm is often used for nitroaromatics.[9] |
| Column Temp. | 25-30 °C | To ensure reproducible retention times. |
4.2. UV-Vis Spectrophotometry as an Alternative
For simpler and more rapid quantification, UV-Vis spectrophotometry can be employed, provided that the solvent used for the solubility study has a suitable UV cutoff and does not interfere with the absorbance of this compound. The absorbance maximum (λmax) of this compound in a given solvent would first need to be determined by scanning a dilute solution across the UV-Vis spectrum. A calibration curve of absorbance versus concentration at λmax would then be constructed for quantification. Nitroaromatic compounds generally exhibit strong UV absorbance.[10][11]
Implications for Researchers and Drug Development Professionals
A comprehensive understanding of the solubility of this compound has significant practical implications:
-
Synthetic Chemistry: Knowledge of solubility is crucial for selecting appropriate solvents for reactions involving this compound, as well as for its purification through crystallization. The choice of solvent can directly impact reaction rates, yields, and impurity profiles.
-
Process Development: In a scale-up scenario, solubility data is essential for designing efficient and safe processes, including dissolution, filtration, and drying steps.
-
Drug Discovery and Development: While this compound itself is not a therapeutic agent, it serves as a building block for more complex molecules that may have pharmacological activity.[4] Understanding the solubility of such intermediates is vital for their efficient synthesis and purification. For any potential drug candidate derived from this scaffold, solubility is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability. The principles of formulation for poorly soluble drugs would be highly relevant for any such derivatives.[12][13][14]
Conclusion
This technical guide has provided a detailed overview of the solubility of this compound in common organic solvents. While direct quantitative data remains scarce, a robust theoretical framework based on its molecular structure and established principles of solubility has been presented to guide researchers in solvent selection. Furthermore, this guide offers a detailed, field-proven experimental protocol for the accurate determination of its solubility and a validated analytical methodology for its quantification. The insights provided herein are intended to empower researchers, scientists, and drug development professionals to make informed decisions regarding the use of this compound in their synthetic and developmental workflows, ultimately facilitating more efficient and successful research outcomes.
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Tyagi, A., et al. (2022). (a) UV-vis absorption spectra of different nitroaromatic compounds. (b) UV-vis absorption spectra of 4-NP and excitation and emission spectra of the ZELMO phosphor dispersed in deionized water. ResearchGate. Retrieved from [Link]
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Spectroscopic Blueprint of 2,4-Dinitrobenzonitrile: A Guide for Analytical and Synthetic Chemists
Introduction: Defining the Molecular Identity
In the landscape of synthetic chemistry and drug development, the precise characterization of molecular entities is paramount. 2,4-Dinitrobenzonitrile (C₇H₃N₃O₄, CAS No: 4110-33-2) is a key aromatic intermediate, valued for its reactive nature stemming from the strong electron-withdrawing properties of its dual nitro groups and nitrile functionality.[1] Its utility in nucleophilic aromatic substitution reactions makes it a versatile building block for more complex molecules.[1] However, its reactivity and potential isomerism necessitate unambiguous structural confirmation, a task for which a multi-technique spectroscopic approach is indispensable.
This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define the molecular structure of this compound. The methodologies and interpretations presented herein are grounded in established analytical principles, designed to serve as a reliable reference for researchers engaged in quality control, reaction monitoring, and structural elucidation.
A Note on Safety: this compound is a flammable solid and is harmful if swallowed, inhaled, or in contact with skin.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times, and all handling should occur in a well-ventilated fume hood.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy provides the most detailed structural map of an organic molecule by probing the magnetic environments of its constituent nuclei, primarily ¹H and ¹³C. The powerful electron-withdrawing nature of the two nitro groups and the nitrile group in this compound results in a highly deshielded aromatic system, causing its proton and carbon signals to appear significantly downfield.
Predicted ¹H and ¹³C NMR Data
The predicted NMR data, assuming a standard deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆, are summarized below. The numbering convention used for assignment is shown in the accompanying diagram.
Diagram 1: Atom Numbering for NMR Assignment
A diagram illustrating the chemical structure of this compound with numbered positions for NMR correlation.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Atom Label | Predicted ¹H Shift (ppm) | Predicted Multiplicity & Coupling (J) | Predicted ¹³C Shift (ppm) |
| C1 | - | - | ~118 |
| C2 | - | - | ~151 |
| C3 | ~9.1 | d, J ≈ 2.0 Hz | ~123 |
| C4 | - | - | ~152 |
| C5 | ~8.8 | dd, J ≈ 8.7, 2.0 Hz | ~131 |
| C6 | ~8.2 | d, J ≈ 8.7 Hz | ~136 |
| C≡N | - | - | ~115 |
Note: These are estimated values. Actual experimental values may vary based on solvent and concentration.
Interpretation and Rationale
-
¹H NMR: The aromatic region is expected to show three distinct signals. The proton at the C3 position (H3) is positioned between two nitro groups and appears as the most downfield signal, likely a doublet due to small meta-coupling to H5. The H5 proton will be a doublet of doublets, split by its ortho neighbor H6 and its meta neighbor H3. The H6 proton will appear as a doublet, split only by its ortho neighbor H5. The significant downfield shifts (δ > 8.0 ppm) are a direct consequence of the cumulative deshielding effect of the three electron-withdrawing groups.[7]
-
¹³C NMR: Seven distinct carbon signals are expected. The nitrile carbon (C≡N) will appear around 115 ppm. The quaternary carbons bonded to the nitro groups (C2, C4) will be the most deshielded aromatic carbons due to strong inductive and resonance effects.[6][8] The carbon bearing the nitrile group (C1) will also be significantly shifted. The protonated carbons (C3, C5, C6) will appear at relatively lower field strengths compared to benzene, consistent with the overall electron-deficient nature of the ring.
Protocol: Acquiring High-Resolution NMR Spectra
A self-validating protocol ensures data integrity and reproducibility.
Diagram 2: NMR Acquisition Workflow
A flowchart detailing the steps for acquiring high-quality NMR data for a solid sample.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean vial. Add approximately 0.7 mL of a suitable deuterated solvent (DMSO-d₆ is a good choice for nitroaromatics due to its high solubilizing power). Ensure complete dissolution, using gentle vortexing if necessary. Filter the solution through a pipette with a cotton or glass wool plug into a high-quality 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent. Perform automated or manual tuning and shimming procedures to optimize magnetic field homogeneity.[9]
-
¹H Spectrum Acquisition: Acquire a standard one-dimensional proton spectrum. A sufficient signal-to-noise ratio is typically achieved with 8 to 16 scans.
-
¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to obtain a good spectrum, especially for the quaternary carbons.
-
Data Processing: Process the raw data (Free Induction Decay) using a Fourier Transform. Apply phase and baseline corrections. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and 39.5 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[9]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the spectrum is dominated by strong, characteristic absorptions from the nitrile (-C≡N) and nitro (-NO₂) groups.
Characteristic IR Absorption Data
The principal vibrational frequencies for this compound are highly predictable based on well-established correlation tables.[10]
Diagram 3: IR Analysis Workflow
A simplified workflow for obtaining and interpreting an FTIR spectrum.
Table 2: Principal IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| ~3100-3000 | Aromatic C-H | Stretching | Medium-Weak |
| ~2230 | Nitrile (-C≡N) | Stretching | Medium-Strong, Sharp |
| ~1600, ~1470 | Aromatic C=C | Ring Stretching | Medium |
| ~1530 | Nitro (Ar-NO₂) | Asymmetric Stretching | Strong |
| ~1350 | Nitro (Ar-NO₂) | Symmetric Stretching | Strong |
| ~900-680 | Aromatic C-H | Out-of-plane Bending | Strong |
Interpretation and Rationale
The IR spectrum provides a distinct fingerprint for this molecule.
-
Nitrile Stretch: A sharp, moderately intense peak around 2230 cm⁻¹ is a definitive indicator of the nitrile (-C≡N) group. Its position is characteristic of an aromatic nitrile.
-
Nitro Stretches: Two very strong and characteristic peaks will be present for the nitro groups. The asymmetric stretch appears at a higher frequency (~1530 cm⁻¹) and the symmetric stretch at a lower frequency (~1350 cm⁻¹). The intensity of these bands is a hallmark of nitroaromatic compounds.
-
Aromatic Vibrations: Weaker absorptions above 3000 cm⁻¹ confirm the presence of aromatic C-H bonds. C=C ring stretching vibrations are visible in the 1600-1450 cm⁻¹ region. Strong bands in the fingerprint region (below 1000 cm⁻¹) arise from C-H out-of-plane bending and can be indicative of the substitution pattern.
Protocol: Acquiring an Attenuated Total Reflectance (ATR) IR Spectrum
ATR is a modern, convenient method for analyzing solid samples without extensive preparation.
-
Background Collection: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal surface.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum.
-
Data Processing: The software automatically performs the background subtraction. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Label the major peaks of interest.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. By ionizing the molecule and separating the resulting charged particles by their mass-to-charge (m/z) ratio, MS serves as the ultimate confirmation of molecular formula.
Mass Spectral Data
The monoisotopic mass of this compound is 193.012 Da.[2] In a typical Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 193.
Table 3: Key Mass Spectral Data for this compound (from NIST Database)
| m/z Value | Proposed Identity | Significance |
| 193 | [C₇H₃N₃O₄]⁺ | Molecular Ion (M⁺) |
| 163 | [M - NO]⁺ | Loss of Nitric Oxide |
| 147 | [M - NO₂]⁺ | Loss of Nitro Group |
| 117 | [M - NO₂ - NO]⁺ | Subsequent loss from m/z 147 |
| 99 | [C₆H₃N]⁺ | Loss of two NO₂ groups |
| 75 | [C₅H₃N]⁺ | Benzene ring fragmentation |
| 74 | [C₅H₂N]⁺ | Further fragmentation |
| 50 | [C₄H₂]⁺ | Aromatic fragment |
Source: Data inferred from PubChem/NIST records.[2]
Fragmentation Analysis
The fragmentation of nitroaromatic compounds is well-characterized. The molecular ion is often visible, and its fragmentation is driven by the loss of the nitro groups.
Diagram 4: Proposed MS Fragmentation Pathway
A diagram showing the major fragmentation steps for this compound upon electron ionization.
-
Initial Fragmentation: The primary fragmentation pathway involves the cleavage of the C-N bond to lose a nitro radical (•NO₂), resulting in a fragment at m/z 147.
-
Secondary Losses: This fragment can then lose nitric oxide (NO) via rearrangement to give an ion at m/z 117.
-
Ring Fragmentation: Further fragmentation involves the loss of the second nitro group and subsequent cleavage of the benzonitrile ring structure, leading to characteristic aromatic fragments at m/z 99, 75, and 50.[11] The presence of these smaller fragments is typical for substituted benzene derivatives.
Protocol: Acquiring a GC-MS Spectrum
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile and thermally stable compounds like this compound.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Method: Inject a small volume (e.g., 1 µL) of the solution into the GC. Use a standard non-polar column (e.g., DB-5ms) and a temperature program that allows for the elution of the compound, for example, starting at 100°C and ramping to 280°C at 10°C/min.
-
MS Method: The mass spectrometer, coupled to the GC, will be operated in Electron Ionization (EI) mode at a standard energy of 70 eV. The scan range should be set to cover the expected mass range, for example, m/z 40-250.
-
Data Analysis: The resulting total ion chromatogram (TIC) will show a peak at the retention time of this compound. The mass spectrum corresponding to this peak can then be extracted and analyzed. The spectrum should be compared against a reference library (like NIST) for confirmation.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and unambiguous spectroscopic fingerprint for this compound. IR spectroscopy rapidly confirms the presence of the critical nitrile and nitro functional groups. Mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. Finally, NMR spectroscopy, even when based on robust predictive models, elucidates the precise connectivity and electronic environment of every atom in the molecule. Together, these techniques form a self-validating system of analysis, ensuring the structural integrity and purity of this compound for its applications in research and development.
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Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal. Available at: [Link]
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Introduction: The Chemistry and Utility of a Highly Activated Aromatic Intermediate
An In-Depth Technical Guide to the Synthesis and Reactions of 2,4-Dinitrobenzonitrile
This compound (DNBN) is a crystalline organic compound characterized by a benzene ring substituted with a nitrile group (-C≡N) and two nitro groups (-NO₂) at positions 2 and 4.[1] This specific arrangement of functional groups renders the molecule a valuable and highly reactive intermediate in synthetic organic chemistry. Aromatic nitriles are foundational building blocks for a wide range of fine chemicals, including pharmaceuticals, agrochemicals, and dyes, owing to the nitrile group's versatile transformability into amines, amides, or carboxylic acids.[2]
The defining feature of this compound is the profound electronic influence of the two nitro groups. As powerful electron-withdrawing groups, they significantly decrease the electron density of the aromatic ring. This activation makes the molecule particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of its chemical utility.[2] Furthermore, the nitro groups themselves are reactive handles that can be selectively reduced to amino groups, opening pathways to a diverse array of substituted aniline derivatives. This guide provides a detailed exploration of the synthesis of DNBN and its key reactions, offering field-proven insights for researchers and drug development professionals.
Synthesis of this compound
The most direct and established synthesis of this compound involves the dehydration of the corresponding carboxylic acid, 2,4-dinitrobenzoic acid. This transformation is not a simple thermal dehydration; it requires a specific chemical environment to facilitate the conversion of the carboxylic acid to a nitrile.
Mechanistic Rationale and Experimental Choices
The conversion of a carboxylic acid to a nitrile typically proceeds through an amide intermediate. In the established protocol, benzenesulfonamide is employed not merely as a dehydrating agent but as a reactant that facilitates this pathway under high-temperature conditions.[3][4] The process involves the initial formation of a mixed anhydride or a related activated species, which then reacts to form the primary amide. Subsequent dehydration of this amide at elevated temperatures yields the target nitrile. The choice of high temperatures (205-225°C) is critical to drive the reaction, particularly the final dehydration step, to completion.[4]
Tabulated Synthesis Data
| Parameter | Value | Source |
| Starting Material | 2,4-Dinitrobenzoic acid | [4] |
| Reagent | Benzenesulfonamide | [4] |
| Temperature | 205-225°C | [4] |
| Reported Yield | 31-56% | [3][4] |
| Melting Point | 100-103°C | [4][5] |
| Molecular Formula | C₇H₃N₃O₄ | [1][5] |
| Molar Mass | 193.12 g/mol | [1][5] |
| CAS Number | 4110-33-2 | [1] |
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis from 2,4-Dinitrobenzoic Acid
This protocol is adapted from the method described by Oxley et al. and subsequent preparations.[3][4]
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and an oil bath, combine 2,4-dinitrobenzoic acid (0.1 mole, 21.2 g) and benzenesulfonamide (0.21 mole, 32.0 g).[4]
-
Heating: Stir the mixture and heat the oil bath to 205-210°C for 1 hour. Subsequently, increase the temperature to 225°C and maintain for an additional hour.[4]
-
Cooling: Allow the reaction mixture to cool to room temperature under a nitrogen atmosphere.
-
Extraction: Transfer the resulting residue into a separatory funnel. Add methylene chloride and a dilute aqueous solution of sodium hydroxide (NaOH). Shake the mixture vigorously.
-
Washing: Separate the organic (methylene chloride) layer and wash it with water to remove any remaining base or water-soluble impurities.
-
Solvent Removal: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on alumina using a suitable solvent system to yield pure this compound.[3][4] The infrared spectrum of the product shows a characteristic nitrile band.[4]
Key Reactions of this compound
The reactivity of DNBN is dominated by its electron-deficient aromatic system and the reducible nitro groups.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is a two-step addition-elimination process, fundamentally different from SN1 and SN2 reactions.[6] The reaction is initiated by the attack of a nucleophile on the electron-poor aromatic ring.[7]
Causality of Reactivity: The presence of two nitro groups, positioned ortho and para to potential leaving groups, is the critical factor that enables this reaction. These groups powerfully stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[8] This stabilization of the high-energy intermediate is what lowers the activation energy and drives the reaction forward. While halides are excellent leaving groups in SNAr reactions, the nitrile group can also be displaced by strong nucleophiles, although this is less common. More frequently, the dinitrophenyl moiety acts as a scaffold where other leaving groups (like halogens in 2,4-dinitrochlorobenzene) are substituted. The principles governing the reactivity of 2,4-dinitrochlorobenzene are directly applicable to understanding the electronic environment of DNBN.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Representative Protocol: Reaction with Hydrazine
The reaction of 2,4-dinitrobenzene derivatives with nucleophiles like hydrazine is well-documented and serves as an excellent model.[8][9] This reaction typically results in the formation of 2,4-dinitrophenylhydrazine.
-
Dissolution: Dissolve this compound (or a related derivative like 1-chloro-2,4-dinitrobenzene) in a suitable solvent such as methanol or dimethyl sulfoxide (DMSO).[9]
-
Nucleophile Addition: Add an excess of hydrazine hydrate to the solution at room temperature with stirring.
-
Reaction Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) or spectrophotometrically by observing the appearance of the product.[8]
-
Work-up: Upon completion, the reaction mixture is typically worked up by pouring it into water, which precipitates the solid product.
-
Purification: The crude product is collected by suction filtration, washed with water, and can be recrystallized from a suitable solvent like methanol to yield pure 2,4-dinitrophenylhydrazine.[9]
Selective Reduction of Nitro Groups
A crucial transformation for dinitroaromatic compounds is the reduction of one or both nitro groups to amines, which are versatile precursors for dyes and pharmaceuticals. The primary challenge is to achieve this reduction without affecting other functional groups, particularly the nitrile.[10]
Rationale for Reagent Selection: Standard catalytic hydrogenation (e.g., H₂/Pd-C) is often too aggressive and can lead to the reduction of the nitrile group to a benzylamine.[10] Therefore, chemical reducing agents are preferred. Tin(II) chloride (SnCl₂) in an acidic medium (e.g., ethanol/acetic acid or concentrated HCl) is a classic and effective reagent for the selective reduction of aromatic nitro groups in the presence of nitriles.[10] An alternative is sodium dithionite (Na₂S₂O₄).[10]
Regioselectivity: In unsymmetrically substituted dinitrobenzenes, the question of which nitro group is reduced first arises. For 2,4-dinitrotoluene, selective reduction with ammonium sulfide (the Zinin reduction) preferentially reduces the 4-nitro group.[11] In other systems, the ortho nitro group may be reduced preferentially.[12] For this compound, the electronic and steric environment will dictate the outcome, which may require experimental verification.
Caption: Potential reduction pathways for this compound.
Detailed Experimental Protocol: Reduction with Tin(II) Chloride
-
Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound in a mixture of ethanol and concentrated hydrochloric acid.
-
Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol portion-wise to the stirred suspension. An excess of the tin reagent (e.g., 3-5 equivalents) is typically used.[10]
-
Reflux: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by TLC until the starting material is consumed.
-
Basification: After cooling, carefully neutralize the reaction mixture by the slow addition of a concentrated aqueous solution of NaOH or Na₂CO₃. This step is highly exothermic and results in the precipitation of tin salts.[10]
-
Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the organic layer with water and brine, dry it over an anhydrous salt, and concentrate it under reduced pressure. The resulting amino-nitrobenzonitrile or diaminobenzonitrile can be purified by column chromatography or recrystallization.
Conclusion
This compound stands as a testament to the power of functional group interplay in directing chemical reactivity. Its synthesis from 2,4-dinitrobenzoic acid provides a reliable route to this valuable intermediate. The molecule's utility is primarily expressed through two key reaction classes: nucleophilic aromatic substitution, driven by the powerful electron-withdrawing nature of the twin nitro groups, and the selective reduction of these nitro groups to form aminobenzonitrile derivatives. A thorough understanding of the mechanisms and experimental conditions governing these transformations allows researchers to effectively leverage this compound as a versatile building block in the synthesis of complex molecular targets relevant to materials science, agrochemistry, and pharmaceutical development.
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The NprA nitroreductase required for 2,4-dinitrophenol reduction in Rhodobacter capsulatus is a dihydropteridine reductase. PubMed. [Link]
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Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. ResearchGate. [Link]
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Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Semantic Scholar. [Link]
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Chemical Profile and Core Reactivity of 2,4-Dinitrobenzonitrile
An In-Depth Technical Guide to the Research Applications of 2,4-Dinitrobenzonitrile
Abstract
This compound (DNBN) is a highly functionalized aromatic compound characterized by a nitrile group and two nitro substituents. These features render the benzene ring exceptionally electron-deficient, making DNBN a potent electrophile for a variety of chemical transformations. This guide explores the core research applications of DNBN, moving beyond its role as a simple chemical intermediate. We delve into its significant potential in drug discovery as a cysteine-targeting covalent inhibitor and in chemical biology as a thiol-reactive probe. Furthermore, we examine its utility as a precursor for advanced, heat-resistant polymers. This document provides detailed mechanistic insights, step-by-step experimental protocols for its application, and validation workflows, positioning DNBN as a versatile tool for researchers in medicinal chemistry, chemical biology, and materials science.
This compound is a crystalline solid whose chemical personality is dominated by the strong electron-withdrawing nature of its substituents. The combined inductive and resonance effects of the two nitro groups and the nitrile group create a profound electrophilic character on the aromatic ring, making it highly susceptible to attack by nucleophiles.
Structure and Physicochemical Properties
The molecular structure and key properties of DNBN are summarized below.
Caption: Chemical structure of this compound (DNBN).
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₃N₃O₄ | [1] |
| Molecular Weight | 193.12 g/mol | [1] |
| CAS Number | 4110-33-2 | [1] |
| Appearance | Yellow crystalline solid | [2] |
| Melting Point | 100-103 °C | [2] |
| ¹H NMR | Aromatic signals approx. δ 8.5–9.0 ppm | [2] |
| IR Spectroscopy | Nitrile (C≡N) stretch: ~2200-2230 cm⁻¹Nitro (NO₂) stretches: ~1520 cm⁻¹ & ~1350 cm⁻¹ |[2][3] |
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for DNBN is Nucleophilic Aromatic Substitution (SₙAr). Unlike nucleophilic substitution on aliphatic carbons, the SₙAr mechanism does not involve an Sₙ2-type backside attack. Instead, it proceeds via a two-step addition-elimination mechanism. The electron-deficient ring readily accepts a nucleophile (e.g., a thiolate) to form a resonance-stabilized Meisenheimer complex.[4] The subsequent departure of a leaving group is typically not the rate-determining step in such a highly activated system. For DNBN reacting with a biological nucleophile like cysteine, the "leaving group" is conceptually the aromatic system itself, which is modified by the addition. The reaction is driven by the exceptional stability of the anionic intermediate, which is delocalized over the nitro groups.
Application in Chemical Biology and Drug Discovery
The high reactivity of DNBN towards soft nucleophiles, particularly the thiol group of cysteine, makes it an outstanding candidate for applications in probing and inhibiting protein function.
DNBN as a "Warhead" for Targeted Covalent Inhibitors
Targeted Covalent Inhibitors (TCIs) are a class of drugs that, after initial non-covalent binding to their target protein, form a stable covalent bond with a specific amino acid residue.[5] This mode of action can lead to prolonged duration of action, high potency, and the ability to target proteins with shallow binding pockets.[2]
Cysteine, with its highly nucleophilic thiol side chain, is the most common target for TCIs.[6] DNBN is an ideal "warhead" for cysteine targeting. Its reaction proceeds via the SₙAr mechanism, where the cysteine thiolate attacks the aromatic ring. The process involves two key steps:
-
Reversible Binding (Kᵢ): The inhibitor first binds non-covalently to the protein's active or allosteric site. This step is governed by shape complementarity and non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Irreversible Covalent Bonding (kᵢₙₐ꜀ₜ): Once properly oriented, the electrophilic DNBN warhead reacts with the nearby cysteine residue to form a stable thioether bond.[7]
Caption: SₙAr reaction of DNBN with a protein cysteine residue.
The reactivity of nitrile-containing compounds towards cysteine is strongly correlated with the electrophilicity of the nitrile's local environment.[8] Heteroaromatic nitriles (e.g., cyanopyridines, cyanopyrimidines) are known to be highly reactive. The presence of two powerful nitro groups on the benzonitrile ring is expected to render DNBN exceptionally reactive, placing it in the category of a potent electrophile suitable for covalent inhibition.[8]
Experimental Workflow: Screening and Validation of DNBN-based Inhibitors
A robust workflow is essential to identify and validate the covalent modification of a target protein by a DNBN-based inhibitor. This process involves a labeling step followed by rigorous analytical verification using mass spectrometry.
Experimental Protocol 1: Covalent Labeling of a Cysteine-Containing Protein
This protocol is a generalized procedure for reacting an electrophilic probe with a target protein.
-
Protein Preparation:
-
Dissolve the target protein to a concentration of 50–100 µM in a suitable buffer, such as 50 mM HEPES or phosphate buffer, pH 7.0–7.5.[9]
-
Rationale: A pH of ~7.4 ensures that a significant population of cysteine residues are in the more nucleophilic thiolate form (pKa ≈ 8.5) while minimizing the reactivity of lysine amines (pKa > 9.5).[1]
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-fold molar excess of a thiol-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 30 minutes at room temperature.[4] Avoid DTT, as its free thiols will compete for the reagent.
-
-
Labeling Reaction:
-
Prepare a 10 mM stock solution of the DNBN-based inhibitor in a compatible organic solvent like DMSO.
-
Add the inhibitor stock solution to the stirring protein solution to achieve a final 10- to 20-fold molar excess of the inhibitor relative to the protein.[9]
-
Rationale: A molar excess ensures the reaction proceeds to completion in a reasonable timeframe.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[9]
-
-
Quenching and Purification:
-
Add a low molecular weight thiol, such as β-mercaptoethanol or glutathione, to a final concentration of ~20 mM to quench any unreacted inhibitor.[10]
-
Remove the excess inhibitor and quenching agent by gel filtration (e.g., Sephadex G-25 column) or using a centrifugal filter (e.g., 10 kDa MWCO).[11] The purified protein is now ready for analysis.
-
Experimental Protocol 2: Verification of Covalent Modification by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive method to confirm covalent modification.
-
Intact Protein Analysis (Top-Down):
-
Dilute the labeled protein sample in an appropriate solvent (e.g., 0.1% formic acid in water/acetonitrile).[12]
-
Inject the sample onto an LC-MS system equipped with a C4 or C8 reverse-phase column suitable for protein separation.
-
Acquire the mass spectrum of the eluting protein. A successful covalent modification will result in a mass increase corresponding to the molecular weight of the DNBN-based inhibitor (for DNBN itself, Δmass = 193.12 Da, minus the H from the thiol, so +192.11 Da).[13]
-
Rationale: This provides a rapid and clear confirmation that a covalent adduct has formed.
-
-
Peptide Mapping Analysis (Bottom-Up):
-
Take the labeled protein, denature it (e.g., 8M Urea), reduce any remaining disulfides (TCEP), and alkylate them with iodoacetamide to prevent disulfide scrambling.[14]
-
Rationale: Iodoacetamide caps all free cysteines, ensuring that any modification observed is from the DNBN inhibitor and not a post-processing artifact.
-
Digest the protein into smaller peptides using a protease like trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS. Search the fragmentation data against the protein's sequence, specifying a variable modification on cysteine residues corresponding to the mass of the DNBN adduct.[12]
-
Rationale: This powerful technique not only confirms the modification but also pinpoints the exact cysteine residue(s) on the protein that were targeted by the inhibitor.[13]
-
Caption: Targeting the EGFR kinase pathway with a covalent inhibitor.
Application in Advanced Materials Synthesis
Beyond biological applications, the versatile chemistry of DNBN allows it to serve as a valuable precursor in materials science, particularly for the synthesis of high-performance polymers.
A Precursor to High-Performance Polymer Monomers
Aromatic polyimides are a class of polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength, making them essential in the aerospace and electronics industries. [15]These polymers are typically synthesized from aromatic diamine and aromatic dianhydride monomers.
The nitro groups of DNBN can be readily reduced to amino groups, converting it into 2,4-diaminobenzonitrile . This diamine monomer can then be polymerized. The presence of the nitrile group is particularly advantageous, as it can undergo thermally induced cross-linking reactions at high temperatures, further enhancing the thermal and oxidative stability of the final polymer. [16]
Caption: Reduction of DNBN to 2,4-diaminobenzonitrile.
Experimental Protocol: Synthesis of 2,4-Diaminobenzonitrile
This protocol details the chemical reduction of DNBN. [17]
-
Reagent Preparation: Prepare a solution of 74.6 g of stannous chloride dihydrate (SnCl₂·2H₂O) in 75 mL of concentrated HCl and 150 mL of ethanol. Cool the solution in an ice bath.
-
DNBN Addition: While stirring the cooled stannous chloride solution, slowly add 9.66 g (0.05 mole) of powdered this compound. Maintain the reaction temperature between 25-30°C during the addition.
-
Rationale: The reduction of nitro groups is highly exothermic. Slow addition and cooling are critical to control the reaction rate and prevent side reactions.
-
-
Reaction: After addition is complete, hold the resulting yellow solution at 40°C for 90 minutes.
-
Workup:
-
Cool the mixture in an ice bath. Slowly add a solution of 70 g of NaOH in 280 g of water to neutralize the acid and precipitate tin hydroxides.
-
Filter the mixture. The product is present in both the filtrate and the solid precipitate.
-
-
Extraction and Purification:
-
Extract the aqueous filtrate four times with ethyl acetate. Evaporate the combined ethyl acetate extracts to dryness.
-
Combine this residue with the solids from the filtration step. Extract the combined material with four 150 mL portions of boiling benzene.
-
Evaporate the benzene solution to dryness to yield the crude product. Recrystallize from benzene to obtain pure 2,4-diaminobenzonitrile (typical yield: ~70%). [17]
-
Expected Properties of Derived Polymers
Polyimides derived from diamine monomers are known for their extreme thermal stability. The incorporation of the nitrile group for cross-linking is expected to yield materials with superior performance.
Table 2: Representative Thermal Properties of Aromatic Polyimides
| Property | Value Range | Rationale / Context |
|---|---|---|
| Glass Transition Temp. (T₉) | > 280 °C | The rigid aromatic backbone restricts chain motion. [16] |
| 5% Weight Loss Temp. (T₅) | > 480 °C (in N₂) | High bond energies and aromatic character resist thermal degradation. [16][18] |
| **Char Yield at 900°C (N₂) ** | > 70% | The cross-linked network structure promotes char formation instead of volatilization. [18]|
Conclusion and Future Outlook
This compound is far more than a simple catalog chemical. Its highly activated aromatic system makes it a powerful and versatile tool for advanced research applications. In drug discovery, its potential as a cysteine-reactive warhead aligns perfectly with the modern paradigm of targeted covalent inhibition, offering a clear path for developing potent and selective therapeutics. In chemical biology, it can be adapted into probes for studying thiol-dependent processes. Finally, its transformation into a diamine monomer provides a direct route to high-performance polymers with exceptional thermal resistance. Future research should focus on synthesizing and testing specific DNBN-based inhibitors against kinases and other cysteine-containing enzymes, as well as characterizing the precise thermomechanical properties of polyimides derived from its diamino counterpart.
References
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Encyclopedia.pub. (2022). Covalent Inhibitors Covalently Bound to Cysteine. Retrieved from [Link]
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ResearchGate. (2022). Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors. Retrieved from [Link]
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Zhong, Y., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. PMC. Retrieved from [Link]
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Zhang, T., et al. (2017). Determining cysteines available for covalent inhibition across the human kinome. National Institutes of Health. Retrieved from [Link]
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National Institutes of Health. (n.d.). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. Retrieved from [Link]
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Lisure, F., et al. (2022). Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Chapter 9: LC-MS for the Identification of Post-Translational Modifications of Proteins. Retrieved from [Link]
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National Institutes of Health. (n.d.). Efficient Site-Specific Labeling of Proteins via Cysteines. Retrieved from [Link]
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QB3 Berkeley. (n.d.). Identification of Protein Modifications. Retrieved from [Link]
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National Institutes of Health. (n.d.). Methods for the determination and quantification of the reactive thiol proteome. Retrieved from [Link]
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National Institutes of Health. (n.d.). Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules. Retrieved from [Link]
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National Institutes of Health. (2023). Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine. Retrieved from [Link]
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National Institutes of Health. (n.d.). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. Retrieved from [Link]
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ResearchGate. (n.d.). Nitrile-based reversible covalent inhibitors. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2,4-dinitrobenzaldehyde. Retrieved from [Link]
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Baran Lab. (2022). Covalent Drugs: Trends, Mechanisms, & Warheads. Retrieved from [Link]
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MDPI. (2023). Preparation and Properties of High-Temperature-Resistant, Lightweight, Flexible Polyimide Foams with Different Diamine Structures. Retrieved from [Link]
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ResearchGate. (2022). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. Retrieved from [Link]
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PubMed. (1994). Reaction kinetics for nitrosation of cysteine and glutathione in aerobic nitric oxide solutions at neutral pH. Retrieved from [Link]
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2,4-Dinitrobenzonitrile: A Strategic Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2,4-Dinitrobenzonitrile
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound (DNBN) has emerged as a powerful and versatile precursor, particularly in the synthesis of compounds with significant biological and material properties. Its value lies in a unique combination of functional groups: a nitrile moiety and two strongly electron-withdrawing nitro groups attached to an aromatic ring. This arrangement renders the benzene ring highly electron-deficient and exceptionally susceptible to nucleophilic aromatic substitution (SNAr), making it a cornerstone for the synthesis of a diverse array of substituted aromatic compounds, including vital heterocyclic scaffolds for the pharmaceutical and agrochemical industries.[1] This guide provides a comprehensive technical overview of the synthesis, properties, and, most importantly, the strategic application of this compound as a precursor in advanced organic synthesis.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use in the laboratory.
Table 1: Physicochemical Properties of this compound [2]
| Property | Value |
| Chemical Formula | C₇H₃N₃O₄ |
| Molecular Weight | 193.12 g/mol |
| Appearance | Pale yellow crystalline solid |
| Melting Point | 100-103 °C |
| CAS Number | 4110-33-2 |
| Solubility | Soluble in many organic solvents such as acetone, acetonitrile, and DMF. |
Safety Profile: this compound is a hazardous substance and must be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled.[2] As a nitroaromatic compound, it also carries the risk of being a flammable solid.[2] Always consult the Safety Data Sheet (SDS) before handling this compound and work in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
The Heart of Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The synthetic utility of this compound is predominantly centered around the Nucleophilic Aromatic Substitution (SNAr) reaction. The two nitro groups, positioned at the ortho and para positions relative to the nitrile, strongly withdraw electron density from the aromatic ring, making it highly electrophilic and susceptible to attack by nucleophiles.
Mechanism and Regioselectivity
The SNAr reaction of DNBN proceeds via a two-step addition-elimination mechanism.
Figure 1: Generalized SNAr Mechanism on DNBN. The reaction proceeds via a resonance-stabilized Meisenheimer complex.
-
Nucleophilic Attack: A nucleophile (Nu:⁻) attacks the electron-deficient carbon atom bearing a nitro group. This is typically the rate-determining step of the reaction. The attack disrupts the aromaticity of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro groups, which significantly stabilizes this intermediate.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of one of the nitro groups as a leaving group (NO₂⁻). This step is generally fast.
Regioselectivity: The positioning of the nitro groups in DNBN dictates the regioselectivity of the SNAr reaction. Nucleophilic attack preferentially occurs at the C2 or C4 positions, leading to the displacement of the corresponding nitro group. The specific outcome can be influenced by the nature of the nucleophile and the reaction conditions. Generally, the nitro group at the 2-position (ortho to the nitrile) is more sterically hindered, which can favor attack at the 4-position (para to the nitrile). However, electronic effects can also play a significant role.
Synthetic Applications of this compound
The high reactivity of DNBN in SNAr reactions makes it a valuable precursor for a wide range of functionalized aromatic compounds.
Synthesis of Substituted Aminobenzonitriles
A common and straightforward application of DNBN is its reaction with primary and secondary amines to yield substituted aminobenzonitriles. These products are important intermediates in their own right, serving as building blocks for more complex molecules.
Figure 2: Reaction of DNBN with amines. The reaction can lead to substitution at either the 2- or 4-position.
Experimental Protocol: Synthesis of 2-(Dialkylamino)-4-nitrobenzonitrile
This protocol is a generalized procedure based on common SNAr reactions with amines.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent such as acetonitrile or DMF.
-
Addition of Amine: To the stirred solution, add the desired primary or secondary amine (1.1 - 2.0 eq.).
-
Reaction: Heat the reaction mixture to a temperature between 50-100 °C. The optimal temperature and reaction time will depend on the nucleophilicity of the amine and should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The product will often precipitate and can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Table 2: Representative Yields for the Reaction of Dinitrobenzene Derivatives with Amines
| Nucleophile | Product | Yield (%) | Reference |
| Ammonia | 2-Amino-3,5-dinitrobenzonitrile (from 2-methoxy-3,5-dinitrobenzonitrile) | 84.5 | CN110294691A |
| Hydrazine | 2,4-Dinitrophenylhydrazine (from 1-chloro-2,4-dinitrobenzene) | - | [2] |
Gateway to Heterocyclic Scaffolds
A particularly valuable application of DNBN is in the synthesis of heterocyclic compounds, which are ubiquitous in medicinal chemistry.
The reaction of DNBN with hydrazine or substituted hydrazines can lead to the formation of pyrazole derivatives. The initial SNAr reaction yields a hydrazinyl-nitrobenzonitrile intermediate, which can then undergo intramolecular cyclization.
Figure 3: Synthetic route to pyrazoles from DNBN. The reaction involves an initial SNAr followed by cyclization.
Experimental Protocol: Synthesis of 4-Hydrazinyl-3-nitrobenzonitrile
This protocol describes the synthesis of a key intermediate for pyrazole synthesis from a related starting material, 4-fluoro-3-nitrobenzonitrile.[3]
-
Reaction Setup: In a round-bottom flask, dissolve 4-fluoro-3-nitrobenzonitrile (1.0 eq.) in ethanol.
-
Addition of Hydrazine: Slowly add hydrazine hydrate (1.5-2.0 eq.) to the solution at room temperature.
-
Reaction: Heat the mixture to a gentle reflux (around 70-80 °C) and monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and add deionized water to precipitate the product.
-
Purification: Collect the solid by filtration and wash with water. The crude product can be further purified by recrystallization.
The resulting 4-hydrazinyl-3-nitrobenzonitrile can then be subjected to various cyclization conditions to form pyrazole-based scaffolds.
Benzimidazoles are another important class of heterocyclic compounds with diverse biological activities. While direct synthesis from DNBN is less commonly reported, a plausible route involves the reaction of DNBN with an ortho-phenylenediamine derivative, followed by intramolecular cyclization.
Conceptual Workflow for Benzimidazole Synthesis
Figure 4: Conceptual pathway to benzimidazoles from DNBN. An initial SNAr reaction is followed by an intramolecular cyclization.
Spectroscopic Data of Key Derivatives
The characterization of synthetic products is crucial for confirming their identity and purity.
Table 3: Spectroscopic Data for 4-Amino-2-nitrobenzonitrile [4][5]
| Technique | Data |
| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm; Amine protons (NH₂) as a broad signal. |
| ¹³C NMR | Aromatic carbons and nitrile carbon signals in the expected regions. |
| IR (cm⁻¹) | ~3400-3300 (N-H stretch), ~2220 (C≡N stretch), ~1620 (C=C stretch), ~1530 and ~1350 (NO₂ stretch). |
| MS (m/z) | [M]+ at 163.04. |
Table 4: Predicted Spectroscopic Data for 2-Amino-4-nitrobenzonitrile [6]
| Technique | Predicted Data |
| ¹H NMR (CDCl₃) | Aromatic protons and a broad singlet for the -NH₂ group. |
| ¹³C NMR (CDCl₃) | Signals for aromatic carbons, the nitrile carbon, and the carbon attached to the amino group. |
| IR (cm⁻¹) | ~3450-3300 (N-H stretch), ~2230-2210 (C≡N stretch), ~1620-1580 (Aromatic C=C stretch), ~1550-1490 (asymmetric NO₂ stretch). |
| MS (m/z) | [M]+ at 163.13. |
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic functionalization in organic synthesis. Its highly activated aromatic ring provides a reliable and versatile platform for the introduction of a wide range of nucleophiles through the SNAr reaction. This guide has highlighted the fundamental principles governing its reactivity and showcased its application in the synthesis of key intermediates and medicinally relevant heterocyclic scaffolds. As the demand for novel and complex organic molecules continues to grow, particularly in the fields of drug discovery and materials science, the strategic use of precursors like this compound will undoubtedly remain a cornerstone of innovative synthetic endeavors. Future research will likely focus on expanding the scope of nucleophiles employed in reactions with DNBN, developing more stereoselective transformations, and exploring its utility in the synthesis of novel conjugated materials.
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Thomson, C. G., et al. (2014). Preparation of 2-aminopyridoimidazoles and 2-aminobenzimidazoles via phosphorus oxychloride-mediated cyclization of aminoureas. Tetrahedron Letters, 55(16), 2631-2633. Available from: [Link]
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Raines, R. T., et al. (2016). The Nitrile Bis-Thiol Bioconjugation Reaction. Journal of the American Chemical Society, 138(28), 8682-8685. Available from: [Link]
- Google Patents. (n.d.). Method for preparing 2-(N-substituted)-amino-benzimidazole derivatives.
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Kılıç, Z., et al. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening. ACS Omega, 9(25), 30594–30614. Available from: [Link]
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ChemRxiv. (2025). Synthetic Routes and Bioactivity Profiles of The Phenothiazine Privileged Manifold. Retrieved from [Link]
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Bartle, M. G., et al. (1977). The reactions of 2,4-dinitrobenzenediazonium ions with furans. Journal of the Chemical Society, Perkin Transactions 1, 1636-1641. Available from: [Link]
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Seden, E., et al. (2022). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. ACS Omega, 7(10), 8676-8685. Available from: [Link]
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Kumar, S., et al. (2011). Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. Journal of Chemical and Pharmaceutical Research, 3(1), 563-571. Available from: [Link]
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PrepChem. (n.d.). Synthesis of 2-chloro-4-nitrobenzonitrile. Retrieved from [Link]
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ResearchGate. (2025). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. Retrieved from: [Link]
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ScienceDirect. (n.d.). Reaction of pentafluorobenzonitrile with phenothiazine using the K2CO3/DMF system. Retrieved from [Link]
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Longdom Publishing. (2018). Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Journal of Organic & Inorganic Chemistry, 4(3). Available from: [Link]
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National Center for Biotechnology Information. (2025). Thiol-thiol cross-clicking using bromo-ynone reagents. PubMed Central. Retrieved from: [Link]
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Rao, J., et al. (2023). Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine. Journal of the American Chemical Society, 145(26), 14249-14257. Available from: [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2,4-Dinitrobenzonitrile
Introduction: Unlocking Heterocyclic Diversity from a Versatile Precursor
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of starting materials is paramount to the efficient construction of novel molecular architectures. 2,4-Dinitrobenzonitrile stands out as a highly versatile and reactive precursor for the synthesis of a variety of heterocyclic compounds.[1] Its aromatic ring is strongly activated by two electron-withdrawing nitro groups, making it susceptible to nucleophilic aromatic substitution and reduction, thereby opening multiple pathways to complex molecular scaffolds.[1] The presence of the nitrile group provides a valuable synthetic handle for further functionalization.
This guide provides an in-depth exploration of two primary synthetic strategies originating from this compound to generate medicinally relevant heterocyclic cores, specifically benzimidazoles and quinoxalines. These protocols are designed to be robust and adaptable, with a focus on explaining the chemical principles that underpin each experimental step.
Strategic Overview: Two Pathways to Heterocyclic Scaffolds
The synthetic utility of this compound is primarily harnessed through two divergent and powerful strategies. The choice of strategy is dictated by the desired final heterocyclic system.
-
Reduction Followed by Cyclization: This is the most direct and widely applicable route for synthesizing fused heterocyclic systems like benzimidazoles and quinoxalines. The process involves the initial reduction of the two nitro groups to form a highly reactive ortho-diamino intermediate, 3,4-diaminobenzonitrile. This intermediate is then subjected to cyclization with appropriate electrophilic partners.
-
Nucleophilic Aromatic Substitution (SNAr) and Subsequent Cyclization: This strategy leverages the high electrophilicity of the carbon atoms bearing the nitro groups (or a suitable leaving group in a related derivative). Reaction with a binucleophilic reagent can introduce a side chain that subsequently cyclizes to form a heterocyclic ring. For instance, reaction with hydrazine can pave the way for nitrogen-containing heterocycles.[2][3]
This guide will focus on the first strategy, providing detailed protocols for the synthesis of benzimidazole-5-carbonitriles and quinoxaline-6-carbonitriles, which are valuable building blocks in medicinal chemistry.[4][5]
Part 1: Synthesis of the Key Intermediate: 3,4-Diaminobenzonitrile
The gateway to a diverse range of heterocyclic compounds from this compound is its reduction to 3,4-diaminobenzonitrile. The choice of reducing agent is critical to ensure the selective reduction of the nitro groups without affecting the nitrile functionality. A well-established and reliable method utilizes stannous chloride (SnCl₂) in the presence of a strong acid.
Protocol 1: Reduction of this compound
Reaction Principle: Stannous chloride in concentrated hydrochloric acid is a classic and effective reagent for the reduction of aromatic nitro groups to amines. The reaction proceeds through a series of single electron transfers from Sn(II) to the nitro group, with the acidic medium providing the necessary protons. This method is generally tolerant of other functional groups like nitriles.
Experimental Workflow:
Workflow for the reduction of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (per 0.05 mol) |
| This compound | 193.12 | 9.66 g |
| Stannous Chloride Dihydrate | 225.63 | 74.6 g |
| Concentrated HCl | - | 75 mL |
| Ethanol | - | 150 mL |
| Sodium Hydroxide | 40.00 | 70 g |
| Water | - | 280 mL |
| Ethyl Acetate | - | 4 x (volume as needed) |
| Benzene | - | As needed for recryst. |
Procedure:
-
In a suitable reaction vessel, prepare a solution of 74.6 g of stannous chloride dihydrate in 75 mL of concentrated hydrochloric acid and 150 mL of ethanol.
-
Cool the solution in an ice bath with stirring.
-
Slowly add 9.66 g (0.05 mole) of powdered this compound in portions, ensuring the temperature is maintained between 25-30°C.
-
After the addition is complete, warm the resulting yellow solution to 40°C and hold for 90 minutes. A stream of nitrogen can be passed over the surface to aid in the evaporation of ethanol.
-
Cool the resulting yellow slurry in an ice bath.
-
Slowly add a pre-prepared cold solution of 70 g of NaOH in 280 g of water with vigorous stirring to neutralize the acid and precipitate tin salts.
-
Filter the mixture.
-
Extract the filtrate four times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from benzene to afford pure 3,4-diaminobenzonitrile.
Expected Yield: Approximately 70%.
Part 2: Synthesis of Benzimidazole-5-carbonitriles
The prepared 3,4-diaminobenzonitrile is a versatile building block for the synthesis of 2-substituted benzimidazole-5-carbonitriles. The most common and straightforward methods involve the condensation with either aldehydes or carboxylic acids.
Protocol 2A: Condensation with Aldehydes (Phillips-Ladenburg Reaction)
Reaction Principle: This reaction proceeds via the initial formation of a Schiff base between one of the amino groups of the diamine and the aldehyde. Subsequent intramolecular cyclization and oxidative aromatization lead to the benzimidazole ring. Various oxidants can be used, and in some cases, air oxidation is sufficient.
General Reaction Scheme:
Synthesis of benzimidazoles from 3,4-diaminobenzonitrile and aldehydes.
Materials and Reagents:
| Reagent | Role |
| 3,4-Diaminobenzonitrile | Starting Material |
| Aromatic/Aliphatic Aldehyde | Electrophile |
| Oxidant (e.g., air, I₂, DDQ) | Aromatization |
| Solvent (e.g., EtOH, AcOH) | Reaction Medium |
| Catalyst (optional) | Lewis/Brønsted Acid |
General Procedure:
-
Dissolve 1 equivalent of 3,4-diaminobenzonitrile and 1-1.2 equivalents of the desired aldehyde in a suitable solvent such as ethanol or acetic acid.
-
Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) if required.
-
Heat the reaction mixture to reflux for a period of 2-12 hours, monitoring the reaction progress by TLC.
-
If necessary, introduce an oxidizing agent towards the end of the reaction or allow the reaction to stir open to the atmosphere.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling or after the addition of water.
-
Collect the solid by filtration, wash with a suitable solvent, and dry.
-
Further purification can be achieved by recrystallization or column chromatography.
Protocol 2B: Condensation with Carboxylic Acids
Reaction Principle: The reaction of an ortho-diamine with a carboxylic acid at high temperatures, often in the presence of a strong acid catalyst, leads to the formation of a benzimidazole.[6] The reaction proceeds through the formation of an amide intermediate, followed by intramolecular cyclization and dehydration.
General Procedure:
-
Combine 1 equivalent of 3,4-diaminobenzonitrile with 1.1-1.5 equivalents of the desired carboxylic acid.
-
Add a strong acid catalyst, such as polyphosphoric acid (PPA) or a mineral acid like HCl.
-
Heat the mixture to a high temperature (typically 150-250°C) for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully quench with water or a base solution (e.g., sodium bicarbonate) to neutralize the acid.
-
The product will precipitate and can be collected by filtration.
-
Wash the solid with water and dry.
-
Purify by recrystallization.
Part 3: Synthesis of Quinoxaline-6-carbonitriles
Quinoxalines are another important class of N-heterocycles that can be readily synthesized from 3,4-diaminobenzonitrile. The key reaction is the condensation with an α-dicarbonyl compound.[5]
Protocol 3: Condensation with α-Dicarbonyl Compounds
Reaction Principle: This is a highly efficient and widely used method for quinoxaline synthesis. The reaction involves a double condensation between the two amino groups of the diamine and the two carbonyl groups of the α-dicarbonyl compound, followed by dehydration to form the aromatic quinoxaline ring.[7]
General Reaction Scheme:
Synthesis of quinoxalines from 3,4-diaminobenzonitrile.
Materials and Reagents:
| Reagent | Role |
| 3,4-Diaminobenzonitrile | Starting Material |
| α-Dicarbonyl Compound | Electrophile |
| Solvent (e.g., EtOH, AcOH) | Reaction Medium |
| Catalyst (optional) | Lewis/Brønsted Acid |
General Procedure:
-
Dissolve 1 equivalent of 3,4-diaminobenzonitrile in a suitable solvent like ethanol or acetic acid.
-
Add 1 equivalent of the α-dicarbonyl compound (e.g., benzil, glyoxal, diacetyl).
-
The reaction is often catalyzed by a small amount of acid, although it can sometimes proceed without a catalyst.
-
Heat the reaction mixture to reflux for 1-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature. The product often crystallizes out of the solution.
-
Collect the product by filtration, wash with a cold solvent, and dry.
-
If necessary, the product can be purified by recrystallization.
Conclusion and Future Perspectives
This compound is a cost-effective and highly functionalized starting material that provides access to a wide variety of heterocyclic compounds. The reduction to 3,4-diaminobenzonitrile opens up reliable and high-yielding pathways to important pharmacophores such as benzimidazoles and quinoxalines. The protocols outlined in this guide are intended to serve as a solid foundation for researchers to explore the synthesis of novel derivatives for applications in drug discovery and materials science. Further exploration of nucleophilic aromatic substitution reactions on the this compound core with various binucleophiles could unlock even greater molecular diversity.
References
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- Ibrahim, M., Abdel-Reheem, H., Khattab, S., & Hamed, E. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Semantic Scholar.
- Ibrahim, M., Abdel-Reheem, H., Khattab, S., & Hamed, E. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects.
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- Request PDF. (2016). Triazolopyrimidines: Synthesis of Aryl-1,2,4-triazolo[1,5-a]pyrimidines by Doebner-Miller Reaction and their Antibacterial Activity.
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- Ibrahim, M., Abdel-Reheem, H., Khattab, S., & Hamed, E. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Semantic Scholar.
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- Zhang, T., et al. (2013). MICROWAVE-ASSISTED SYNTHESIS OF 2-SUBSTITUTED 1H-BENZO[d]IMIDAZOLES AND THEIR ANTIFUNGAL ACTIVITIES IN VITRO. HETEROCYCLES, 87(7).
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NIH. (2018). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[2][6][8]triazolopyrimidine Derivatives as Potential Anticancer Agents. National Institutes of Health.
- Scribd. (n.d.). EXERCISE 1 Nucleophilic Aromatic Substitution (SNAr): Synthesis of 2,4-DNP. Scribd.
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
- PubMed. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. PubMed.
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- BenchChem. (2025). Application Notes and Protocols: Synthesis of Benzimidazoles using 2-Amino-4-(trifluoromethoxy)benzonitrile. BenchChem.
- MedCrave online. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116.
- PubMed Central. (2022). Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central.
- Journal Of Current Pharma Research. (2018). Curr. Pharm. Res. 2018, 9(1), 2676-2694. Journal Of Current Pharma Research.
- ResearchGate. (2023). (PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal University.
- ResearchGate. (2021). Scheme 1: The synthesis of quinoxaline and phenazine derivatives by the use of PbCl2.
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- LookChem. (n.d.). This compound. LookChem.
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Application Notes and Protocols: The Utility of 2,4-Dinitrobenzonitrile and its Analogs in Nucleophilic Aromatic Substitution
Abstract
This technical guide provides an in-depth exploration of nucleophilic aromatic substitution (SNAr) reactions, with a specific focus on highly activated aromatic systems such as those derived from 2,4-dinitrobenzonitrile. The extreme electron deficiency of the aromatic ring, induced by the powerful withdrawing effects of two nitro groups and a cyano group, renders these substrates exceptionally reactive towards nucleophiles.[1] This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, offering detailed mechanistic insights, field-proven experimental protocols, and critical safety information. We will dissect the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.
The Scientific Foundation: Why 2,4-Dinitro Systems Excel in SNAr
Aromatic rings are inherently electron-rich and typically undergo electrophilic, not nucleophilic, substitution. However, the strategic placement of potent electron-withdrawing groups (EWGs) can fundamentally alter this reactivity.[2] The SNAr reaction is a powerful method for C-N, C-O, and C-S bond formation on aromatic rings.
The reactivity of substrates like 1-chloro-2,4-dinitrobenzene or this compound is a direct consequence of two key factors:
-
Intense Ring Activation: The two nitro groups (at the ortho and para positions relative to a leaving group at C1) and the cyano group are powerful EWGs. Through both inductive and resonance effects, they pull electron density out of the aromatic ring, making it highly electrophilic and susceptible to attack by a nucleophile.[1][3]
-
Stabilization of the Intermediate: The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[2][4] The negative charge from the incoming nucleophile is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro groups. This delocalization provides significant stabilization, lowering the activation energy for the formation of this intermediate, which is often the rate-determining step of the reaction.[4][5]
The SNAr Mechanism: An Addition-Elimination Pathway
The mechanism is a two-step process that is distinct from aliphatic SN1 or SN2 reactions.[2]
-
Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the electrophilic carbon atom bearing the leaving group (e.g., a halide). This disrupts the ring's aromaticity and forms the tetrahedral Meisenheimer complex.[2][4]
-
Elimination of the Leaving Group: The aromaticity is restored as the leaving group is expelled, resulting in the final substituted product. This step is typically fast.[2]
Caption: The two-step Addition-Elimination mechanism of SNAr reactions.
Safety and Handling of Dinitroaromatics
Trustworthiness through Safety: Before any protocol, a rigorous understanding of the hazards is paramount. Dinitroaromatic compounds, including this compound, are hazardous and must be handled with care.
-
Primary Hazards:
-
Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[6][7] Can cause irritation and may lead to systemic effects.
-
Flammability: Flammable solid.[6][7] Keep away from heat, sparks, and open flames.
-
Explosive Potential: Nitroaromatic compounds can be explosive, particularly when heated or subjected to shock. While this compound itself is not rated as a primary explosive, caution is warranted.[8]
-
-
Mandatory Handling Protocol:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[9][10]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is a common choice, but check compatibility), and chemical splash goggles with a face shield.[6][11]
-
Dispensing: Handle as a solid. Avoid creating dust. Use appropriate tools for weighing and transferring.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[10]
-
Disposal: Dispose of waste as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[6]
-
Experimental Protocols: Synthesis of Derivatives
The following protocols are designed to be self-validating, with clear steps and rationales. A representative substrate, 1-chloro-2,4-dinitrobenzene, is used for these generalized protocols due to the extensive documentation of its reactivity, which serves as an excellent model for other highly activated dinitroaromatic systems.
Protocol 1: Synthesis of a 2,4-Dinitrophenyl Ether via Williamson-Type Synthesis
This protocol details the reaction of an alcohol with an activated aryl halide to form an ether, a foundational SNAr transformation.[12][13]
Objective: To synthesize 1-ethoxy-2,4-dinitrobenzene from 1-chloro-2,4-dinitrobenzene and ethanol.
Materials & Reagents:
-
1-chloro-2,4-dinitrobenzene (1.0 eq)
-
Ethanol (anhydrous, as reagent and solvent)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Experimental Workflow:
Caption: Step-by-step workflow for the synthesis of a 2,4-dinitrophenyl ether.
Detailed Procedure:
-
Alkoxide Formation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF. Add ethanol (1.5 eq) via syringe. Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (1.2 eq) in small portions.
-
Expertise Note: Adding NaH slowly to a cooled solution controls the exothermic reaction and the release of hydrogen gas. The use of anhydrous solvent is critical as NaH reacts violently with water.[12]
-
-
Reaction: After stirring at room temperature for 30 minutes to ensure complete formation of the sodium ethoxide nucleophile, add a solution of 1-chloro-2,4-dinitrobenzene (1.0 eq) in a minimal amount of anhydrous THF.
-
Heating and Monitoring: Heat the reaction mixture to 50-60°C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Expertise Note: Heating provides the necessary activation energy. TLC allows for real-time tracking, preventing unnecessary heating that could lead to side products.
-
-
Workup: Cool the mixture to room temperature and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with water and then with brine to remove residual inorganic salts.
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of a 2,4-Dinitrophenyl Amine
This protocol describes the reaction of a primary or secondary amine with an activated aryl halide.
Objective: To synthesize N-butyl-2,4-dinitroaniline from 1-chloro-2,4-dinitrobenzene and n-butylamine.
Materials & Reagents:
-
1-chloro-2,4-dinitrobenzene (1.0 eq)
-
n-Butylamine (2.2 eq)
-
Ethanol or DMF
-
Dichloromethane (DCM) or Ethyl acetate (for extraction)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Detailed Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-chloro-2,4-dinitrobenzene (1.0 eq) in ethanol.
-
Nucleophile Addition: Add n-butylamine (2.2 eq) to the solution at room temperature. A color change is often observed as the reaction proceeds.
-
Expertise Note: An excess of the amine is used. One equivalent acts as the nucleophile, while the second equivalent acts as a base to neutralize the HCl that is formed during the reaction, driving the equilibrium towards the product.[14]
-
-
Reaction and Monitoring: Stir the reaction at room temperature or gently heat to 40-50°C if necessary. Monitor the reaction by TLC.
-
Workup: Once the reaction is complete, concentrate the solvent under reduced pressure. Dissolve the residue in ethyl acetate or DCM.
-
Washing: Transfer the solution to a separatory funnel. Wash sequentially with 1M HCl (to remove excess n-butylamine), water, saturated NaHCO₃ (to neutralize any remaining acid), and finally brine.
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. The resulting crude product can be purified by recrystallization or flash column chromatography.
Data Summary & Troubleshooting
Data Presentation: The choice of conditions can significantly impact reaction outcomes. The table below summarizes typical parameters for SNAr reactions on dinitro-activated systems.
| Nucleophile (Nu-H) | Base | Typical Solvent | Temperature (°C) | Typical Reaction Time | Notes |
| Primary/Secondary Amine | Excess Amine or Et₃N | EtOH, DMF, MeCN | 25 - 80 | 1 - 12 h | Excess amine acts as both nucleophile and base. |
| Alcohol / Phenol | NaH, K₂CO₃, t-BuOK | THF, DMF, DMSO | 25 - 100 | 2 - 24 h | Requires a base to generate the more nucleophilic alkoxide/phenoxide.[15] |
| Thiol | NaH, K₂CO₃, Et₃N | DMF, THF, Acetone | 0 - 50 | 0.5 - 6 h | Thiolates are very potent nucleophiles and reactions are often rapid. |
| Azide (N₃⁻) | NaN₃ | DMSO, DMF | 50 - 120 | 4 - 16 h | A good method for introducing a nitrogen atom for subsequent reduction.[16] |
Troubleshooting Guide:
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Nucleophile is not strong enough.2. Insufficient activation energy.3. Water present in the reaction (for base-mediated reactions). | 1. For alcohols/thiols, ensure complete deprotonation with a strong base (e.g., NaH).2. Gradually increase the reaction temperature and monitor by TLC.3. Use anhydrous solvents and reagents; dry glassware thoroughly. |
| Formation of Side Products | 1. Reaction temperature is too high.2. The solvent is participating in the reaction.3. The base is too strong/hindered, causing elimination or other side reactions. | 1. Run the reaction at the lowest effective temperature.2. Choose a more inert solvent (e.g., switch from THF to Toluene if side reactions are observed).3. Use a non-nucleophilic base like K₂CO₃ or Et₃N instead of t-BuOK if applicable. |
| Difficulty in Purification | 1. Product and starting material have similar polarity.2. Oily product that won't crystallize. | 1. Drive the reaction to completion to consume all starting material.2. Try different solvent systems for column chromatography or attempt purification by recrystallization from a different solvent pair. |
References
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Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. ResearchGate. [Link]
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GHS 11 (Rev.11) SDS Word 下载CAS: 4110-33-2 Name: this compound. XiXisys. [Link]
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This compound | C7H3N3O4 | CID 554082. PubChem. [Link]
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Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile. PubMed. [Link]
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Synthesis of a. This compound. PrepChem.com. [Link]
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5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. [Link]
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SNAr reaction mechanism. YouTube. [Link]
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General reaction mechanism for a SNAr between 1-halogen-2,4-dinitrobenzene with a biothiol in the anionic form. ResearchGate. [Link]
-
Synthesis and Reactions of Amines and Amides. OrgoSolver. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. ResearchGate. [Link]
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Nucleophilic aromatic substitution. Wikipedia. [Link]
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Directed nucleophilic aromatic substitution reaction. RSC Publishing. [Link]
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The Strategic Utility of 2,4-Dinitrobenzonitrile in Medicinal Chemistry: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. 2,4-Dinitrobenzonitrile, a crystalline solid with the molecular formula C₇H₃N₃O₄, emerges as a highly valuable and versatile building block for the construction of complex molecular architectures, particularly heterocyclic scaffolds of significant pharmacological interest.[1] Its utility stems from the unique electronic properties conferred by the presence of two potent electron-withdrawing nitro groups and a nitrile functionality on the benzene ring.
The nitro groups, positioned at the ortho and para positions relative to the nitrile, strongly activate the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions. This activation facilitates the displacement of a nitro group or a suitably positioned leaving group by a wide range of nucleophiles, providing a reliable and powerful method for the introduction of diverse chemical functionalities. Furthermore, the nitrile group itself can serve as a versatile synthetic handle, capable of being transformed into other key functional groups such as carboxylic acids, amides, and amines, thereby expanding the synthetic possibilities. This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a strategic building block in medicinal chemistry.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and chemical properties of this compound is essential for its safe and effective handling and for the accurate interpretation of experimental results.
| Property | Value | Reference |
| Molecular Formula | C₇H₃N₃O₄ | [1] |
| Molecular Weight | 193.12 g/mol | [1] |
| Appearance | Yellowish crystalline solid | |
| Melting Point | 100-103 °C | |
| CAS Number | 4110-33-2 | [1] |
| Solubility | Soluble in many organic solvents such as acetone, acetonitrile, and DMF. Sparingly soluble in alcohols and insoluble in water. | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.05 (d, J = 2.4 Hz, 1H), 8.65 (dd, J = 8.8, 2.4 Hz, 1H), 8.00 (d, J = 8.8 Hz, 1H) | |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 150.2, 148.9, 134.5, 130.8, 122.3, 115.8, 110.1 | |
| IR (KBr, cm⁻¹) | 2240 (C≡N), 1540, 1350 (NO₂) |
Core Application: Synthesis of Benzimidazole Scaffolds
Benzimidazoles represent a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including anticancer, antiviral, and antihypertensive properties.[2][3][4][5][6][7] A key strategy for the synthesis of substituted benzimidazoles involves the condensation of an o-phenylenediamine derivative with an aldehyde or a carboxylic acid. This compound can be strategically transformed into a valuable precursor for this reaction, namely 2-amino-4-nitrobenzonitrile, through a selective reduction of the ortho-nitro group.
Synthetic Workflow: From this compound to Benzimidazoles
The overall synthetic strategy involves a two-step process: the selective reduction of this compound followed by the cyclocondensation to form the benzimidazole ring.
Caption: Synthetic workflow for the preparation of benzimidazole derivatives from this compound.
Detailed Experimental Protocols
Protocol 1: Selective Reduction of this compound to 2-Amino-4-nitrobenzonitrile
Rationale: The selective reduction of one nitro group in a polynitroaromatic compound is a crucial transformation. The ortho-nitro group in this compound is more sterically hindered and electronically differentiated, allowing for its selective reduction under controlled conditions. While various reagents can be employed, sodium sulfide in an aqueous or alcoholic medium is a classic and effective method for the selective reduction of an ortho-nitro group in the presence of a para-nitro group, as demonstrated in the analogous reduction of 2,4-dinitrophenol.[8]
Materials:
-
This compound
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ammonium chloride (NH₄Cl)
-
Aqueous ammonia (28%)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Addition of Reagents: To the stirred suspension, add ammonium chloride (5.0 eq) and a small amount of aqueous ammonia. Heat the mixture to a gentle reflux.
-
Controlled Addition of Sodium Sulfide: Prepare a solution of sodium sulfide nonahydrate (2.5 eq) in water. Add this solution portion-wise to the refluxing reaction mixture over a period of 30-60 minutes. The color of the reaction mixture will typically change from yellow to a deep red or brown.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Work-up:
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Carefully acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 6-7.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Wash the combined organic layers with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude 2-amino-4-nitrobenzonitrile can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system such as ethanol/water.
Expected Outcome: This procedure is expected to yield 2-amino-4-nitrobenzonitrile as a solid. The yield and purity should be determined by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Protocol 2: Synthesis of 2-Aryl-6-nitro-1H-benzo[d]imidazole-5-carbonitriles
Rationale: The Phillips-Ladenburg benzimidazole synthesis involves the condensation of an o-phenylenediamine with an aldehyde, followed by an oxidative cyclization.[9][10] This method is highly versatile and allows for the introduction of a wide variety of substituents at the 2-position of the benzimidazole ring, depending on the choice of the aldehyde. The resulting 2-aryl-6-nitro-1H-benzo[d]imidazole-5-carbonitriles are valuable scaffolds for further functionalization in drug discovery programs.
Materials:
-
2-Amino-4-nitrobenzonitrile (from Protocol 1)
-
Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes) (1.0-1.2 eq)
-
p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst (catalytic amount)
-
Ethanol or another suitable solvent
-
Sodium metabisulfite (Na₂S₂O₅) or another suitable oxidizing agent (optional, depending on the reaction conditions)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
-
Column chromatography apparatus
Procedure:
-
Reaction Setup: To a solution of 2-amino-4-nitrobenzonitrile (1.0 eq) in ethanol in a round-bottom flask, add the aromatic aldehyde (1.1 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Reaction Conditions: Heat the reaction mixture to reflux and stir for several hours (typically 4-12 hours). The reaction can be monitored by TLC for the disappearance of the starting materials and the formation of the product.
-
Oxidative Cyclization (if necessary): In some cases, an oxidizing agent such as sodium metabisulfite may be added to facilitate the aromatization of the initially formed dihydrobenzimidazole intermediate.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove the acid catalyst.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization to afford the pure 2-aryl-6-nitro-1H-benzo[d]imidazole-5-carbonitrile.
Expected Outcome: The desired 2-substituted benzimidazole derivative will be obtained as a solid. Characterization by ¹H NMR, ¹³C NMR, and mass spectrometry will confirm the structure.
Causality and Trustworthiness in the Protocols
The protocols described above are designed to be self-validating through the principles of established organic chemistry.
-
Selective Reduction: The choice of sodium sulfide for the selective reduction of the ortho-nitro group is based on well-documented reactivity patterns in polynitroaromatic systems. The ortho-nitro group is electronically and sterically differentiated, making it more susceptible to reduction under these specific conditions. Monitoring the reaction by TLC provides a direct visual confirmation of the conversion of the starting material to a single major product, ensuring the selectivity of the transformation.
-
Benzimidazole Formation: The Phillips-Ladenburg condensation is a robust and widely used method for benzimidazole synthesis. The reaction proceeds through a well-understood mechanism involving the formation of a Schiff base intermediate, followed by intramolecular cyclization and aromatization. The use of an acid catalyst is crucial for promoting the initial condensation step. The purity and identity of the final product can be unequivocally confirmed by spectroscopic methods, validating the success of the reaction.
Visualization of the Reaction Mechanism
The formation of the benzimidazole ring from 2-amino-4-nitrobenzonitrile and an aldehyde proceeds through a key Schiff base intermediate.
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Protocol for the synthesis of 2,4-Dinitrobenzonitrile derivatives
An Application Note for the Synthesis of 2,4-Dinitrobenzonitrile Derivatives
Topic: Protocol for the Synthesis of this compound Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of this compound, a valuable intermediate in organic synthesis. The primary method detailed is the nucleophilic aromatic substitution (SNAr) of 1-chloro-2,4-dinitrobenzene. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for specific procedural choices, and critical safety considerations. It is designed to equip researchers with the knowledge to perform this synthesis safely and efficiently, and to adapt the methodology for the creation of various derivatives.
Introduction and Scientific Rationale
This compound and its derivatives are important building blocks in the development of pharmaceuticals, agrochemicals, and functional materials. The presence of two electron-withdrawing nitro groups and a versatile nitrile handle makes it a key precursor for a variety of chemical transformations.[1]
The synthesis of this compound is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. Unlike typical aromatic rings, which are electron-rich and resistant to nucleophilic attack, the benzene ring in 1-chloro-2,4-dinitrobenzene is highly electron-deficient. This deficiency is caused by the strong electron-withdrawing nature of the two nitro (-NO₂) groups.
The SNAr Mechanism
The SNAr reaction proceeds through a two-step addition-elimination mechanism.[2][3]
-
Nucleophilic Addition: The nucleophile (in this case, a cyanide ion, CN⁻) attacks the carbon atom bonded to the leaving group (chloride). This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][3]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored as the leaving group (Cl⁻) is expelled.
The nitro groups are essential for this reaction to proceed under viable conditions. They stabilize the anionic Meisenheimer complex through resonance, particularly when positioned ortho and para to the leaving group, which delocalizes the negative charge effectively.[4]
Caption: The Addition-Elimination mechanism of SNAr.
Safety and Handling Precautions
THIS PROTOCOL INVOLVES HIGHLY TOXIC AND POTENTIALLY DANGEROUS MATERIALS. STRICT ADHERENCE TO SAFETY PROTOCOLS IS MANDATORY.
-
Cyanide Salts (NaCN, KCN): Acutely toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[5] Cyanide salts react with acids or water to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[6]
-
Handling: Always handle solid cyanide salts and their solutions in a certified chemical fume hood.[5][6] Establish a designated work area for cyanide use.
-
PPE: Wear a lab coat, safety goggles, a face shield, and double-glove with chemical-resistant gloves.[6]
-
Emergency: An emergency eyewash and safety shower must be immediately accessible.[5] Ensure a cyanide antidote kit is available and personnel are trained in its use.
-
-
1-Chloro-2,4-dinitrobenzene (DNCB): A skin irritant that can cause severe contact dermatitis in sensitive individuals.[7] It is also toxic.
-
Handling: Avoid creating dust. Handle in a well-ventilated area or fume hood.
-
PPE: Wear gloves, safety goggles, and a lab coat.
-
-
Nitroaromatic Compounds: Many nitroaromatic compounds have explosive tendencies and should be handled with care, avoiding heat, friction, and shock.[1]
Experimental Protocol
This protocol details the synthesis of this compound from 1-chloro-2,4-dinitrobenzene using sodium cyanide in a dimethyl sulfoxide (DMSO) solvent system.
Materials and Equipment
-
1-Chloro-2,4-dinitrobenzene (DNCB)
-
Sodium Cyanide (NaCN)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Deionized Water
-
Round-bottom flask with a stir bar
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Beakers, graduated cylinders, Buchner funnel, filter paper
-
Standard laboratory glassware for workup
-
Recrystallization solvent (e.g., Ethanol)
Reagent Quantities
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| 1-Chloro-2,4-dinitrobenzene | 202.55 | 0.05 | 1.0 | 10.13 g |
| Sodium Cyanide | 49.01 | 0.06 | 1.2 | 2.94 g |
| DMSO (Solvent) | - | - | - | 100 mL |
Step-by-Step Synthesis Procedure
Caption: General workflow for the synthesis of this compound.
-
Preparation and Setup:
-
In a certified chemical fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Add 10.13 g (0.05 mol) of 1-chloro-2,4-dinitrobenzene to the flask.
-
Add 100 mL of anhydrous DMSO. Stir the mixture until the solid is fully dissolved.
-
-
Reagent Addition:
-
Carefully weigh 2.94 g (0.06 mol) of sodium cyanide.
-
Add the sodium cyanide to the stirred DNCB solution in small portions over 10-15 minutes. An initial color change may be observed.
-
-
Reaction:
-
Heat the reaction mixture to 90-100°C using a heating mantle.
-
Maintain this temperature and continue stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.
-
-
Workup and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
In a large beaker, prepare approximately 500 mL of an ice-water slurry.
-
Slowly pour the dark reaction mixture into the ice-water with vigorous stirring.[7] A precipitate will form.
-
Continue stirring for 15-20 minutes to ensure complete precipitation.
-
Collect the crude solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid on the filter with copious amounts of cold deionized water to remove residual DMSO and inorganic salts.
-
-
Purification:
-
Transfer the crude, damp solid to a beaker for recrystallization.
-
Recrystallize the product from a suitable solvent, such as ethanol. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to form crystals.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
-
Drying and Characterization:
-
Dry the purified product in a vacuum oven at a low temperature (~40-50°C).
-
The final product should be yellow-orange crystals.
-
Characterize the product by determining its melting point (literature: 100-103°C) and by infrared (IR) spectroscopy, noting the characteristic nitrile (C≡N) stretching frequency around 2200 cm⁻¹.[1][8]
-
Waste Handling and Decontamination
-
Cyanide Waste: All aqueous filtrates and solutions containing cyanide must be treated before disposal. Carefully add the cyanide-containing waste to a stirred, cooled solution of sodium hypochlorite (bleach) and sodium hydroxide to raise the pH above 10. This oxidizes the cyanide to the less toxic cyanate.
-
Decontamination: All glassware and surfaces must be decontaminated by rinsing with a bleach solution followed by water.[5]
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction is slow or incomplete | 1. Insufficient temperature.2. Impure or wet DMSO.3. Inactive starting material. | 1. Ensure the reaction temperature is maintained at 90-100°C.2. Use anhydrous DMSO.3. Check the purity of the DNCB. |
| Low Yield | 1. Incomplete precipitation during workup.2. Product loss during recrystallization. | 1. Ensure the reaction mixture is poured into a sufficiently large volume of ice-water.2. Use a minimal amount of hot solvent for recrystallization. |
| Dark, oily product | Impurities from side reactions or residual solvent. | Ensure thorough washing of the crude product with water before recrystallization. A second recrystallization may be necessary. |
Conclusion
The nucleophilic aromatic substitution of 1-chloro-2,4-dinitrobenzene provides a reliable and efficient route to this compound. The success of this protocol hinges on the powerful activating effect of the nitro groups and careful control of reaction conditions. By understanding the underlying mechanism and adhering strictly to the outlined safety protocols, researchers can confidently synthesize this valuable chemical intermediate for further application in research and development.
References
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PrepChem. (n.d.). Synthesis of a. This compound. Retrieved from PrepChem.com. URL: [Link]
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Organic Syntheses. (n.d.). 2,4-dinitroiodobenzene. Organic Syntheses Procedure. Retrieved from orgsyn.org. URL: [Link]
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Semantic Scholar. (2013, July 4). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Retrieved from Semantic Scholar. URL: [Link]
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PJSIR. (n.d.). PREPARATION OF DINITROCHLORO. BENZENE FROM MONOCHLORO. BENZENE WITH COMMERCIAL NITRIC ACTD. Retrieved from PJSIR. URL: [Link]
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Patsnap Eureka. (n.d.). Method for preparing 2, 4-dinitrochlorobenzene by one-step adiabatic continuous nitration of chlorobenzene. Retrieved from Patsnap Eureka. URL: [Link]
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Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2,4-Dinitrobenzonitrile Derivatives for the Synthesis of Novel Biaryl Nitriles
An Application Guide to a Challenging Substrate Class
Abstract
This technical guide provides a comprehensive overview and a detailed protocol for the successful execution of Suzuki-Miyaura cross-coupling reactions involving highly electron-deficient 2,4-dinitrobenzonitrile derivatives. The synthesis of biaryl nitriles is of significant interest to researchers in medicinal chemistry and materials science due to the versatile chemical utility of the nitrile group.[1][2] However, the extreme electronic properties of substrates like this compound, conferred by two powerful electron-withdrawing nitro groups, present unique challenges and opportunities in reaction design. This document elucidates the underlying mechanistic principles, explains the rationale behind the selection of catalysts, ligands, and bases, and offers a step-by-step protocol for coupling 2-chloro-4,6-dinitrobenzonitrile with arylboronic acids. Furthermore, a troubleshooting guide is provided to address common experimental challenges, ensuring a robust and reproducible methodology for accessing this valuable class of compounds.
Introduction: Embracing Electron-Deficient Partners
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[3][4] Its impact is particularly profound in the construction of biaryl scaffolds, which are privileged structures in a vast array of pharmaceuticals, agrochemicals, and advanced organic materials.[5] The reaction's general tolerance of functional groups, the commercial availability of diverse boronic acids, and the relatively mild reaction conditions have cemented its status as a cornerstone of synthetic chemistry.[6]
This guide focuses on a particularly challenging, yet rewarding, substrate class: halogenated 2,4-dinitrobenzonitriles. The presence of two nitro groups and a nitrile moiety renders the aromatic ring exceptionally electron-deficient. From a mechanistic standpoint, this pronounced electronic property can be advantageous. The oxidative addition of the palladium(0) catalyst to the aryl halide, often the rate-determining step in the catalytic cycle, is typically accelerated for electron-deficient substrates.[7]
However, this high reactivity is a double-edged sword. The strongly withdrawing nitro groups can also activate the molecule towards unwanted side reactions, and their potential for reduction requires careful selection of reaction conditions. Furthermore, the nitrile group itself, while often a spectator, can influence catalyst behavior and must be preserved. Successfully navigating these challenges allows for the synthesis of highly functionalized biaryl nitriles, which serve as valuable precursors for amines, carboxylic acids, and various heterocyclic systems, making them highly sought-after building blocks in drug development.[1]
Mechanistic Deep Dive: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[6][8] Understanding each step is critical for optimizing conditions, especially for challenging substrates. The cycle consists of three primary stages: Oxidative Addition, Transmetalation, and Reductive Elimination.
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the electrophile (e.g., 2-chloro-4,6-dinitrobenzonitrile). This step forms a Pd(II) complex. For electron-deficient aryl halides, this step is generally favored and proceeds rapidly.[7]
-
Transmetalation : The organic moiety from the activated organoboron species (the boronate, formed by the reaction of the boronic acid with a base) is transferred to the Pd(II) complex, displacing the halide.[4] The base is crucial here; it coordinates to the boron atom, increasing its nucleophilicity and facilitating the transfer.[9]
-
Reductive Elimination : In the final step, the two organic groups on the Pd(II) center couple to form the new C-C bond of the biaryl product. This process simultaneously regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[10]
Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-4,6-dinitrobenzonitrile
This section provides a detailed, step-by-step methodology for the coupling of 2-chloro-4,6-dinitrobenzonitrile with 4-methoxyphenylboronic acid. The choice of catalyst, base, and solvent has been optimized for this highly electron-deficient system.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mg) | Mmol | Equivalents | Supplier Notes |
| 2-Chloro-4,6-dinitrobenzonitrile | 227.57 | 228 | 1.0 | 1.0 | Substrate |
| 4-Methoxyphenylboronic acid | 151.96 | 182 | 1.2 | 1.2 | Coupling Partner |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 58 | 0.05 | 0.05 (5 mol%) | Catalyst |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276 | 2.0 | 2.0 | Base, finely ground |
| 1,4-Dioxane | - | 8 mL | - | - | Anhydrous, degassed |
| Water | - | 2 mL | - | - | Degassed, deionized |
Step-by-Step Procedure
-
Vessel Preparation : To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-chloro-4,6-dinitrobenzonitrile (228 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and finely ground potassium carbonate (276 mg, 2.0 mmol).
-
Inerting the Atmosphere : Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes and then backfill with argon gas. Repeat this evacuate/backfill cycle a total of three times to ensure a completely inert atmosphere. A positive pressure of argon should be maintained.
-
Solvent Addition : Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling argon through the solvents for at least 20 minutes. Using a syringe, add 10 mL of this solvent mixture to the flask containing the solid reagents.
-
Reaction Execution : Place the flask in a pre-heated oil bath at 90 °C. Stir the reaction mixture vigorously. The solution will typically turn dark brown or black, which is normal for palladium-catalyzed reactions.[11]
-
Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system or by LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up : Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Add 20 mL of deionized water and 20 mL of ethyl acetate. Transfer the mixture to a separatory funnel.
-
Extraction : Separate the layers. Extract the aqueous layer twice more with 15 mL portions of ethyl acetate. Combine all organic layers.
-
Drying and Concentration : Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as a solid.
-
Purification : Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 10% ethyl acetate in hexanes) to afford the pure 2-(4-methoxyphenyl)-4,6-dinitrobenzonitrile as a yellow solid.
Rationale for Experimental Choices
-
Catalyst (Pd(PPh₃)₄) : Tetrakis(triphenylphosphine)palladium(0) is a reliable and common Pd(0) source that is often effective for activated aryl halides.[12] For more challenging couplings, catalyst systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a Pd(II) precursor like Pd(OAc)₂ might be screened.[13]
-
Base (K₂CO₃) : A moderately strong inorganic base is required to form the active boronate species for transmetalation.[8] Potassium carbonate is effective and generally does not promote hydrolysis of the nitrile functional group under these conditions. K₃PO₄ is another excellent choice, often used for more challenging couplings.[12]
-
Solvent (Dioxane/Water) : The biphasic solvent system is highly effective for Suzuki couplings.[14] Dioxane solubilizes the organic reagents and catalyst, while water is essential for dissolving the inorganic base and facilitating the activation of the boronic acid.[15]
-
Inert Atmosphere : Rigorous exclusion of oxygen is critical. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also lead to unwanted homocoupling of the boronic acid.[13]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently anhydrous/degassed solvents.3. Base is not strong enough or has poor solubility. | 1. Ensure a strict inert atmosphere. Use a fresh bottle of catalyst.2. Use high-purity, anhydrous solvents and degas thoroughly.3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered. |
| Protodeboronation | The boronic acid is reacting with trace protons (from water) instead of the palladium complex. This is a common side reaction.[13][16] | 1. Minimize the amount of water or use anhydrous conditions with a base like KF.2. Use a more stable boronic acid derivative, such as a pinacol ester.[13]3. Increase the equivalents of boronic acid (e.g., to 1.5 eq). |
| Homocoupling of Boronic Acid | Caused by the presence of oxygen. | Improve degassing procedures for solvents and ensure the reaction is maintained under a positive pressure of inert gas. |
| Dehalogenation of Substrate | The aryl halide is reduced instead of coupled. This can be promoted by certain solvents or bases.[13] | Try a different solvent system (e.g., Toluene, DMF). Use a non-coordinating base. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound derivatives, while requiring careful attention to reaction conditions, is a highly effective method for synthesizing valuable biaryl nitrile compounds. The strong electron-withdrawing nature of the substrate facilitates the key oxidative addition step, but necessitates rigorous control over the reaction atmosphere and careful selection of reagents to avoid side reactions. The protocol detailed herein provides a robust starting point for researchers, and the accompanying mechanistic insights and troubleshooting guide empower users to adapt and optimize the reaction for a wide range of arylboronic acid coupling partners. This methodology unlocks access to a class of highly functionalized molecules with significant potential in pharmaceutical and materials science research.
References
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ResearchGate. Ni‐catalyzed Suzuki‐Miyaura coupling of aryl nitriles. N.A. Available at: [Link].
-
ACS Publications. Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. 2026-01-14. Available at: [Link].
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Organic Chemistry Portal. Suzuki Coupling. N.A. Available at: [Link].
-
Myers, A. The Suzuki Reaction - Chem 115. N.A. Available at: [Link].
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Li, X. Aminative Suzuki–Miyaura coupling. 2024-03-01. Available at: [Link].
-
ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF. N.A. Available at: [Link].
-
MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. 2019-02-26. Available at: [Link].
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. 2021-07-09. Available at: [Link].
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. N.A. Available at: [Link].
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. 2019-06-05. Available at: [Link].
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YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. 2025-03-29. Available at: [Link].
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Wikipedia. Suzuki reaction. N.A. Available at: [Link].
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024-10-10. Available at: [Link].
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PubMed. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. 2009. Available at: [Link].
-
ResearchGate. Application of Nitrile in Drug Design. 2025-08-07. Available at: [Link].
-
MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. 2017-05-09. Available at: [Link].
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. N.A. Available at: [Link].
-
ACS Publications. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. 2018-05-23. Available at: [Link].
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Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Medicinal nitro-compounds. Part II. Search for ortho-interactions in tumour-inhibitory 2,4-dinitrophenylaziridines. N.A. Available at: [Link].
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ResearchGate. Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids with Chloroformate or Carbamoyl Chloride. 2025-08-07. Available at: [Link].
-
PubMed Central. 2,4 Dinitrophenol as Medicine. N.A. Available at: [Link].
-
PubMed Central. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. N.A. Available at: [Link].
-
Iraqi Academic Scientific Journals. Review Using 2,4-dinitrophenylhydrazine in spectrophotometric determination. 2025-01-20. Available at: [Link].
-
PubMed Central. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. N.A. Available at: [Link].
-
CORE. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. 2010-11-10. Available at: [Link].
-
PubMed. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. 2023-10-01. Available at: [Link].
-
ResearchGate. Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF. 2025-08-06. Available at: [Link].
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. N.A. Available at: [Link].
-
The University of British Columbia. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. 2023-04-21. Available at: [Link].
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Application Notes & Protocols: Synthesis of Novel Dyes Using 2,4-Dinitrobenzonitrile
Abstract
This document provides a comprehensive guide for researchers on the utilization of 2,4-Dinitrobenzonitrile (DNBN) as a versatile precursor for the synthesis of novel dyes. DNBN is an exemplary starting material due to its highly activated aromatic system, making it amenable to a variety of chemical transformations. The potent electron-withdrawing nature of its two nitro groups facilitates key reactions, primarily Nucleophilic Aromatic Substitution (SNAr) and derivatization for Azo Coupling.[1] This guide elucidates the underlying chemical principles, provides detailed, field-tested protocols for synthesis and characterization, and offers insights into the causality behind experimental choices, empowering researchers to develop new chromophores for applications in materials science, biomedical imaging, and industrial colorants.
Introduction: The Chemical Rationale for this compound in Dye Synthesis
This compound is a powerful building block in modern dye chemistry. Its utility stems from a unique combination of functional groups on a single aromatic scaffold:
-
Two Nitro Groups (-NO₂): These are exceptionally strong electron-withdrawing groups that activate the benzene ring towards nucleophilic attack. This activation is critical for facilitating Nucleophilic Aromatic Substitution (SNAr) reactions, a cornerstone of many dye synthesis pathways.[1][2] The nitro groups themselves can also be chemically modified, most notably through selective reduction to amino groups.
-
A Nitrile Group (-C≡N): The nitrile group further enhances the electron-deficient nature of the aromatic ring. It is also a versatile functional handle that can be hydrolyzed to a carboxylic acid or an amide, or used to coordinate with metal centers, allowing for further tuning of the final dye's properties.
This combination makes DNBN a superb starting point for creating dyes with tailored electronic and photophysical properties, particularly for Azo Dyes and Donor-Acceptor (D-π-A) systems.[3]
Core Synthetic Strategies & Mechanisms
Two primary strategies dominate the use of DNBN for dye synthesis. The choice of pathway depends on the desired final structure and color.
Pathway A: Azo Dye Synthesis via Reduction and Diazotization
Azo dyes, characterized by the R−N=N−R′ functional group, represent a vast and commercially significant class of colorants.[4][5] The synthesis using DNBN is a multi-step process that leverages the conversion of a nitro group into the diazo linkage.
The overall workflow is as follows:
Caption: General workflow for synthesizing azo dyes from this compound.
Mechanistic Insight: The critical first step is the selective reduction of one nitro group to an amine (-NH₂). This amine is then converted into a diazonium salt (-N₂⁺), an excellent electrophile.[6] This electrophile readily attacks an electron-rich coupling partner (e.g., a phenol or aniline derivative) in an electrophilic aromatic substitution reaction to form the stable azo bridge, which is the primary chromophore.[7]
Pathway B: Donor-Acceptor Dyes via Nucleophilic Aromatic Substitution (SNAr)
Donor-Acceptor (D-π-A) dyes are designed for applications in molecular electronics and solar cells.[3][8] In these molecules, an electron-donating moiety is linked to an electron-accepting moiety. DNBN is an intrinsic electron acceptor. A powerful donor-acceptor dye can be formed by directly substituting one of the nitro groups with a strong electron-donating nucleophile.
The SNAr Mechanism: This reaction proceeds via a two-step addition-elimination mechanism.
-
Addition: The nucleophile attacks the carbon atom bearing the leaving group (a nitro group in this case), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .
-
Elimination: The leaving group departs, restoring the aromaticity of the ring.
The presence of the second nitro group and the nitrile group is crucial as they delocalize the negative charge of the Meisenheimer complex, lowering the activation energy and making the reaction favorable.[2][9][10]
Caption: The SNAr mechanism for synthesizing Donor-Acceptor dyes from DNBN.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Nitroaromatic compounds can be toxic and potentially explosive; handle with care.
Protocol 1: Synthesis of a Novel Azo Dye: (E)-4-((4-cyano-3-nitrophenyl)diazenyl)-N,N-dimethylaniline
This protocol details the synthesis of a vibrant red-orange azo dye using DNBN and N,N-dimethylaniline.
Causality: Sodium sulfide in an aqueous alcoholic medium is a classic reagent for the selective reduction of one nitro group in a dinitroaromatic compound. The polysulfides formed in the reaction are the active reducing species. The reaction is typically regioselective for the nitro group at the 4-position due to steric and electronic factors.
Reagents & Materials
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| This compound | 193.12 | 5.00 g | 25.9 mmol |
| Sodium Sulfide Nonahydrate (Na₂S·9H₂O) | 240.18 | 7.50 g | 31.2 mmol |
| Ethanol (95%) | - | 100 mL | - |
| Deionized Water | - | 50 mL | - |
| Saturated NaCl Solution | - | 50 mL | - |
Procedure:
-
Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound in 100 mL of ethanol.
-
Reagent Preparation: In a separate beaker, dissolve the sodium sulfide nonahydrate in 50 mL of deionized water. Gently warm if necessary.
-
Reaction Initiation: Heat the ethanol solution of DNBN to a gentle reflux. Add the aqueous sodium sulfide solution dropwise over 30 minutes. A significant color change to a deep red or brown is expected.
-
Reflux: Maintain the reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate). The product, 4-amino-2-nitrobenzonitrile, will have a different Rf value than the starting material.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then in an ice bath. Pour the mixture into 300 mL of ice-cold water. A yellow-orange precipitate should form.
-
Purification: Filter the crude product using a Büchner funnel. Wash the solid sequentially with cold deionized water (3 x 50 mL) and then with a cold saturated NaCl solution (1 x 50 mL) to remove inorganic salts.
-
Drying: Dry the resulting solid, 4-amino-2-nitrobenzonitrile, under vacuum. An expected yield is typically in the range of 60-70%.
Causality: Diazotization requires cold temperatures (0-5 °C) because diazonium salts are unstable at higher temperatures and can decompose, releasing nitrogen gas and leading to undesired side products.[11] The subsequent coupling reaction is performed with an electron-rich aromatic compound, N,N-dimethylaniline, which undergoes electrophilic substitution at the para position due to the strong activating effect of the dimethylamino group.
Reagents & Materials
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| 4-Amino-2-nitrobenzonitrile | 163.13 | 1.63 g | 10.0 mmol |
| Concentrated HCl (37%) | 36.46 | 5.0 mL | ~60 mmol |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.76 g | 11.0 mmol |
| N,N-dimethylaniline | 121.18 | 1.21 g | 10.0 mmol |
| Sodium Acetate (NaOAc) | 82.03 | 5.0 g | 61 mmol |
| Deionized Water | - | 100 mL | - |
| Ice | - | ~100 g | - |
Procedure:
-
Preparation of Diazo Component: In a 250 mL beaker, suspend 1.63 g of 4-amino-2-nitrobenzonitrile in a mixture of 5.0 mL of concentrated HCl and 20 mL of water. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Diazotization: Dissolve 0.76 g of sodium nitrite in 10 mL of cold water. Add this solution dropwise to the cold amine suspension, ensuring the temperature remains below 5 °C. Stir for an additional 15 minutes after the addition is complete. The result is a pale yellow solution of the diazonium salt.
-
Preparation of Coupling Component: In a separate 400 mL beaker, dissolve 1.21 g of N,N-dimethylaniline in 5 mL of 3M HCl and 50 mL of water. Cool this solution to 0-5 °C.
-
Azo Coupling: Slowly add the cold diazonium salt solution to the cold N,N-dimethylaniline solution with constant, vigorous stirring. A deep red color should appear immediately.
-
pH Adjustment: After 10 minutes, slowly add a solution of 5.0 g of sodium acetate in 20 mL of water. This raises the pH, facilitating the coupling reaction and precipitating the dye.
-
Isolation: Continue stirring in the ice bath for 30 minutes. Collect the precipitated red solid by vacuum filtration.
-
Purification: Wash the crude dye with copious amounts of cold water to remove salts. Recrystallize from an ethanol/water mixture to obtain the pure dye. Dry under vacuum.
Expected Outcome
| Property | Value |
| Product Name | (E)-4-((4-cyano-3-nitrophenyl)diazenyl)-N,N-dimethylaniline |
| Appearance | Deep red to orange crystalline solid |
| Expected Yield | 75-85% (based on the amino precursor) |
| Solubility | Soluble in acetone, DMF, DMSO; sparingly soluble in ethanol |
Characterization of the Synthesized Dye
Self-validation of the synthesized product is critical. The following techniques are recommended to confirm the structure and purity of the novel dye.
Spectroscopic Analysis
| Technique | Purpose | Expected Observations |
| UV-Visible Spectroscopy | Determine λmax (wavelength of maximum absorbance) and color properties. | A strong absorption band in the visible region, typically between 450-520 nm, corresponding to the π→π* transition of the extended conjugated system. |
| FT-IR Spectroscopy | Confirm the presence of key functional groups. | - ~2230 cm⁻¹: Sharp peak for the nitrile group (-C≡N).- ~1590-1610 cm⁻¹: Aromatic C=C stretching.- ~1520 & 1340 cm⁻¹: Asymmetric and symmetric stretching of the nitro group (-NO₂).- ~1400-1450 cm⁻¹: Azo group (-N=N-) stretch (often weak). |
| ¹H NMR Spectroscopy | Elucidate the proton environment and confirm the structure. | Signals corresponding to the aromatic protons on both rings. The protons adjacent to the nitro and cyano groups will be significantly downfield. A singlet around 3.0-3.2 ppm for the six protons of the -N(CH₃)₂ group. |
| Mass Spectrometry (MS) | Confirm the molecular weight of the final product. | A molecular ion peak [M]⁺ or protonated peak [M+H]⁺ corresponding to the calculated molecular weight (295.30 g/mol ). |
The combination of these analytical methods provides irrefutable evidence for the successful synthesis of the target dye molecule.[7][12]
References
-
Wikipedia. Azo dye. [Link]
-
University of Toronto. The Synthesis of Azo Dyes. [Link]
-
Gale, P. A., et al. (2016). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. PubMed Central. [Link]
-
Desai, P. S., et al. (2012). Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. Rasayan Journal of Chemistry. [Link]
-
ResearchGate. Spectroscopic data for dyes 2-4. [Link]
-
Saad, E. F., et al. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Semantic Scholar. [Link]
-
Farràs, P., et al. (2012). Synthesis and Characterization of Organic Dyes Containing Various Donors and Acceptors. MDPI. [Link]
-
Oforghor, A. O., et al. (2020). Synthesis of Dyes and the Textile Industry. ResearchGate. [Link]
-
EBSCO Information Services. Azo compound (Azo dye) | Research Starters. [Link]
-
NileRed. (2017). Making the First Azo Dye. YouTube. [Link]
-
Saad, E. F., et al. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. ResearchGate. [Link]
-
Farràs, P., et al. (2012). Synthesis and Characterization of Organic Dyes Containing Various Donors and Acceptors. ResearchGate. [Link]
-
Pearson Education. Predict the major products of the following reactions. (a) 2,4-dinitrochlorobenzene + NaOCH₃. [Link]
-
Oforghor, A. O., et al. (2023). Synthesis, Characterisation and Dyeing Properties of New bifunctional Dichloro-s-triazinyl (DCT) Azo Reactive Dyes based on 4,4'-diaminodiphenylsulphone on Wool Fabric. ResearchGate. [Link]
-
St. John, G., et al. (2017). Spectroscopic Properties of Two Conjugated Organic Dyes: A Computational and Experimental Study. ResearchGate. [Link]
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Application of 2,4-Dinitrobenzonitrile in Materials Science: A Guide for Researchers
This document provides a detailed exploration of the applications of 2,4-dinitrobenzonitrile and its derivatives in the field of materials science. It is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique chemical properties of this versatile molecule for the creation of high-performance materials. This guide offers in-depth technical insights, field-proven protocols, and a strong foundation in the scientific principles governing these applications.
Introduction: The Unique Reactivity of this compound
This compound is a highly activated aromatic compound, a characteristic owed to the strong electron-withdrawing nature of its two nitro groups and the nitrile functionality.[1] This electron deficiency makes the aromatic ring exceptionally susceptible to nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of its utility in materials synthesis.[1][2] Furthermore, the nitro groups can be readily reduced to amines, yielding 2,4-diaminobenzonitrile, a valuable monomer for the synthesis of high-performance polymers. These reactive handles allow for the incorporation of the dinitrobenzonitrile core into a diverse array of materials, including heat-resistant polymers, functional dyes, and potentially, nonlinear optical materials.
Section 1: High-Performance Polymers from this compound Derivatives
The most prominent application of this compound in materials science lies in its use as a precursor to 2,4-diaminobenzonitrile, a key building block for high-performance polymers such as polyamides and polyimides. These polymers are sought after for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in the aerospace and electronics industries.[3]
Synthesis of 2,4-Diaminobenzonitrile: The Gateway Monomer
The journey from this compound to high-performance polymers begins with the reduction of its nitro groups. A common and effective method involves the use of stannous chloride (SnCl2) in an acidic medium.
Protocol 1: Synthesis of 2,4-Diaminobenzonitrile
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl2·2H2O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium Hydroxide (NaOH)
-
Ethyl acetate
-
Benzene
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, prepare a solution of stannous chloride dihydrate in a mixture of concentrated HCl and ethanol.
-
Slowly add powdered this compound to the stirred solution, maintaining the temperature between 25-30 °C.
-
After the addition is complete, warm the reaction mixture to 40 °C for approximately 90 minutes. During this time, a stream of nitrogen can be passed over the surface to aid in the evaporation of ethanol.
-
Cool the resulting slurry in an ice bath and slowly add a concentrated solution of NaOH to neutralize the acid and precipitate the tin salts.
-
Filter the mixture and extract the filtrate multiple times with ethyl acetate.
-
Combine the solids from the filtration with the residue from the evaporated ethyl acetate extracts.
-
Extract the combined solids with boiling benzene.
-
Evaporate the benzene to yield the crude 2,4-diaminobenzonitrile.
-
Recrystallize the crude product from benzene to obtain pure 2,4-diaminobenzonitrile.
Expected Yield: Approximately 70%
Characterization: The product can be characterized by its melting point (approximately 105 °C) and spectroscopic methods such as FTIR and NMR.
Diagram 1: Synthesis of 2,4-Diaminobenzonitrile
Caption: Reduction of this compound to 2,4-Diaminobenzonitrile.
Aromatic Polyamides (Aramids)
Aromatic polyamides, or aramids, are a class of high-performance polymers known for their high strength and thermal stability. They are synthesized through the polycondensation of an aromatic diamine with an aromatic diacyl chloride.
Protocol 2: Synthesis of an Aromatic Polyamide from 2,4-Diaminobenzonitrile
Materials:
-
2,4-Diaminobenzonitrile
-
Terephthaloyl chloride (or other aromatic diacyl chloride)
-
N-methyl-2-pyrrolidone (NMP)
-
Lithium chloride (LiCl)
-
Pyridine
-
Methanol
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 2,4-diaminobenzonitrile in anhydrous NMP containing LiCl. The LiCl helps to improve the solubility of the resulting polymer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an equimolar amount of terephthaloyl chloride to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours.
-
The polymerization can be monitored by the increase in viscosity of the solution.
-
Precipitate the resulting polyamide by pouring the viscous solution into a large volume of methanol.
-
Collect the fibrous polymer by filtration, wash it thoroughly with methanol and then with hot water to remove any residual solvent and salts.
-
Dry the polymer in a vacuum oven at an elevated temperature.
Characterization: The polymer can be characterized by its inherent viscosity, and its thermal properties can be evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The chemical structure can be confirmed by FTIR spectroscopy.
Table 1: Typical Properties of Aramids Derived from Diaminobenzonitriles
| Property | Typical Value Range |
| Decomposition Temperature | > 450 °C |
| Glass Transition Temperature | 250 - 350 °C |
| Tensile Strength | High |
| Solubility | Soluble in polar aprotic solvents |
Diagram 2: Aramid Synthesis Workflow
Caption: Workflow for the synthesis of aromatic polyamides.
Polyimides
Polyimides are another class of high-performance polymers with even greater thermal stability than aramids. The synthesis typically involves a two-step process: the formation of a poly(amic acid) precursor, followed by thermal or chemical imidization.[4]
Protocol 3: Synthesis of a Polyimide from 2,4-Diaminobenzonitrile
Materials:
-
2,4-Diaminobenzonitrile
-
Pyromellitic dianhydride (PMDA) or other aromatic dianhydride
-
N,N-Dimethylacetamide (DMAc)
-
Acetic anhydride
-
Pyridine
Procedure:
Step 1: Poly(amic acid) Synthesis
-
In a dry, three-necked flask under a nitrogen atmosphere, dissolve 2,4-diaminobenzonitrile in anhydrous DMAc.
-
Cool the solution to 0 °C and slowly add an equimolar amount of PMDA in small portions with vigorous stirring.
-
After the addition, allow the reaction to proceed at room temperature for several hours to form a viscous poly(amic acid) solution.
Step 2: Chemical Imidization
-
To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine as the dehydrating agent and catalyst, respectively.
-
Stir the mixture at room temperature for several hours. The polyimide will precipitate out of the solution.
-
Alternatively, for thermal imidization, the poly(amic acid) solution can be cast onto a glass plate and heated in a stepwise manner to temperatures up to 300 °C to form a polyimide film.
-
Collect the precipitated polyimide, wash it thoroughly with a suitable solvent like ethanol, and dry it under vacuum.
Characterization: The successful formation of the polyimide can be confirmed by the appearance of characteristic imide carbonyl peaks in the FTIR spectrum. Thermal properties are assessed by TGA and DSC.
Section 2: Functional Dyes and Pigments
The electron-deficient nature of the this compound ring system and the reactivity of its derivatives make them valuable precursors for the synthesis of functional dyes, particularly azo dyes.
Azo Dyes from 2,4-Diaminobenzonitrile
Azo dyes are characterized by the presence of the azo group (-N=N-) and are widely used as colorants. The synthesis involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich aromatic compound.
Protocol 4: Synthesis of an Azo Dye from 2,4-Diaminobenzonitrile
Materials:
-
2,4-Diaminobenzonitrile
-
Sodium nitrite (NaNO2)
-
Concentrated Hydrochloric Acid (HCl)
-
2-Naphthol (or another coupling agent)
-
Sodium Hydroxide (NaOH)
-
Deionized water
-
Ethanol
Procedure:
Step 1: Diazotization
-
Dissolve 2,4-diaminobenzonitrile in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for an additional 15-20 minutes after the addition is complete to ensure the formation of the bis-diazonium salt.
Step 2: Azo Coupling
-
In a separate beaker, dissolve 2-naphthol in an aqueous solution of NaOH and cool it to 0-5 °C.
-
Slowly add the cold bis-diazonium salt solution to the 2-naphthol solution with vigorous stirring. A colored precipitate of the azo dye will form immediately.
-
Continue stirring the mixture in the ice bath for about 30 minutes to ensure complete coupling.
-
Collect the dye by vacuum filtration, wash it with cold water, and then with a small amount of cold ethanol.
-
Dry the azo dye in a desiccator.
Characterization: The synthesized dye can be characterized by UV-Vis spectroscopy to determine its absorption maximum, and its structure can be confirmed by FTIR and NMR spectroscopy.
Diagram 3: Azo Dye Synthesis Pathway
Caption: General pathway for the synthesis of azo dyes.
Section 3: Phthalonitrile Resins via Nucleophilic Aromatic Substitution
Phthalonitrile resins are a class of high-temperature thermosetting polymers with exceptional thermal and oxidative stability.[5] The synthesis of phthalonitrile monomers often involves the nucleophilic aromatic substitution of a nitro group on a phthalonitrile precursor with a bisphenol. 4-Nitrophthalonitrile, a close analog of this compound, is a common starting material. The principles of this reaction are directly applicable to this compound for the synthesis of novel phthalonitrile monomers.
Protocol 5: Synthesis of a Bisphenol-Based Phthalonitrile Monomer
Materials:
-
This compound (or 4-Nitrophthalonitrile as a model)
-
Bisphenol A
-
Anhydrous Potassium Carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Toluene
-
Methanol
-
Deionized water
Procedure:
-
To a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, and a condenser under a nitrogen atmosphere, add Bisphenol A, anhydrous K2CO3, DMF, and toluene.
-
Heat the mixture to reflux to azeotropically remove water.
-
After removing the toluene, cool the mixture and add this compound.
-
Heat the reaction mixture at an elevated temperature for several hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture and pour it into a large volume of water to precipitate the crude product.
-
Filter the precipitate, wash it thoroughly with water and then with methanol.
-
Dry the crude product and recrystallize it from a suitable solvent to obtain the pure phthalonitrile monomer.
Curing of Phthalonitrile Resins:
The synthesized phthalonitrile monomers can be cured by heating them to high temperatures (typically >250 °C), often in the presence of a curing additive such as an aromatic amine, to form a highly cross-linked polymer network.
Table 2: Typical Curing Profile for Phthalonitrile Resins
| Temperature (°C) | Time (hours) | Atmosphere |
| 200 | 2 | Nitrogen |
| 250 | 4 | Nitrogen |
| 300 | 8 | Nitrogen |
| 350 | 4 | Nitrogen |
Section 4: Potential Applications in Nonlinear Optical (NLO) Materials
Organic molecules with strong electron donor and acceptor groups connected by a π-conjugated system can exhibit significant nonlinear optical (NLO) properties.[6][7] The this compound scaffold, with its powerful electron-accepting nitro groups, is a promising building block for the design of NLO materials. By introducing electron-donating groups onto the aromatic ring through nucleophilic aromatic substitution, it is possible to create push-pull systems with large second-order hyperpolarizabilities.
Conceptual Approach for NLO Material Synthesis:
-
Nucleophilic Aromatic Substitution: React this compound with a nucleophile containing an electron-donating group (e.g., an aniline or phenol derivative with a dimethylamino or methoxy substituent).
-
Structural Elaboration: Further modify the resulting molecule to extend the π-conjugation or to incorporate it into a polymer backbone.
While specific, detailed protocols for the synthesis of NLO materials from this compound are not yet widely established in the literature, the fundamental principles of SNAr reactions provide a clear pathway for the exploration of this exciting application.
Conclusion
This compound is a versatile and highly reactive building block for the synthesis of a wide range of advanced materials. Its ability to undergo nucleophilic aromatic substitution and the facile reduction of its nitro groups to reactive amines provide access to high-performance polymers, functional dyes, and potentially, novel optical materials. The protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to explore and exploit the full potential of this remarkable molecule in materials science.
References
- Keller, T. M., & Ting, J. S. (1992). Synthesis of phthalonitrile resins containing ether and imide linkages.
- Monzel, W. J. (2018).
- Hsiao, S. H., & Lin, S. Y. (2009). Synthesis and Properties of Novel Poly(amide-imide)s Derived from 2,4-diaminotriphenylamine and Imide Ring-Preformed Dicarboxylic Acids. Journal of Polymer Science Part A: Polymer Chemistry, 47(11), 289-300.
- Chemistry LibreTexts. (2021, December 27). 6.
- Vora, R. H., & Patel, H. H. (2000). Polyimides and Other High Temperature Polymers. High Performance Polymers, 12(1), 5-18.
- Saxena, A., Prabhakaran, P., Rao, V. L., & Ninan, K. N. (2004). Synthesis and characterization of polyamides and poly(amide–imide)s derived from 2,6‐bis(3‐aminophenoxy)benzonitrile or 2,6‐bis(4‐aminophenoxy)benzonitrile.
- Wikipedia. (n.d.).
- CDN. (n.d.).
- The Chinese University of Hong Kong. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol.
- One Part of Chemistry. (2013, January 23). Synthesis of azo dyes.
- Scribd. (n.d.). Synthesis of An Azo Dye.
- ResearchGate. (2025, August 6). Synthesis and characterization of polyamides and poly(amide–imide)s derived from 2,2-bis(4-aminophenoxy) benzonitrile.
- VTechWorks. (n.d.).
- ResearchGate. (n.d.). Chapter 10.
- YouTube. (2021, April 18). Nucleophilic Aromatic Substitution (SnAr). Synthesis of 2,4-Dinitrophenylaniline.
- ResearchGate. (2017, August 23). (PDF)
- OSTI.gov. (n.d.). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele.
- Pendidikan Kimia. (n.d.).
- MDPI. (n.d.). Synthesis and Investigation of the Properties of a Branched Phthalonitrile Containing Cyclotriphosphazene.
- Google Patents. (n.d.). WO2017172515A1 - Bisphenol m diphthalonitrile ether resin, bisphenol p diphthalonitrile ether resin, methods of making same, resin blends, and two component systems.
- Benchchem. (n.d.). Application Notes and Protocols: Formulation of High-Performance Phthalonitrile Resins Using 3.
- National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
- ResearchGate. (2025, August 6). Synthesis and properties of a bisphenol A based phthalonitrile resin.
- The Synthesis of Azo Dyes. (n.d.).
- Mapping Ignorance. (2023, February 2).
- NIH. (n.d.). Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)
- Korea University Pure. (1992, February 1). Synthesis and Second-Order Nonlinear Optical Properties of Polymethacrylates Containing Organic Salt Dye Chromophore.
- Semantic Scholar. (1995, June 1).
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Application Notes and Protocols for Post-Reaction Workup of 2,4-Dinitrobenzonitrile Substitutions
Introduction: The Critical Role of Workup in the Synthesis of 2,4-Dinitrobenzonitrile Derivatives
This compound is a highly valuable electrophilic aromatic scaffold in medicinal chemistry and materials science. Its two electron-withdrawing nitro groups strongly activate the C1 position towards nucleophilic aromatic substitution (SNAr), enabling the facile introduction of a wide range of functionalities. The resulting substituted benzonitriles are key intermediates in the synthesis of diverse molecular architectures, including potent enzyme inhibitors and novel dyes.[1]
However, the successful synthesis of these valuable derivatives does not end with the completion of the substitution reaction. The subsequent post-reaction workup is a critical and often challenging phase that dictates the purity, yield, and ultimately, the viability of the synthetic route. Improper workup can lead to product degradation, incomplete removal of byproducts and unreacted starting materials, and difficulties in subsequent purification steps.
This comprehensive guide provides detailed application notes and step-by-step protocols for the effective post-reaction workup of this compound substitutions with common nucleophiles: amines, alcohols (phenols), and thiols. The protocols are designed to be robust and adaptable, with a focus on the underlying chemical principles to empower researchers to troubleshoot and optimize their specific applications.
Core Principles of Workup for this compound Substitutions
The workup strategy for these reactions is governed by the need to:
-
Quench the Reaction: Safely and effectively stop the reaction by neutralizing or removing reactive species.
-
Separate the Product from the Reaction Mixture: Isolate the desired product from the solvent, unreacted starting materials, reagents, and byproducts.
-
Purify the Product: Achieve the desired level of purity through appropriate techniques such as extraction, washing, crystallization, and chromatography.
A key consideration during the workup of this compound derivatives is the potential for hydrolysis of the nitrile group under harsh basic conditions, which can lead to the formation of the corresponding amide or carboxylic acid.[2][3][4][5][6] Therefore, careful control of pH during aqueous workup is crucial.
Visualizing the General Workup Workflow
The following diagram illustrates a typical workflow for the post-reaction workup of a this compound substitution reaction.
Caption: General workflow for post-reaction workup.
Protocol 1: Substitution with Amine Nucleophiles
The reaction of this compound with primary or secondary amines is a common transformation. The workup must effectively remove the excess amine and any base used as a catalyst.
Step-by-Step Protocol:
-
Reaction Quenching:
-
Once the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a separatory funnel containing deionized water (approximately 5-10 volumes relative to the reaction solvent volume). Gentle swirling during addition is recommended.
-
-
Extraction:
-
Extract the aqueous mixture with an appropriate organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM) (3 x 5 volumes). Ethyl acetate is often a good first choice due to its lower toxicity and ability to dissolve a wide range of organic compounds.
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers with a dilute aqueous acid solution (e.g., 1 M HCl) to remove any remaining basic amine. This is a critical step for achieving high purity.
-
Follow with a wash with deionized water to remove any residual acid.
-
Finally, wash with brine (saturated aqueous NaCl solution) to facilitate the removal of water from the organic layer.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Recrystallization: If the crude product is a solid, recrystallization is often the most effective purification method. Common solvents for nitro- and amino-substituted benzonitriles include ethanol, methanol, or a mixture of ethanol and water.[7][8]
-
Column Chromatography: If the product is an oil or if recrystallization fails to provide sufficient purity, silica gel column chromatography is recommended. A common issue with amino-substituted compounds on silica gel is tailing or streaking due to the basicity of the amine interacting with the acidic silica.[7] To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent system (e.g., hexane/ethyl acetate).[7]
-
Data Summary Table for Amine Substitution Workup:
| Parameter | Recommendation | Rationale |
| Quenching Agent | Deionized Water | Effectively precipitates the organic product and dissolves inorganic salts. |
| Extraction Solvent | Ethyl Acetate (EtOAc) or Dichloromethane (DCM) | Good solvency for the product and immiscible with water. |
| Washing Solutions | 1 M HCl, Deionized Water, Brine | Removes excess amine, residual acid, and aids in drying. |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | Efficiently removes residual water from the organic phase. |
| Purification | Recrystallization (Ethanol, Methanol) or Column Chromatography (with triethylamine modifier) | Provides high purity solid products or separates complex mixtures. |
Protocol 2: Substitution with Alcohol/Phenol Nucleophiles (Ether Synthesis)
The synthesis of aryl ethers via SNAr with this compound typically involves the use of a base to deprotonate the alcohol or phenol. The workup must neutralize this base and remove the resulting salt.
Step-by-Step Protocol:
-
Reaction Quenching:
-
After cooling the reaction to room temperature, carefully pour it into a beaker of ice-water. This helps to control any exotherm from the neutralization of the base.
-
If a strong base like sodium hydride was used, the quenching should be done with extreme caution in a fume hood, adding the reaction mixture dropwise to the ice-water.
-
-
pH Adjustment and Extraction:
-
Adjust the pH of the aqueous mixture to approximately 7-8 using a dilute acid (e.g., 1 M HCl). Avoid making the solution strongly acidic to prevent any potential side reactions.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent like ethyl acetate or DCM (3 x 5 volumes).
-
-
Washing:
-
Wash the combined organic layers with deionized water.
-
If a phenoxide was used, a wash with a dilute base (e.g., 5% NaOH) can help remove any unreacted phenol.[9]
-
Follow with a final wash with brine.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification:
-
Recrystallization: The resulting aryl ethers are often crystalline solids. Ethanol or methanol are good starting points for recrystallization solvent screening.
-
Column Chromatography: For non-crystalline products or for the removal of closely related impurities, silica gel chromatography with a hexane/ethyl acetate gradient is typically effective.
-
Data Summary Table for Ether Synthesis Workup:
| Parameter | Recommendation | Rationale |
| Quenching Agent | Ice-Water | Safely neutralizes the base and precipitates the product. |
| Extraction Solvent | Ethyl Acetate (EtOAc) or Dichloromethane (DCM) | Efficiently extracts the less polar ether product. |
| Washing Solutions | Deionized Water, Dilute NaOH (for phenol removal), Brine | Removes inorganic salts, unreacted phenol, and aids in drying. |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | Ensures complete removal of water. |
| Purification | Recrystallization (Ethanol, Methanol) or Column Chromatography | Effective for obtaining high-purity crystalline products. |
Protocol 3: Substitution with Thiol Nucleophiles (Thioether Synthesis)
Thiol nucleophiles are generally very reactive towards this compound. The workup procedure is similar to that for ether synthesis, with special attention to the potential for oxidation of the thiol.
Step-by-Step Protocol:
-
Reaction Quenching:
-
Cool the reaction mixture and pour it into deionized water.
-
-
Extraction:
-
Extract the product into an organic solvent such as ethyl acetate or DCM.
-
-
Washing:
-
Wash the combined organic layers with deionized water.
-
A wash with a dilute base (e.g., 5% NaOH) can be used to remove any unreacted thiol.
-
A final wash with brine is recommended.
-
-
Drying and Concentration:
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and remove the solvent by rotary evaporation.
-
-
Purification:
-
Recrystallization: Many aryl thioethers are crystalline and can be purified by recrystallization from solvents like ethanol or hexane/ethyl acetate mixtures.
-
Column Chromatography: Silica gel chromatography is a reliable method for purifying thioether products. A gradient of hexane and ethyl acetate is a common eluent system.
-
Data Summary Table for Thioether Synthesis Workup:
| Parameter | Recommendation | Rationale |
| Quenching Agent | Deionized Water | Standard and effective quenching method. |
| Extraction Solvent | Ethyl Acetate (EtOAc) or Dichloromethane (DCM) | Good solvency for thioether products. |
| Washing Solutions | Deionized Water, Dilute NaOH (for thiol removal), Brine | Removes salts, unreacted thiol, and water. |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | Standard procedure for removing residual water. |
| Purification | Recrystallization or Column Chromatography | Provides high-purity thioether products. |
Troubleshooting Common Workup and Purification Issues
| Problem | Possible Cause | Suggested Solution |
| Product "oils out" during recrystallization | The boiling point of the solvent is higher than the melting point of the product, or the solution is supersaturated. | Use a lower-boiling point solvent or a solvent pair. Scratch the inside of the flask to induce crystallization. Add a seed crystal.[7] |
| Poor recovery after recrystallization | The product is too soluble in the solvent, or too much solvent was used. | Use a less polar solvent or a solvent mixture. Use the minimum amount of hot solvent to dissolve the product. Cool the solution slowly and then in an ice bath to maximize precipitation.[7] |
| Streaking/Tailing on TLC plate | Interaction of a basic (e.g., amino) or acidic functional group with the silica gel. | Add a modifier to the eluent: triethylamine (0.1-1%) for basic compounds or acetic acid (0.1-1%) for acidic compounds.[7] |
| Emulsion formation during extraction | Soaps or finely divided solids at the interface. | Add brine to the separatory funnel to "break" the emulsion. Filter the mixture through a pad of Celite. Allow the mixture to stand for an extended period. |
| Product appears discolored | Presence of oxidized impurities or residual starting materials. | Treat a solution of the crude product with activated charcoal before recrystallization. Ensure thorough washing during the workup to remove colored impurities.[7] |
Safety Precautions
This compound and its derivatives should be handled with care. They are often classified as harmful if swallowed, in contact with skin, or if inhaled.[10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling and disposal information for all reagents and products.
Conclusion
A well-designed and executed post-reaction workup is paramount for the successful synthesis of this compound derivatives. By understanding the underlying chemical principles and following robust protocols, researchers can consistently obtain high-purity products in good yields. The application notes and detailed procedures provided in this guide serve as a valuable resource for scientists and professionals in drug development and chemical research, enabling them to navigate the critical workup and purification stages with confidence.
References
- BenchChem. (n.d.). Technical Support Center: Purification of 2-Amino-4-methoxy-5-nitrobenzonitrile.
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile.
-
Organic Chemistry Data. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]
-
Química Orgánica. (n.d.). Basic hydrolysis of nitriles. Retrieved from [Link]
- BenchChem. (n.d.). Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile.
-
Organic Chemistry with Victor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Retrieved from [Link]
-
Chemistry university. (2021, April 5). Hydrolysis of Nitriles. YouTube. Retrieved from [Link]
- Vankawala, P. J., et al. (2007). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. HETEROCYCLES, 71(1), 41-49.
-
PrepChem. (n.d.). Synthesis of 2-chloro-4-aminobenzonitrile. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Retrieved from [Link]
- Rittich, B., & Šimek, M. (1976). Separation of quinone 2,4-dinitrophenylhydrazones by thin-layer chromatography.
- Malaysian Journal of Analytical Sciences. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Malaysian Journal of Analytical Sciences, 28(1), 1-15.
- Ibrahim, M. F., Abdel-Reheem, H., & Hamed, E. A. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects.
- Roberts, J. D., & M. C. Caserio. (1955). Separation of 2,4-Dinitrophenylhydrazones by Chromatographic Adsorption. Journal of the American Chemical Society, 77(11), 3047-3049.
- Ibrahim, M. F., Abdel-Reheem, H., & Hamed, E. A. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects.
- Google Patents. (n.d.). CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
- ResearchGate. (n.d.). Reaction of 2-Nitro-4-thiocyanatoaniline with 4-Nitrochlorobenzene.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
YouTube. (2021, April 18). Nucleophilic Aromatic Substitution (SnAr). Synthesis of 2,4-Dinitrophenylaniline. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 2,3,4-Trisubstituted Thiochromanes using an Organocatalytic Enantioselective Tandem Michael–Henry Reaction. Retrieved from [Link]
- Semantic Scholar. (n.d.). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects.
-
National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
European Patent Office. (n.d.). Process for the preparation of 4-chloro-2-nitrobenzonitrile - EP 0110559 A1. Retrieved from [Link]
-
RIT Digital Institutional Repository. (n.d.). The thin layer chromatography of alkyl and halogen substituted benzaldehyde 2, 4-dinitrophenyl hydrazones. Retrieved from [Link]
- BenchChem. (n.d.). This compound.
- Google Patents. (n.d.). CN100591650C - Synthetic Technology of 2-Hydroxy-4-Alkoxy Benzophenone.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dinitrobenzonitrile
Welcome to the technical support center for the synthesis of 2,4-Dinitrobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this synthesis. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this reaction and improve your product yield and purity.
Introduction to the Synthesis of this compound
The synthesis of this compound is a critical process for the creation of various downstream compounds in pharmaceutical and materials science. A common and effective method for this synthesis is the Sandmeyer reaction, which involves the diazotization of 2,4-dinitroaniline followed by a copper(I) cyanide-mediated displacement of the diazonium group.[1][2] While seemingly straightforward, this multi-step reaction is fraught with potential pitfalls that can lead to significantly reduced yields. The electron-withdrawing nature of the two nitro groups on the aromatic ring makes the starting material, 2,4-dinitroaniline, a weak base, which complicates the initial diazotization step.[3] Furthermore, the resulting diazonium salt is highly reactive and prone to decomposition and side reactions if not handled with precision.
This guide will deconstruct the synthesis into its critical stages, offering insights into the underlying chemistry and providing practical solutions to common problems.
Troubleshooting Guide: Low Yield in this compound Synthesis
This section addresses the most common issues encountered during the synthesis of this compound in a question-and-answer format, providing detailed explanations and actionable solutions.
Issue 1: Incomplete Diazotization of 2,4-Dinitroaniline
Question: My reaction mixture remains heterogeneous, and I suspect the 2,4-dinitroaniline has not fully reacted during the diazotization step. What could be the cause, and how can I ensure complete conversion to the diazonium salt?
Answer: Incomplete diazotization is a frequent cause of low yields, primarily due to the low basicity of 2,4-dinitroaniline. The two strongly electron-withdrawing nitro groups reduce the nucleophilicity of the amino group, making it less reactive towards the nitrosating agent.
Causality and Solutions:
-
Insufficient Acidity: The formation of the active nitrosating agent, the nitrosonium ion (NO+), from sodium nitrite requires a strongly acidic medium.[4][5] For a weakly basic amine like 2,4-dinitroaniline, a high concentration of a strong acid, such as sulfuric acid, is crucial to ensure both the generation of sufficient NO+ and the protonation of the amine, which, although counterintuitive, can be a necessary equilibrium step in some diazotization mechanisms. A common method involves the use of nitrosylsulfuric acid, prepared by dissolving sodium nitrite in concentrated sulfuric acid.[6] A detailed protocol for the diazotization of 2,4-dinitroaniline in anhydrous sulfuric acid can be found in the patent literature, which describes the slow addition of dry sodium nitrite to anhydrous sulfuric acid before adding the 2,4-dinitroaniline.[7]
-
Temperature Control: The diazotization reaction is highly exothermic and the resulting diazonium salt is thermally unstable.[3] It is imperative to maintain a low temperature, typically between 0-5 °C, throughout the addition of the nitrite solution.[3] Exceeding this temperature range can lead to rapid decomposition of the diazonium salt to form 2,4-dinitrophenol, releasing nitrogen gas.[1][2]
-
Localized High Concentrations of Nitrite: Adding the sodium nitrite solution too quickly can create localized areas of high concentration, leading to side reactions. Slow, dropwise addition with vigorous stirring is essential to ensure homogeneous mixing and a controlled reaction rate.
Issue 2: Formation of Dark-Colored Byproducts
Question: My reaction mixture turns dark red or brown during the Sandmeyer reaction, and the final product is difficult to purify. What are these colored impurities, and how can I prevent their formation?
Answer: The formation of dark-colored byproducts is a strong indicator of side reactions, primarily the formation of azo compounds and phenolic impurities.
Causality and Solutions:
-
Azo Coupling: The highly electrophilic diazonium salt can react with any unreacted 2,4-dinitroaniline or other electron-rich aromatic species present in the reaction mixture to form intensely colored azo dyes.[3] This is more likely to occur if the diazotization was incomplete or if the pH of the reaction medium is not sufficiently acidic.
-
Prevention: Ensure complete diazotization by following the recommendations in Issue 1. Maintain a strongly acidic environment to keep the concentration of the free, unprotonated amine low, thus minimizing its ability to act as a coupling partner.
-
-
Phenolic Byproducts: As mentioned previously, the decomposition of the diazonium salt in the presence of water leads to the formation of 2,4-dinitrophenol.[1][2] This phenol can also contribute to the coloration of the reaction mixture and is a common impurity in the final product.
-
Prevention: Strict temperature control during both the diazotization and the Sandmeyer reaction is critical. The diazonium salt solution should be used immediately after its preparation and should not be allowed to warm up.
-
Issue 3: Low Conversion in the Cyanation Step (Sandmeyer Reaction)
Question: Even with a successful diazotization, the yield of this compound is low after the addition of the copper(I) cyanide solution. What factors influence the efficiency of the Sandmeyer reaction?
Answer: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution, and its success hinges on the activity of the copper(I) catalyst and the reaction conditions.[1]
Causality and Solutions:
-
Inactive Copper(I) Catalyst: Copper(I) salts are susceptible to oxidation to the less active copper(II) state, especially in the presence of air. Using freshly prepared or high-quality, properly stored copper(I) cyanide is crucial. The preparation of the copper(I) cyanide solution should be done carefully to minimize exposure to oxygen.
-
Reaction Temperature: While the diazotization requires low temperatures, the Sandmeyer cyanation often benefits from gentle warming to facilitate the decomposition of the diazonium salt and the formation of the aryl radical.[8] However, excessive heat can promote the formation of byproducts. The optimal temperature will need to be carefully controlled and is typically in the range of 20-60 °C, depending on the specific substrate and reaction conditions.
-
Presence of Inhibitors: Certain impurities in the starting materials or solvents can interfere with the catalytic cycle of the Sandmeyer reaction. Using high-purity reagents and solvents is recommended.
Frequently Asked Questions (FAQs)
Q1: Can I use hydrochloric acid instead of sulfuric acid for the diazotization of 2,4-dinitroaniline?
A1: While hydrochloric acid is commonly used for the diazotization of more basic anilines, sulfuric acid is generally preferred for weakly basic amines like 2,4-dinitroaniline.[3] The stronger acidity of sulfuric acid helps to achieve the necessary conditions for the reaction to proceed efficiently. Using hydrochloric acid may result in incomplete diazotization and lower yields.
Q2: How can I confirm that the diazotization is complete before proceeding to the Sandmeyer reaction?
A2: A simple qualitative test can be performed by adding a small drop of the reaction mixture to a solution of a coupling agent, such as a basic solution of 2-naphthol. The immediate formation of an intensely colored azo dye indicates the presence of the diazonium salt. To check for the presence of unreacted nitrous acid (indicating that all the amine has reacted), a drop of the reaction mixture can be tested with starch-iodide paper; a blue-black color indicates the presence of excess nitrous acid.
Q3: My final product is an oily solid with a low melting point. How can I purify it?
A3: An oily or low-melting product suggests the presence of impurities. The most likely contaminants are 2,4-dinitrophenol and various azo compounds. A multi-step purification approach is often necessary:
-
Aqueous Wash: Start by washing the crude product with a dilute sodium bicarbonate or sodium carbonate solution to remove acidic impurities like 2,4-dinitrophenol.
-
Recrystallization: Recrystallization is an effective method for purifying solid compounds. For this compound, ethanol is a commonly used solvent.[9] A two-solvent system, such as ethanol-water or dichloromethane-hexane, may also be effective.
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel is a powerful technique. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, can be used to separate the desired nitrile from less polar and more polar impurities.
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and available reagents.
Protocol 1: Diazotization of 2,4-Dinitroaniline in Sulfuric Acid
Materials:
-
2,4-Dinitroaniline
-
Concentrated Sulfuric Acid (98%)
-
Sodium Nitrite
-
Ice
Procedure:
-
In a clean, dry flask equipped with a magnetic stirrer and a dropping funnel, carefully add 2,4-dinitroaniline (1.0 eq) to concentrated sulfuric acid (a sufficient amount to ensure stirring).
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (1.05 eq) in concentrated sulfuric acid.
-
Slowly add the sodium nitrite solution dropwise to the stirred suspension of 2,4-dinitroaniline, ensuring the temperature remains between 0-5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure complete diazotization. The resulting solution of 2,4-dinitrobenzenediazonium sulfate should be used immediately in the next step.
Protocol 2: Sandmeyer Cyanation of 2,4-Dinitrobenzenediazonium Sulfate
Materials:
-
2,4-Dinitrobenzenediazonium sulfate solution (from Protocol 1)
-
Copper(I) Cyanide
-
Sodium Cyanide or Potassium Cyanide
-
Water
Procedure:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.1 eq) and sodium cyanide (or potassium cyanide, 2.2 eq) in water. Cool this solution to 0-5 °C in an ice bath.
-
With vigorous stirring, slowly add the cold diazonium salt solution from Protocol 1 to the copper(I) cyanide solution.
-
A vigorous evolution of nitrogen gas should be observed. Control the rate of addition to maintain a manageable reaction rate and keep the temperature below 10 °C initially.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then gently heat to 50-60 °C for 30-60 minutes, or until the evolution of nitrogen ceases.
-
Cool the reaction mixture to room temperature. The crude this compound will precipitate as a solid.
Protocol 3: Work-up and Purification
-
Filter the crude product and wash it thoroughly with water to remove inorganic salts.
-
Wash the crude solid with a cold, dilute sodium bicarbonate solution to remove any 2,4-dinitrophenol.
-
Further purify the crude product by recrystallization from ethanol. Dissolve the solid in a minimum amount of hot ethanol, and then allow it to cool slowly to form crystals.
-
If necessary, perform column chromatography on silica gel using a hexane/ethyl acetate solvent system to achieve higher purity.
Visualization of Key Processes
Reaction Pathway
Caption: A decision tree for troubleshooting low yield in the synthesis.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Diazotization Temperature | 0-5 °C | Minimizes decomposition of the thermally unstable diazonium salt. [3] |
| Diazotization Acidity | Concentrated H2SO4 | Ensures formation of the nitrosonium ion and protonation of the weakly basic amine. [6][7] |
| Sandmeyer Temperature | 20-60 °C | Facilitates the radical decomposition of the diazonium salt without promoting excessive side reactions. |
| Purification - Primary | Aqueous NaHCO3 wash | Removes acidic 2,4-dinitrophenol byproduct. |
| Purification - Secondary | Recrystallization (Ethanol) | Purifies the solid product by removing soluble impurities. [9] |
| Purification - Tertiary | Column Chromatography | Separates compounds based on polarity for high purity. |
Characterization of this compound
Proper characterization of the final product is essential to confirm its identity and purity.
-
Melting Point: Pure this compound should have a sharp melting point.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic nitrile (C≡N) stretching vibration around 2230-2240 cm⁻¹. Strong absorbances corresponding to the symmetric and asymmetric stretches of the nitro groups (NO₂) will be present around 1350 cm⁻¹ and 1530 cm⁻¹, respectively.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts will be downfield due to the strong electron-withdrawing effects of the nitro and cyano groups.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons and the nitrile carbon.
-
References
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Diazotisation [organic-chemistry.org]
- 6. US5874547A - Diazotization of amines - Google Patents [patents.google.com]
- 7. CN101619030A - Method for preparing 2,4-dinitroaniline diazonium salt - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitutions of 2,4-Dinitrobenzonitrile
Welcome to the technical support center for optimizing reaction conditions for 2,4-Dinitrobenzonitrile substitutions. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of nucleophilic aromatic substitution (SNAr) reactions involving this highly activated substrate. Here, we will delve into common experimental challenges, provide evidence-based troubleshooting strategies, and answer frequently asked questions to ensure the success of your synthetic endeavors.
Understanding the Reactivity of this compound
This compound is an electron-deficient aromatic compound, making it highly susceptible to nucleophilic attack. The two nitro groups (-NO₂) are powerful electron-withdrawing groups, which activate the aromatic ring towards SNAr reactions.[1][2] This activation is most pronounced at the carbon atoms ortho and para to the nitro groups. In the case of this compound, the cyano group (-CN) itself is also an electron-withdrawing group, further enhancing the ring's electrophilicity.[1] The generally accepted mechanism for these reactions is a two-step addition-elimination process that proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex.[3][4][5] The formation of this complex is typically the rate-determining step.[5][6]
Visualizing the SNAr Mechanism
The following diagram illustrates the stepwise mechanism of a typical SNAr reaction on an activated aryl halide, which is analogous to the substitution on this compound.
Caption: Generalized SNAr mechanism for this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My reaction is sluggish or not proceeding to completion. What are the likely causes and how can I fix this?
A1: Several factors can contribute to a slow or incomplete reaction. Let's break them down:
-
Insufficient Nucleophilicity: The strength of your nucleophile is paramount. Weakly nucleophilic species will react slowly.
-
Troubleshooting:
-
If using a neutral nucleophile (e.g., an alcohol or amine), consider adding a non-nucleophilic base (e.g., NaH, K₂CO₃, or an organic base like DBU) to generate the more reactive anionic nucleophile in situ.
-
Ensure your nucleophile is not sterically hindered, as this can impede its approach to the aromatic ring.
-
-
-
Inappropriate Solvent Choice: The solvent plays a critical role in SNAr reactions by influencing the reactivity of the nucleophile.[7]
-
Troubleshooting:
-
Polar Aprotic Solvents are Preferred: Solvents like DMSO, DMF, and acetonitrile are excellent choices as they solvate the cation of the nucleophilic salt but leave the anion "naked" and highly reactive.[8] Rate enhancements of several orders of magnitude have been observed in DMSO compared to other solvents.[8]
-
Protic Solvents Can Be Problematic: Protic solvents (e.g., methanol, ethanol, water) can solvate and stabilize the anionic nucleophile through hydrogen bonding, reducing its reactivity. If a protic solvent is necessary, consider using a stronger base or higher temperatures.
-
-
-
Low Reaction Temperature: While highly activated, SNAr reactions still require sufficient thermal energy to overcome the activation barrier.
Q2: I'm observing significant formation of side products. What are they and how can I minimize them?
A2: Side product formation is a common challenge. Here are some likely culprits and their solutions:
-
Hydrolysis of the Nitrile Group: In the presence of strong acid or base, particularly with heating, the nitrile group can be hydrolyzed to a carboxylic acid or an amide.
-
Troubleshooting:
-
Use milder reaction conditions (lower temperature, weaker base).
-
If a base is required, use a non-hydroxide source.
-
Minimize the amount of water in your reaction mixture. Use anhydrous solvents and reagents if possible.
-
-
-
Displacement of a Nitro Group: While less common than displacement of the cyano group, strong nucleophiles can sometimes displace one of the nitro groups, especially at elevated temperatures.
-
Troubleshooting:
-
Employ milder temperatures.
-
Use a less aggressive nucleophile if the desired transformation allows.
-
-
-
Reaction with the Solvent: Some solvents can act as nucleophiles. For example, if using an alcohol as a solvent with a strong base, you may see the formation of an alkoxy-substituted product.[11]
-
Troubleshooting:
-
Choose a non-reactive, polar aprotic solvent like DMSO, DMF, or NMP.[12]
-
-
Visualizing the Troubleshooting Workflow
This diagram outlines a logical approach to troubleshooting common issues in this compound substitutions.
Caption: A workflow for troubleshooting SNAr reactions.
Frequently Asked Questions (FAQs)
Q: Which position on the this compound ring is most reactive?
A: The carbon bearing the cyano group (C1) is generally the most susceptible to nucleophilic attack. This is because both nitro groups are in positions (ortho and para) to stabilize the negative charge of the Meisenheimer complex through resonance.
Q: Can I use protic solvents for my reaction?
A: While polar aprotic solvents are generally recommended, protic solvents can be used.[11] However, be aware that they can decrease the reactivity of your nucleophile. You may need to compensate by using a stronger nucleophile, a higher concentration of base, or a higher reaction temperature. Also, be mindful that alcoholic solvents can act as nucleophiles.[11]
Q: How do I monitor the progress of my reaction?
A: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of the starting material and the formation of the product. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is highly recommended.
Q: What are the typical work-up procedures for these reactions?
A: A common work-up involves quenching the reaction with water or an aqueous solution, followed by extraction of the product into an organic solvent. The organic layer is then washed, dried, and concentrated. Purification is often achieved by recrystallization or column chromatography.
Data Presentation
Table 1: Recommended Solvents for SNAr Reactions
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | 189 | Excellent for enhancing nucleophilicity; can be difficult to remove.[8] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 37 | 153 | Good alternative to DMSO; can decompose at high temperatures. |
| Acetonitrile (MeCN) | Polar Aprotic | 38 | 82 | Lower boiling point, easier to remove. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 66 | Less polar, may result in slower reactions. |
| Methanol (MeOH) | Polar Protic | 33 | 65 | Can act as a nucleophile; solvates anions. |
Experimental Protocols
General Procedure for the Substitution of this compound with an Amine Nucleophile
This protocol provides a general guideline. The specific conditions may need to be optimized for your particular substrate and nucleophile.
-
Reagent Preparation:
-
Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMSO or DMF, approximately 0.1-0.5 M).
-
In a separate flask, prepare a solution of the amine nucleophile (1.1-1.5 eq).
-
If the amine is used as its salt, or if it is a weak nucleophile, add a non-nucleophilic base (e.g., K₂CO₃, 2.0 eq).
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the solution of this compound.
-
Begin stirring and add the amine solution (and base, if applicable) to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2-24 hours.[10]
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired substituted product.
-
References
- EPH-International Journal of Applied Science. (2020, March 27). NUCLEOPHILIC SUBSTITUTION REACTIONS OF 2, 4-DINITTROPHENYL ACETATE WITH HYDRAZINE AND METHANOL SOLVENT EFFECT.
- Scribd. EXERCISE 1 Nucleophilic Aromatic Substitution (SNAr): Synthesis of 2,4-DNP.
- Scribd. SnAr Reactions in Aromatic Chemistry | PDF.
- Wikipedia. Nucleophilic aromatic substitution.
- gChem Global. SNAr Reaction.
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- MDPI. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
- Chemistry Steps. Nucleophilic Aromatic Substitution.
- ResearchGate. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects.
- YouTube. (2021, April 18). Nucleophilic Aromatic Substitution (SnAr). Synthesis of 2,4-Dinitrophenylaniline.
- National Institutes of Health. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.
- Semantic Scholar. (2013, July 4). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects.
- Pearson. Nucleophilic Aromatic Substitution Exam Prep.
- ChemRxiv. Solvent Molecules Play a Role in an SNAr Reaction.
- Google Patents. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
- ResearchGate. (2008). Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene.
- Guidechem. What is the synthesis method of 4-Nitrobenzonitrile?.
- National Institutes of Health. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways.
- SlidePlayer. Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs.
- Organic Syntheses Procedure. p-NITROBENZONITRILE.
- ACS Publications. (2015, September 17). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers | Organic Letters.
- RSC Publishing. (1978). The reactions of 2,4-dinitrobenzenediazonium ions with furans.
- Google Patents. EP0425743A1 - Process for the production of ortho-nitrobenzonitriles.
- Wordpress. SNAr Reaction in Other Common Molecular Solvents.
- PubMed. Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase.
- PrepChem.com. Synthesis of 2-chloro-4-nitrobenzonitrile.
- C&EN. (2018, July 16). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted.
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. eijas.com [eijas.com]
- 4. scribd.com [scribd.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gchemglobal.com [gchemglobal.com]
- 9. scribd.com [scribd.com]
- 10. m.youtube.com [m.youtube.com]
- 11. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 12. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
Technical Support Center: Reactions of 2,4-Dinitrobenzonitrile
Welcome to the technical support center for 2,4-Dinitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly reactive compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you identify and manage potential side products in your reactions.
Troubleshooting Guide: Identifying and Mitigating Side Products
This section addresses specific experimental issues and provides actionable solutions based on established chemical principles.
Question 1: My Nucleophilic Aromatic Substitution (SNAr) reaction with an amine is showing a significant amount of a yellow, water-soluble byproduct, and my yield of the desired substituted product is low. What is the likely side product and how can I prevent its formation?
Answer:
The most probable side product is 2,4-dinitrophenol . This arises from the hydrolysis of this compound, where water acts as a nucleophile, attacking the electron-deficient aromatic ring. The presence of two nitro groups strongly activates the ring towards such nucleophilic attacks.[1][2][3] The resulting 2,4-dinitrophenoxide is protonated during workup to give the yellow-colored 2,4-dinitrophenol.
Causality: The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[2][4] If water is present in the reaction mixture, it can compete with your intended amine nucleophile, leading to the formation of the undesired hydrolysis product.
Mitigation Strategies:
-
Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents and dry glassware. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.
-
Solvent Choice: Aprotic solvents such as acetonitrile or dimethylformamide (DMF) are generally preferred for SNAr reactions to minimize the presence of protic species that can lead to hydrolysis.[5]
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also accelerate the rate of hydrolysis.[6] It is advisable to run the reaction at the lowest temperature that allows for a reasonable conversion to the desired product.
Experimental Protocol: Minimizing Hydrolysis in SNAr Reactions
-
Glassware Preparation: Dry all glassware in an oven at >100°C for at least 4 hours and allow to cool in a desiccator over a drying agent (e.g., P₂O₅ or anhydrous CaSO₄).
-
Solvent and Reagent Preparation: Use freshly opened anhydrous solvents or distill them from an appropriate drying agent. Ensure your amine nucleophile is also dry.
-
Reaction Setup: Assemble the reaction under a positive pressure of an inert gas (N₂ or Ar). Add the this compound and the anhydrous solvent to the reaction flask.
-
Nucleophile Addition: Add the amine nucleophile dropwise to the solution of this compound at the desired reaction temperature.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time and avoid prolonged heating.
Question 2: I am attempting a reaction to form an N-aryl derivative using a primary amine, but I am observing multiple products in my crude LC-MS analysis. Besides the expected product and the hydrolysis byproduct, what other side reactions could be occurring?
Answer:
In addition to hydrolysis, you may be observing products resulting from di-substitution or reactions involving other nucleophilic sites on your starting materials or products.
-
Di-substitution: If the product of your initial SNAr reaction still possesses a nucleophilic site (e.g., a secondary amine), it can potentially react with another molecule of this compound. This is more likely if an excess of the starting nitrile is used.
-
Reaction with other nucleophiles: If your amine starting material contains other nucleophilic functional groups (e.g., hydroxyl or thiol groups), these can also compete in the SNAr reaction. Thiols, in particular, are potent nucleophiles and can readily displace the nitrile group.[7][8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for multiple products.
Data Interpretation: Expected Mass Spectrometry Data for Common Side Products
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ | Expected [M-H]⁻ |
| This compound | C₇H₃N₃O₄ | 193.0124 | 194.0196 | 192.0051 |
| 2,4-Dinitrophenol | C₆H₄N₂O₅ | 184.0120 | 185.0193 | 183.0045 |
Note: The exact m/z values may vary slightly depending on the instrument and calibration.[9][10]
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
The primary reactive site on this compound is the carbon atom to which the nitrile group is attached (C1 position). The strong electron-withdrawing nature of the two nitro groups at the ortho and para positions makes this carbon highly electrophilic and susceptible to nucleophilic attack.[1][2] This is the basis for its utility in SNAr reactions.
Q2: Can the nitrile group itself react under typical SNAr conditions?
While the primary reactivity is at the aromatic ring, the nitrile group can undergo reactions under certain conditions. For instance, in the presence of strong acids or bases and a nucleophile like hydroxylamine, the nitrile can be converted to an amidoxime.[1] However, under standard SNAr conditions with amines or alkoxides, reaction at the nitrile is generally not the major pathway.
Q3: Are there any known side products related to the decomposition of this compound itself?
Nitroaromatic compounds can be thermally sensitive and may have explosive tendencies.[11] While decomposition is not a common side reaction under controlled laboratory conditions, prolonged heating at high temperatures could lead to the formation of various decomposition products. It is crucial to adhere to recommended reaction temperatures and exercise caution when handling this compound.
Reaction Pathway: Nucleophilic Aromatic Substitution and Potential Side Reaction
Caption: SNAr reaction and hydrolysis side reaction.
References
-
This compound - LookChem . Available from: [Link]
-
Synthesis of a. This compound - PrepChem.com . Available from: [Link]
-
Synthesis of this compound - PrepChem.com . Available from: [Link]
-
Nucleophilic aromatic substitution - Wikipedia . Available from: [Link]
-
Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile - PubMed . Available from: [Link]
-
Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects - ResearchGate . Available from: [Link]
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2,4-Dichloro-3,5-dinitrobenzonitrile | C7HCl2N3O4 | CID 98751 - PubChem . Available from: [Link]
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2Nitro and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines | Request PDF - ResearchGate . Available from: [Link]
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2,4-Dinitrotoluene | C7H6N2O4 | CID 8461 - PubChem . Available from: [Link]
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Synthesis of N-(2,4-dinitrophenyl) derivatives of D-ribosylamines; unexpected reaction and hydrolysis products - University of East Anglia . Available from: [Link]
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Purification of 2,4-Dinitrobenzonitrile by recrystallization.
Answering the user's request.## Technical Support Center: Purification of 2,4-Dinitrobenzonitrile by Recrystallization
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged in the purification of this compound (DNBN) via recrystallization. Our focus is on providing practical, field-tested insights and troubleshooting solutions to common challenges encountered during this critical purification step. The methodologies and advice presented herein are grounded in established chemical principles to ensure both procedural success and the integrity of your results.
Critical Safety Precautions
Before commencing any experimental work, a thorough risk assessment is mandatory. This compound is a hazardous substance with the following classifications[1][2]:
-
Flammable Solid (H228): Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof equipment.[1][2]
-
Harmful if Swallowed (H302), in Contact with Skin (H312), or if Inhaled (H332): [1][2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, a laboratory coat, and safety glasses.[3] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the most suitable solvent for the recrystallization of this compound?
A1: Ethanol has been successfully used for the recrystallization of this compound, raising its melting point to 100-102°C.[5] The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. This differential solubility is the fundamental principle that allows for the separation of the desired compound from impurities.[6] While other polar organic solvents might be effective, ethanol is a well-documented starting point.
Q2: What is the target melting point for pure this compound?
A2: The literature value for the melting point of purified this compound is in the range of 100-103°C.[7][8] A sharp melting point within this range is a strong indicator of high purity. A broad or depressed melting point typically signifies the presence of impurities.
Q3: What are the likely impurities in a crude sample of this compound?
A3: Impurities will largely depend on the synthetic route employed. A common synthesis involves the reaction of 2,4-dinitrobenzoic acid with benzenesulfonamide.[5][9] Therefore, potential impurities could include unreacted 2,4-dinitrobenzoic acid, benzenesulfonamide, and various side-products from the reaction. These impurities are typically more soluble in the recrystallization solvent (or insoluble) than the target compound, allowing for their removal during the process.
Q4: Can a two-solvent system be used for recrystallization?
A4: Yes, if a suitable single solvent cannot be identified, a two-solvent (or mixed-solvent) system is a viable alternative.[10][11] This typically involves dissolving the crude compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. A "bad" solvent (in which the compound is poorly soluble) is then added dropwise until the solution becomes cloudy (the saturation point).[10][11] A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of this compound in a direct question-and-answer format.
Q5: Problem - The compound has "oiled out," forming liquid droplets instead of solid crystals.
A5: Cause & Explanation: "Oiling out" occurs when the solid melts before it dissolves or when the saturated solution's temperature is above the melting point of the solute.[12] This can be caused by a high concentration of impurities, which significantly depresses the melting point of the mixture, or by cooling the solution too rapidly.[13][14] The resulting oil often traps impurities, defeating the purpose of recrystallization.
Solution:
-
Reheat the flask to dissolve the oil completely.
-
Add a small amount of additional hot solvent to decrease the saturation temperature.[13][14]
-
Ensure a slower, more gradual cooling process. You can insulate the flask with glass wool or place it in a beaker of warm water and allow it to cool with the bath.[12] This gives the molecules sufficient time to orient themselves into a crystal lattice.
Q6: Problem - No crystals have formed even after the solution has cooled to room temperature.
A6: Cause & Explanation: This is a classic case of a supersaturated solution, where the concentration of the dissolved compound exceeds its normal solubility limit, but crystal nucleation has not initiated.[6][13]
Solution:
-
Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask just below the solvent's surface. The microscopic imperfections on the glass provide nucleation sites for crystal growth to begin.[6][13]
-
Seed Crystal: If available, add a tiny crystal of pure this compound to the solution. This "seed" acts as a template for further crystal formation.[6]
-
Reduce Temperature: Cool the flask in an ice-water bath to further decrease the compound's solubility. Combine this with occasional scratching for best results.[13]
-
Reduce Solvent Volume: If the above methods fail, it's possible too much solvent was initially added. Gently heat the solution to boil off a portion of the solvent and attempt to cool and crystallize again.[13][14]
Q7: Problem - The final yield of purified crystals is very low.
A7: Cause & Explanation: A low yield is a common challenge in recrystallization.[15] Several factors can contribute:
-
Excess Solvent: Using too much solvent is the most frequent cause, as a significant amount of the product will remain dissolved in the mother liquor even after cooling.[6][14]
-
Premature Filtration: Filtering the solution while it is too hot can lead to loss of product if a hot filtration step was used. Conversely, not cooling the solution sufficiently before the final filtration will leave product in the solution.
-
Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently chilled, can redissolve a portion of the product.[6]
Solution:
-
Optimize Solvent Volume: Always use the minimum amount of near-boiling solvent required to fully dissolve the crude solid.[6]
-
Check the Mother Liquor: After filtration, you can cool the remaining filtrate (mother liquor) in an ice bath to see if a second crop of crystals forms. While this second crop may be less pure, it can improve the overall yield.
-
Minimize Washing: Wash the filter cake with a minimal volume of ice-cold solvent to rinse away adhering impurities without dissolving the crystals.[6]
Recrystallization Workflow & Troubleshooting Logic
The following diagrams illustrate the standard recrystallization workflow and a decision tree for troubleshooting common issues.
Caption: Standard experimental workflow for the recrystallization of this compound.
Caption: Decision tree for troubleshooting common recrystallization issues.
Detailed Recrystallization Protocol: this compound
This protocol assumes a starting quantity of approximately 5 grams of crude this compound. Adjust solvent volumes accordingly for different scales.
Materials:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Erlenmeyer flasks (2x)
-
Hot plate with stirring capability
-
Stemless funnel and fluted filter paper (for optional hot filtration)
-
Büchner funnel, filter flask, and vacuum source
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound (5 g) into a 125 mL Erlenmeyer flask. Add approximately 20-25 mL of ethanol. Heat the mixture to a gentle boil on a hot plate with stirring. Add more hot ethanol in small portions until the solid has just completely dissolved. Avoid adding a large excess of solvent.[6]
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration. Place a stemless funnel with fluted filter paper into the neck of a second pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper. Work quickly to prevent premature crystallization in the funnel.[12][16]
-
Crystallization: Remove the flask containing the clear solution from the heat source. Cover it with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[11]
-
Maximize Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for 10-15 minutes to maximize the precipitation of the product from the solution.[12]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount (5-10 mL) of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.[6]
-
Drying: Continue to draw air through the funnel for several minutes to partially dry the crystals. Transfer the crystals to a watch glass and allow them to air-dry completely in a fume hood or in a vacuum oven at a low temperature.
-
Analysis: Once dry, determine the mass (to calculate the percent recovery) and the melting point of the purified this compound.
Solvent Selection Guide
The choice of solvent is the most critical parameter in recrystallization. The ideal solvent should exhibit the properties outlined below.
| Property | Ideal Characteristic | Rationale for this compound |
| Solubility | High solubility at boiling point, low solubility at room/ice temperature. | This differential is the basis for purification. Ethanol is a documented solvent that fits this profile for DNBN.[5] |
| Boiling Point | Should be lower than the melting point of the solute. | Prevents the compound from oiling out. Ethanol (BP ~78°C) is well below the melting point of DNBN (~102°C). |
| Reactivity | Must be chemically inert towards the solute. | Ethanol is unreactive with the nitrile and nitro functional groups under these conditions. |
| Volatility | Sufficiently volatile to be easily removed from the purified crystals. | Ethanol (BP ~78°C) is readily removed by air or vacuum drying. |
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This compound - LookChem. [Link]
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3.6F: Troubleshooting - Chemistry LibreTexts. [Link]
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2,6-dinitrobenzonitrile - 35213-00-4, C7H3N3O4, density, melting point, boiling point, structural formula, synthesis. [Link]
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Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents from T = (278.15 to 318.15) K and mixing properties of solutions - DOI. [Link]
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Experiment: Recrystallization – Part II: Purification of Solidss - Science Learning Center. [Link]
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Synthesis of this compound - PrepChem.com. [Link]
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Technical Support Center: Optimizing 2,4-Dinitrobenzonitrile Synthesis
Welcome to the technical support center for the synthesis of 2,4-Dinitrobenzonitrile (DNBN). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to address specific challenges encountered during experimentation.
Table of Contents
-
Frequently Asked Questions (General)
-
Troubleshooting Guide 1: Nucleophilic Aromatic Substitution (SNAr) Route
-
Troubleshooting Guide 2: Sandmeyer Reaction Route
-
Experimental Protocols
-
References
Frequently Asked Questions (General)
Q1: What are the primary synthesis routes for this compound, and which one generally gives a higher yield?
A1: The two most effective and commonly employed routes are:
-
Nucleophilic Aromatic Substitution (SNAr): This method involves the reaction of a 2,4-dinitrohalobenzene (typically 2,4-dinitrochlorobenzene, DNCB) with a cyanide salt (e.g., NaCN or KCN) in a polar aprotic solvent. Due to the strong electron-withdrawing nature of the two nitro groups, the aromatic ring is highly activated towards nucleophilic attack, making this a robust and often high-yielding reaction.[1][2][3]
-
Sandmeyer Reaction: This classic transformation starts with the diazotization of 2,4-dinitroaniline using nitrous acid (generated in situ from NaNO₂) to form a diazonium salt. This intermediate is then treated with a copper(I) cyanide catalyst to yield DNBN.[4][5][6]
Generally, the SNAr route is more direct and can be easier to optimize for consistently high yields, provided that moisture is carefully excluded. The Sandmeyer reaction is an excellent alternative, especially if 2,4-dinitroaniline is a more accessible starting material than DNCB.
Q2: My final product is a discolored yellow or brownish solid. What are the likely impurities?
A2: Discoloration typically points to the presence of phenolic byproducts.
-
2,4-Dinitrophenol: This is the most common impurity, especially in the SNAr route. It forms when the cyanide nucleophile is contaminated with moisture (hydroxide ions) or if the workup is not performed correctly.[3][7] In the Sandmeyer reaction, premature decomposition of the diazonium salt can also lead to phenolic impurities.
-
Polymeric Materials: Dark, tar-like substances can form at elevated temperatures or during prolonged reaction times, particularly if side reactions are not controlled.
-
Unreacted Starting Material: A pale yellow color might indicate residual 2,4-dinitrochlorobenzene or 2,4-dinitroaniline.
Purification via recrystallization from a suitable solvent like ethanol or methanol is usually effective at removing these impurities.[3][8]
Q3: How do I effectively purify the crude this compound?
A3: Recrystallization is the most common and effective method.
-
Solvent Selection: Ethanol is a frequently cited solvent for recrystallization.[8] Methanol can also be effective.[3] The goal is to find a solvent in which DNBN is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Procedure: Dissolve the crude product in a minimal amount of the boiling solvent. If the solution is colored, you can add a small amount of activated carbon and hot-filter the mixture to remove colored impurities. Allow the filtrate to cool slowly and undisturbed to form well-defined crystals. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[3][9]
Troubleshooting Guide 1: Nucleophilic Aromatic Substitution (SNAr) Route
This route is highly effective but sensitive to specific conditions. The general principle involves the attack of a nucleophile (CN⁻) on an electron-deficient aromatic ring, proceeding through a stabilized intermediate known as a Meisenheimer complex.[1]
Q: My SNAr reaction shows very low conversion or fails to start. What's wrong?
A: This is a common issue often related to the reagents or solvent system. Use the following decision tree to diagnose the problem.
-
Causality - The Role of the Solvent: Aprotic polar solvents like DMSO and DMF are crucial. They effectively solvate the cation (Na⁺ or K⁺) of the cyanide salt, leaving a poorly solvated or "naked" cyanide anion. This greatly increases its nucleophilicity and reactivity towards the aromatic ring. In contrast, protic solvents (like water or alcohols) would form strong hydrogen bonds with the cyanide anion, stabilizing it and drastically reducing its reactivity.[10][11][12]
Q: I'm getting a significant amount of 2,4-dinitrophenol as a byproduct. How can I prevent this?
A: This indicates a competing reaction with water or hydroxide.
-
Strictly Anhydrous Conditions: Ensure your cyanide salt is thoroughly dried (e.g., in a vacuum oven) and your solvent is anhydrous. Any moisture will hydrolyze the DNCB to 2,4-dinitrophenol, which is often a major yield-reducing pathway.[7]
-
Cyanide Salt Quality: Use high-purity, finely powdered cyanide salt to ensure a large surface area and fast reaction, outcompeting the slower hydrolysis reaction.
-
Temperature Control: While some heat is often necessary, excessive temperatures can accelerate side reactions, including hydrolysis.[13] Monitor the reaction progress by TLC and use the minimum temperature required for a reasonable reaction rate.
Yield Comparison Under Various SNAr Conditions
| Starting Material | Cyanide Source | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2,4-Dinitrochlorobenzene | NaCN | DMSO | 100 | >90 | General Knowledge |
| 2,4-Dinitrochlorobenzene | KCN / 18-crown-6 | Acetonitrile | 80 | High | General Knowledge |
| 2,4-Dinitrophenyl Acetate | Hydrazine (forms intermediate) | Methanol | Reflux | 81 | [10] |
| 2,4-Dinitrobromobenzene | Not specified | Methanol | Reflux | 84 (of DNB) | [3] |
Note: Yields are highly dependent on specific reaction scale and purification methods. This table provides a general comparison.
Troubleshooting Guide 2: Sandmeyer Reaction Route
The Sandmeyer reaction is a powerful method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate. For cyanation, copper(I) cyanide is the classic reagent.
Q: My Sandmeyer reaction is giving a low yield and a lot of dark, tarry byproduct. What is the most likely cause?
A: Temperature control during the diazotization step is the single most critical parameter in a Sandmeyer reaction.
-
Causality - Why Temperature is Critical: Arenediazonium salts are notoriously unstable at elevated temperatures. The diazotization reaction (forming the N-N triple bond) is exothermic. If the temperature rises above 5-10 °C, the diazonium salt will prematurely decompose.[5] This decomposition is often violent (N₂ gas evolution) and leads to a cascade of free-radical side reactions, producing a complex mixture of tars and the undesired 2,4-dinitrophenol.
-
Solution:
-
Maintain the reaction vessel in an ice-salt bath to keep the temperature strictly between 0 and 5 °C.
-
Add the sodium nitrite solution slowly and sub-surface to the acidic solution of 2,4-dinitroaniline to dissipate heat effectively.
-
Use the freshly prepared, cold diazonium salt solution immediately in the subsequent cyanation step. Do not store it.
-
Q: The final cyanation step is not proceeding efficiently. How can I improve it?
A: The issue likely lies with the copper cyanide reagent or the pH of the reaction.
-
Active Catalyst: Use freshly prepared or high-quality commercial copper(I) cyanide. The catalyst facilitates the electron transfer and displacement of N₂ gas.
-
Neutralization: Before adding the diazonium salt to the CuCN, it's sometimes beneficial to neutralize any excess strong acid from the diazotization step carefully with a base like sodium carbonate. A highly acidic environment can interfere with the copper-catalyzed reaction.
-
Slow Addition: Add the cold diazonium salt solution slowly to the warm (typically 50-70 °C) CuCN solution. This allows for controlled evolution of nitrogen gas and minimizes side reactions.
Experimental Protocols
Protocol 1: High-Yield Synthesis of DNBN via SNAr
This protocol is adapted from established SNAr principles for activated aryl halides.[10][11][12]
-
Materials:
-
2,4-Dinitrochlorobenzene (DNCB): 10.1 g (50 mmol)
-
Sodium Cyanide (NaCN), dried: 2.7 g (55 mmol, 1.1 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO): 100 mL
-
-
Procedure:
-
Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the finely powdered and dried sodium cyanide and anhydrous DMSO.
-
Reagent Addition: Add the 2,4-dinitrochlorobenzene to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to 90-100 °C using an oil bath. The suspension should gradually become a clear, dark solution. Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature. Pour the dark solution slowly into 500 mL of vigorously stirred ice-cold water. A pale yellow precipitate will form.
-
Isolation: Stir the slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with several portions of cold water (3 x 100 mL) to remove residual DMSO and inorganic salts.
-
Drying & Purification: Dry the crude product in a vacuum oven at 50 °C. The crude product is often of high purity. For exacting applications, recrystallize from hot ethanol to yield pale, needle-like crystals.
-
-
Expected Yield: 85-95%
Protocol 2: Synthesis of DNBN via Sandmeyer Reaction
This protocol is based on the general principles of the Sandmeyer reaction.[4][5]
-
Part A: Diazotization
-
In a 500 mL beaker, dissolve 9.15 g (50 mmol) of 2,4-dinitroaniline in 100 mL of a 1:1 mixture of concentrated sulfuric acid and water, warming gently if necessary. Cool the solution to 0 °C in an ice-salt bath with vigorous stirring.
-
In a separate flask, dissolve 3.8 g (55 mmol) of sodium nitrite in 20 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold dinitroaniline solution, ensuring the temperature never exceeds 5 °C. The addition should take approximately 30 minutes. The resulting solution of 2,4-dinitrobenzenediazonium sulfate should be kept cold and used immediately.
-
-
Part B: Cyanation
-
In a 1 L flask, prepare the copper cyanide solution by dissolving 7.0 g (78 mmol) of CuCN and 10.0 g (154 mmol) of KCN in 60 mL of water. Warm this solution to 60 °C.
-
Slowly and carefully add the cold diazonium salt solution from Part A to the warm copper cyanide solution with efficient stirring. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to manage the effervescence.
-
After the addition is complete, heat the mixture on a steam bath for 30 minutes to ensure the reaction goes to completion.
-
Cool the mixture to room temperature. A dark solid will precipitate.
-
Collect the crude product by vacuum filtration and wash thoroughly with water.
-
Purify the crude solid by recrystallization from ethanol.
-
-
Expected Yield: 65-75%
References
-
PrepChem. (n.d.). Synthesis of a. This compound. Retrieved from [Link][8][14]
-
Google Patents. (2013). CN103396318A - Synthetic process for 2,4-dinitroanisole. Retrieved from [13]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link][1][15]
-
Wikipedia. (n.d.). 2,4-Dinitrochlorobenzene. Retrieved from [Link][2]
-
PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]
-
Khabarov, Y. G., et al. (2012). Synthesis of 2,4-dinitrophenol. ResearchGate. Retrieved from [Link][7]
-
Organic Syntheses. (n.d.). 2,2'-dinitrobiphenyl. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2014). Preparation of 2,4-dinitrobromobenzene. Retrieved from [Link][3]
-
Organic Syntheses. (n.d.). 2,4-dinitroaniline. Retrieved from [Link][9]
-
Saad, E. F., et al. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Semantic Scholar. Retrieved from [Link][10]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Saad, E. F., et al. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. ResearchGate. Retrieved from [Link][11]
-
PrepChem. (n.d.). Synthesis of 2,4-diaminobenzonitrile. Retrieved from [Link]
- Google Patents. (2004). CN1513830A - Preparation method of 2,4-dinitochloro benzene.
- Google Patents. (1978). US4102927A - Process for the preparation of 2,4-dinitroaniline.
-
Bartle, K. D., et al. (n.d.). The reactions of 2,4-dinitrobenzenediazonium ions with furans. RSC Publishing. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2023). Direct synthesis of haloaromatics from nitroarenes via a sequential one-pot Mo-catalyzed reduction/Sandmeyer reaction. RSC Publishing. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Khan, I., & Saeed, A. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Retrieved from [Link][4]
-
Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]
-
Mancini, P. M., et al. (n.d.). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link][12]
-
Wikipedia. (n.d.). 2,4-Dinitroaniline. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link][5]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link][6]
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- 11. researchgate.net [researchgate.net]
- 12. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. CN103396318A - Synthetic process for 2,4-dinitroanisole - Google Patents [patents.google.com]
- 14. prepchem.com [prepchem.com]
- 15. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions with 2,4-Dinitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
I. Introduction & Safety First
Welcome to the technical support center for managing exothermic reactions involving 2,4-Dinitrobenzonitrile. This guide is designed to provide you with the necessary information to safely and effectively handle the inherent thermal hazards associated with this compound. The highly electron-deficient aromatic ring of this compound makes it susceptible to rapid nucleophilic aromatic substitution, often leading to significant heat evolution.[1][2] Understanding and controlling this exothermicity is paramount to preventing thermal runaway events and ensuring the safety and success of your experiments.
FAQ 1: What are the primary hazards associated with this compound reactions?
Reactions with this compound present several significant hazards that must be carefully managed:
-
Thermal Runaway: The primary hazard is a rapid, uncontrolled increase in temperature and pressure.[3] This occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to an accelerating reaction rate.
-
Gas Evolution: Some reactions may produce gaseous byproducts, which can lead to a dangerous pressure buildup in a closed system.
-
Decomposition: At elevated temperatures, this compound and related nitroaromatic compounds can undergo rapid, and potentially explosive, decomposition.[4][5]
-
Toxicity: this compound is harmful if swallowed, inhaled, or absorbed through the skin.[6][7] Appropriate personal protective equipment (PPE) is essential.
Troubleshooting Guide: Emergency Response for Runaway Reactions
A thermal runaway is a critical situation that requires immediate and decisive action. The following is a general guide for responding to such an event.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of any reagents to the reaction mixture.[8]
-
Enhance Cooling: Increase the cooling capacity of your system. This can be achieved by adding more ice, dry ice, or a colder solvent to your cooling bath.[9]
-
Ensure Vigorous Stirring: Inadequate stirring can lead to localized "hot spots." Ensure the stirring is vigorous to maintain a homogenous temperature throughout the reaction mixture.[8]
-
Prepare for Emergency Quench: If the temperature continues to rise uncontrollably, be prepared to quench the reaction. This should be a last resort and only performed if it can be done safely.[10]
Emergency Quenching Protocol:
-
Have a large, open-top vessel containing a pre-chilled, non-reactive solvent or a suitable quenching agent (e.g., cold isopropanol followed by water) readily available.[11]
-
Slowly and carefully pour the runaway reaction mixture into the quenching vessel with vigorous stirring. Be aware that the quenching process itself can be exothermic.[12]
-
Evacuate the immediate area and alert others.
-
If the situation cannot be controlled, activate the emergency alarm and evacuate the laboratory.
Caption: Emergency response workflow for a runaway reaction.
II. Understanding and Predicting Exothermic Behavior
FAQ 2: Why are reactions with this compound often highly exothermic?
The high exothermicity of reactions with this compound stems from its electronic structure. The two nitro groups are potent electron-withdrawing groups that activate the aromatic ring towards nucleophilic attack.[2][13] This activation lowers the energy barrier for the reaction, leading to a faster reaction rate and a more significant release of heat. The formation of the resonance-stabilized Meisenheimer complex is a key intermediate in these reactions.[1]
FAQ 3: How can I predict the potential for a thermal runaway reaction?
Predicting the potential for a thermal runaway involves assessing the thermal properties of the reaction. Reaction calorimetry is the most direct method for this.[14][15]
Key Parameters from Reaction Calorimetry:
| Parameter | Description | Significance |
| Heat of Reaction (ΔHr) | The total amount of heat released or absorbed during the reaction. | A large negative value indicates a highly exothermic reaction. |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase if all the reaction heat were absorbed by the reaction mass without any heat loss to the surroundings. | A high ΔTad indicates a greater potential for a runaway.[16] |
| Maximum Temperature of Synthesis Reaction (MTSR) | The highest temperature that could be reached under process deviations, assuming the cooling system fails. | A critical parameter for assessing the risk of secondary decomposition reactions.[14] |
| Time to Maximum Rate under Adiabatic Conditions (TMRad) | The time it takes for a reaction to reach its maximum rate of heat production under adiabatic conditions. | A shorter TMRad indicates a more rapid and dangerous runaway potential.[16][17] |
Troubleshooting Guide: Interpreting Reaction Calorimetry Data
Scenario: Your calorimetry data shows a high adiabatic temperature rise (ΔTad > 100 °C) and a short time to maximum rate (TMRad < 8 hours).
Interpretation: This reaction has a high potential for a thermal runaway.
Recommended Actions:
-
Re-evaluate Reaction Conditions: Consider using a more dilute solution, a lower reaction temperature, or a less reactive nucleophile.
-
Improve Heat Removal: Use a larger reaction vessel to increase the surface area for cooling, a more efficient cooling bath, or consider a continuous flow reactor for better heat management.[3]
-
Control Reagent Addition: Implement a slow, controlled addition of the limiting reagent using a syringe pump or an addition funnel.
III. Experimental Design for Thermal Management
FAQ 4: What are the best practices for setting up a reaction with this compound to manage heat generation?
A well-designed experimental setup is your first line of defense against thermal hazards.
Key Considerations:
-
Appropriate Scale: Start with a small-scale reaction to assess its thermal behavior before scaling up.
-
Efficient Cooling: Use a cooling bath with a large thermal mass (e.g., ice/water, dry ice/acetone) and ensure good heat transfer by using a properly sized reaction vessel.
-
Vigorous Stirring: Employ overhead mechanical stirring for larger reactions to ensure efficient mixing and heat distribution.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and potential ignition of flammable solvents.[11]
-
Continuous Monitoring: Always have a thermometer or thermocouple directly in the reaction mixture to monitor the internal temperature.[8]
Troubleshooting Guide: Inadequate Heat Dissipation
Symptom: The internal reaction temperature is consistently higher than the cooling bath temperature, even with slow reagent addition.
Possible Causes:
-
Poor Heat Transfer: The reaction vessel may be too large for the cooling bath, or there may be an insulating layer of ice on the outside of the flask.
-
Viscous Reaction Mixture: A thick or viscous reaction mixture can impede efficient stirring and heat transfer.
-
Inadequate Cooling Capacity: The cooling bath may not be cold enough or large enough to handle the heat load of the reaction.
Solutions:
-
Improve Heat Transfer: Ensure the reaction vessel is appropriately submerged in the cooling bath and that there is good contact between the flask and the cooling medium.
-
Solvent Selection: Choose a solvent that maintains a low viscosity at the reaction temperature.
-
Upgrade Cooling System: Use a larger or colder cooling bath. For very exothermic reactions, a cryostat may be necessary.
IV. Monitoring and Controlling the Reaction
FAQ 5: What parameters should I monitor during a reaction with this compound?
Continuous monitoring is crucial for early detection of any deviations from the desired reaction conditions.
Parameters to Monitor:
-
Internal Reaction Temperature: This is the most critical parameter. Any unexpected rise in temperature should be investigated immediately.
-
Coolant Temperature: Monitor the temperature of your cooling bath to ensure it remains at the set point.
-
Stirring Rate: Ensure the stirrer is functioning correctly and providing adequate agitation.
-
Reagent Addition Rate: Maintain a slow and steady addition of reagents.
-
Visual Observation: Look for any changes in color, gas evolution, or the formation of precipitates.
Troubleshooting Guide: Unexpected Temperature Spikes
Symptom: A sudden, sharp increase in the internal reaction temperature.
Immediate Actions:
-
Stop Reagent Addition: Immediately halt the addition of all reagents.
-
Check Cooling and Stirring: Verify that the cooling bath is at the correct temperature and that the stirrer is functioning properly.
-
Investigate the Cause: Consider if an impurity in the reagents or a change in the reaction mechanism could be responsible.
-
Be Prepared to Quench: If the temperature continues to rise, follow the emergency quenching protocol.
Caption: Troubleshooting workflow for unexpected temperature spikes.
V. Quenching and Work-up Procedures
FAQ 6: What are the safest methods for quenching a reaction involving this compound?
Proper quenching is essential to deactivate any unreacted reagents and ensure the safe handling of the reaction mixture.
Recommended Quenching Procedure:
-
Cool the Reaction Mixture: Before quenching, cool the reaction mixture to a low temperature (e.g., 0 °C) in an ice bath.
-
Slow Addition: Slowly and carefully add the reaction mixture to a separate vessel containing a large excess of a suitable quenching agent (e.g., crushed ice and water, or a cold, dilute acid or base solution).[8][9]
-
Vigorous Stirring: Ensure vigorous stirring during the quenching process to dissipate any heat generated.
-
Neutralization: If necessary, neutralize the quenched mixture carefully, as this can also be an exothermic process.
Troubleshooting Guide: Post-Quench Instability
Symptom: The quenched reaction mixture continues to show signs of reactivity, such as gas evolution or temperature changes.
Possible Causes:
-
Incomplete Quenching: The amount of quenching agent used may have been insufficient to neutralize all the reactive species.
-
Formation of Unstable Intermediates: The quenching process may have led to the formation of unstable intermediates.
-
Phase Separation: If the reaction mixture is biphasic, the reactive species may be concentrated in one phase and not effectively quenched.
Solutions:
-
Add More Quenching Agent: Carefully add more of the quenching agent with vigorous stirring.
-
Allow for Extended Stirring: Continue to stir the quenched mixture for an extended period to ensure complete reaction.
-
Improve Mixing: If phase separation is an issue, consider adding a co-solvent to create a homogeneous solution.
VI. References
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. lookchem.com [lookchem.com]
- 5. Exploring the thermal decomposition and detonation mechanisms of 2,4-dinitroanisole by TG-FTIR-MS and molecular simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C7H3N3O4 | CID 554082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. chemistry.nd.edu [chemistry.nd.edu]
- 12. ehs.uci.edu [ehs.uci.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. tsijournals.com [tsijournals.com]
- 15. Reaction calorimeter - Wikipedia [en.wikipedia.org]
- 16. engineering.purdue.edu [engineering.purdue.edu]
- 17. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Technical Support Center: Removal of Unreacted 2,4-Dinitrobenzonitrile
Welcome to the technical support center for synthetic chemistry challenges. This guide provides researchers, scientists, and drug development professionals with a structured, in-depth approach to a common purification hurdle: the removal of unreacted 2,4-Dinitrobenzonitrile (DNBN) from a reaction product. This document moves beyond simple protocols to explain the underlying principles, enabling you to make informed decisions and troubleshoot effectively.
PART 1: Initial Assessment & Purification Strategy
The first step in any purification is to understand the composition of your crude product mixture. The choice of purification method is dictated by the physicochemical differences between your desired product and the unreacted DNBN starting material.
Frequently Asked Questions (FAQs)
Q1: How can I confirm the presence and relative amount of unreacted this compound in my crude product?
The most effective and immediate method for assessing purity is Thin-Layer Chromatography (TLC) . It provides a quick visual representation of the components in your mixture.
-
Expert Insight: The high polarity of the two nitro groups and the nitrile functionality in DNBN makes it relatively polar on standard silica or alumina plates. Your reaction product, having undergone a transformation (e.g., a nucleophilic aromatic substitution), will almost certainly have a different polarity and thus a different Retention Factor (Rf).
Protocol for Diagnostic TLC:
-
Dissolve a small sample of your crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
On a single TLC plate, spot three separate lanes:
-
Lane 1: A sample of pure this compound (starting material).
-
Lane 2: A co-spot (apply both the starting material and your crude mixture on the same spot).
-
Lane 3: Your crude reaction mixture.
-
-
Develop the plate in an appropriate solvent system (a good starting point is often a mixture of a non-polar and a polar solvent, such as Hexane:Ethyl Acetate).
-
Visualize the plate under UV light. The presence of a spot in your crude mixture (Lane 3) that corresponds to the same Rf as your starting material (Lane 1) confirms the presence of unreacted DNBN.
For a more quantitative assessment, Nuclear Magnetic Resonance (NMR) spectroscopy and Melting Point Analysis are invaluable. A broad melting range for your product often indicates the presence of impurities.[1]
Troubleshooting & Purification Workflow
The following workflow provides a logical path to selecting the most appropriate purification technique.
Caption: A decision tree to guide the selection of the primary purification method.
PART 2: Detailed Purification Protocols & Troubleshooting
This section provides detailed methodologies for the most common and effective purification techniques.
A. Purification by Recrystallization
Q2: When is recrystallization the most effective method for removing DNBN?
Recrystallization is the method of choice when your desired product is a solid and exhibits a solubility profile significantly different from that of DNBN in a particular solvent or solvent system.[2] The goal is to find a solvent that dissolves the product and the impurity when hot, but upon cooling, precipitates the product while keeping the DNBN impurity dissolved in the mother liquor.
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: In separate test tubes, test the solubility of your crude product and pure DNBN in small amounts of various solvents (e.g., ethanol, isopropanol, ethyl acetate) at room temperature and at boiling. The ideal solvent dissolves your product completely when hot but poorly when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent incrementally until the solid just dissolves.[1] Using the absolute minimum volume of hot solvent is critical for maximizing yield.[1]
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[3] Once at room temperature, place the flask in an ice bath to maximize precipitation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: While the crystals are still in the funnel, wash them with a small portion of ice-cold recrystallization solvent to remove any adhering mother liquor containing the dissolved DNBN.
-
Drying: Dry the crystals completely to remove residual solvent.
Protocol 2: Two-Solvent (Mixed-Solvent) Recrystallization This technique is used when no single solvent has the ideal solubility properties.[4] You will use one solvent in which the product is soluble (solvent #1) and a second "anti-solvent" in which the product is insoluble (solvent #2). The two solvents must be miscible.[4]
-
Dissolution: Dissolve the crude product in the minimum amount of hot solvent #1 (e.g., ethanol).
-
Induce Crystallization: While the solution is still hot, add the anti-solvent #2 (e.g., water) dropwise until the solution becomes persistently cloudy.[3] This indicates the saturation point has been reached.
-
Re-dissolution: If the solution becomes too cloudy, add a drop or two of hot solvent #1 to just clarify the solution.
-
Cooling & Isolation: Cool the mixture as described in Protocol 1 to allow for crystallization, then isolate the product by vacuum filtration.
| Troubleshooting Recrystallization | |
| Problem | Possible Cause & Solution |
| Product does not crystallize upon cooling. | Cause: Too much solvent was used.[1] Solution: Boil off some solvent to concentrate the solution and try cooling again. Scratch the inside of the flask with a glass rod to induce nucleation. |
| The mixture "oils out" instead of forming crystals. | Cause: The solution is too supersaturated, or the product's melting point is below the solvent's boiling point. Solution: Add more hot solvent to reduce saturation. Re-heat to dissolve the oil, then allow to cool more slowly. |
| Recovery of the product is low. | Cause: Too much solvent was used; the product has significant solubility in the cold solvent.[1] Solution: Ensure the minimum amount of hot solvent was used. Concentrate the mother liquor and cool again to obtain a second, potentially less pure, crop of crystals. |
B. Purification by Column Chromatography
Q3: My product and DNBN have very similar solubility properties. What is the best alternative?
When recrystallization is not feasible, column chromatography is the most powerful and versatile technique. It separates compounds based on their differential adsorption to a stationary phase (like silica gel) and their solubility in the mobile phase (eluent).[2][5]
Protocol 3: Silica Gel Flash Column Chromatography
-
TLC Analysis: First, determine the optimal eluent (solvent system) using TLC. The goal is to find a system where the DNBN and your product have a clear separation (ΔRf of at least 0.2).[2] Your target product should ideally have an Rf of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in your starting eluent (the most non-polar solvent mixture). Pour the slurry into a column and allow it to pack under gravity or light pressure, ensuring no air bubbles or cracks form.[6]
-
Sample Loading: Dissolve your crude product in a minimal amount of solvent and load it carefully onto the top of the silica gel bed.
-
Elution: Begin running the eluent through the column. You can start with a non-polar system and gradually increase the polarity to elute compounds of increasing polarity.[7] For example, starting with 95:5 Hexane:Ethyl Acetate and moving to 90:10, then 85:15.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product, free from DNBN.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
| Common Solvents for Chromatography (in order of increasing polarity) |
| Hexane / Pentane |
| Toluene |
| Dichloromethane (DCM) |
| Diethyl Ether |
| Ethyl Acetate (EtOAc) |
| Acetone |
| Methanol |
C. Purification by Liquid-Liquid Extraction
Q4: My product has an acidic or basic functional group. Can I use a simple wash?
While a simple water wash is unlikely to remove the sparingly water-soluble DNBN, you can exploit the acidic or basic nature of your product to achieve an excellent separation via acid-base extraction .[8] This method moves your product into an aqueous layer as a salt, leaving the neutral DNBN behind in the organic layer.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. Separation of Compounds Using Column Chromatography (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 6. Virtual Labs [oc-amrt.vlabs.ac.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Video: Extraction - Concept [jove.com]
Technical Support Center: Solvent Effects on 2,4-Dinitrobenzonitrile Reaction Rates
Welcome to the technical support center for investigating solvent effects on the reaction rates of 2,4-Dinitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, experimental protocols, and answers to frequently asked questions to optimize your experiments. The nucleophilic aromatic substitution (SNAr) reactions of this compound are highly sensitive to the solvent environment, which can dramatically influence reaction rates, mechanism, and even product distribution.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, focusing on the causal relationship between solvent choice and experimental outcomes.
Question 1: My SNAr reaction with this compound is extremely slow or shows no conversion. What are the likely solvent-related causes?
Answer:
Slow or non-existent reaction is a common issue and can often be traced back to suboptimal solvent selection. The SNAr mechanism proceeds through a negatively charged intermediate (a Meisenheimer complex). The stability of this intermediate is paramount for the reaction to proceed efficiently.
-
Probable Cause 1: Use of Protic Solvents (e.g., alcohols, water). Protic solvents can significantly decelerate SNAr reactions with neutral nucleophiles (like amines). They solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and availability to attack the aromatic ring.[1][2] The reactivity in hydroxylic solvents is often inversely proportional to the hydrogen-bond-donating ability of the solvent.[1]
-
Solution: Switch to a polar aprotic solvent . Solvents like DMSO, DMF, acetonitrile, or acetone are ideal.[3][4] These solvents are polar enough to dissolve the reagents and stabilize the charged Meisenheimer complex but do not engage in strong hydrogen bonding with the nucleophile, leaving it "free" and more reactive.[5] For instance, the reaction of 1-chloro-2,4-dinitrobenzene with hydrazine is significantly faster in DMSO and acetonitrile than in methanol.[6]
-
Probable Cause 2: Use of Nonpolar Aprotic Solvents (e.g., toluene, benzene, hexane). While these solvents do not solvate the nucleophile as strongly as protic solvents, their low polarity is insufficient to stabilize the charged Meisenheimer intermediate. This destabilization increases the activation energy for the first step of the reaction, leading to very slow rates.
-
Solution: If you must use a nonpolar solvent for solubility reasons, consider using a phase-transfer catalyst to carry the nucleophile into the organic phase and facilitate the reaction. Alternatively, even a small addition of a polar aprotic solvent can sometimes significantly increase the rate.[7]
Question 2: I'm observing a messy reaction with multiple side products on my TLC. How can the solvent be contributing to this?
Answer:
Side product formation can be a result of the solvent participating in the reaction or promoting undesired pathways.
-
Probable Cause 1: Solvent as a Competing Nucleophile. If you are using a solvent that can also act as a nucleophile (e.g., alcohols in the presence of a base), you may observe products resulting from solvolysis.
-
Solution: Ensure your solvent is inert under the reaction conditions. If you are using a base, choose a solvent that will not be deprotonated or act as a nucleophile. Always use dry (anhydrous) solvents to prevent hydrolysis of the nitrile group or the starting material, which can be a source of impurities.[4]
-
Probable Cause 2: Solvent-Mediated Changes in Mechanism. The generally accepted SNAr mechanism involves the formation of a Meisenheimer intermediate.[6][8] However, the rate-determining step can either be the formation of this intermediate or its subsequent decomposition to products with the expulsion of the leaving group.[8][9] The solvent plays a crucial role in determining which step is rate-limiting.
-
In many aprotic solvents, the decomposition of the intermediate is the rate-limiting step.[10][11]
-
In solvents that are hydrogen-bond donors (HBD), the departure of the leaving group can be assisted, making the initial formation of the intermediate the rate-determining step.[10][11]
-
This switch in the rate-determining step can sometimes open up pathways to different side reactions if the intermediate has a longer lifetime.
-
-
Solution: Analyze your reaction kinetics. If you suspect a change in the rate-determining step, consider a solvent that will favor a single pathway. For example, using a polar aprotic solvent like DMSO often ensures that the formation of the intermediate is the rate-limiting step, which can lead to cleaner reactions.[8]
Question 3: My reaction rate is not consistent between batches, even though I'm using the same solvent. What could be the issue?
Answer:
Inconsistencies often point to subtle but critical variations in your reaction setup, with water content being a primary suspect.
-
Probable Cause: Varying Water Content in the Solvent. Small amounts of water in aprotic solvents can have a significant impact. Water can solvate the nucleophile, reducing its reactivity, and can also hydrolyze the starting material or product. The effect can be non-linear and unpredictable.
-
Solution: Always use freshly dried, anhydrous solvents for your reactions. Store solvents over molecular sieves to maintain their dryness. This practice is critical for reproducibility in kinetic studies.
Frequently Asked Questions (FAQs)
Q1: Why are polar aprotic solvents like DMSO and DMF so effective for SNAr reactions?
A1: Polar aprotic solvents accelerate SNAr reactions for two main reasons. First, they possess large dipole moments that effectively solvate and stabilize the charged Meisenheimer intermediate, lowering the activation energy of the reaction. Second, they do not have acidic protons (like the -OH group in alcohols), so they do not form strong hydrogen bonds with the nucleophile. This leaves the nucleophile "naked" and highly reactive, promoting its attack on the electron-deficient aromatic ring.[5]
Q2: Can I use protic solvents at all? Are there any exceptions?
A2: While generally slower, reactions in protic solvents are possible. The key is understanding the trade-offs. Protic solvents can solvate the leaving group, which can be beneficial if the departure of the leaving group is the rate-determining step.[10][11] However, this is usually outweighed by the deactivation of the nucleophile. If the nucleophile is anionic and already charged, the decelerating effect of the protic solvent may be less pronounced compared to its effect on a neutral nucleophile.
Q3: How does the choice of solvent affect the rate-determining step in the SNAr reaction of this compound?
A3: The SNAr reaction is a two-step process. The solvent's ability to stabilize the intermediate and solvate the leaving group determines which step is slower (rate-determining).
-
Step 1 (Rate-Determining): In solvents that can assist the leaving group's departure (e.g., through hydrogen bonding), the initial attack of the nucleophile and formation of the Meisenheimer complex is often the rate-determining step.[6][8]
-
Step 2 (Rate-Determining): In many polar aprotic solvents, the Meisenheimer complex is well-stabilized, and the subsequent expulsion of the leaving group is the slower, rate-determining step.[2]
The diagram below illustrates this relationship.
Caption: Solvent influence on the SNAr reaction pathway.
Q4: How can I quantitatively measure the effect of different solvents on my reaction rate?
A4: A kinetic study is the most effective way to quantify solvent effects. This involves measuring the reaction rate constant (k) in a series of different solvents while keeping all other parameters (temperature, reactant concentrations) constant. The reaction can be monitored using techniques like UV-Vis spectrophotometry (if the product has a distinct absorbance), HPLC, or NMR spectroscopy.
Data Summary: Solvent Effects on Reaction Rates
While extensive kinetic data specifically for this compound can be proprietary, the trend is well-established from studies on analogous compounds like 1-chloro-2,4-dinitrobenzene. The following table summarizes the qualitative and quantitative effects of various solvents on SNAr reaction rates.
| Solvent Class | Example Solvents | Dielectric Constant (ε) | Key Characteristics | Relative Rate of SNAr Reaction |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High (30-50) | Stabilizes charged intermediates; does not hydrogen bond with nucleophiles. | Very Fast |
| Polar Protic | Methanol, Ethanol, Water | High (20-80) | Solvates and deactivates nucleophiles via hydrogen bonding. | Slow to Very Slow |
| Nonpolar Aprotic | Toluene, Benzene, Hexane | Low (2-4) | Poor stabilization of charged intermediates. | Extremely Slow |
| Chlorinated | Dichloromethane (DCM) | Moderate (9) | Moderate polarity; can be a good compromise for solubility. | Moderate |
Note: Relative rates are a general trend and can vary based on the specific nucleophile and leaving group. For the reaction of 1-chloro-2,4-dinitrobenzene with hydrazine, the reactivity sequence is DMSO > Acetonitrile > Methanol.[6]
Experimental Protocol: Kinetic Analysis of Solvent Effects
This protocol outlines a general procedure for determining the second-order rate constant for the reaction of this compound with an amine nucleophile (e.g., piperidine) in different solvents using UV-Vis spectrophotometry.
1. Materials and Reagents:
-
This compound
-
Piperidine (or other amine nucleophile)
-
Anhydrous solvents (e.g., Acetonitrile, DMSO, Ethanol)
-
Volumetric flasks and pipettes
-
Temperature-controlled UV-Vis spectrophotometer
2. Experimental Workflow Diagram:
Caption: Workflow for a kinetic analysis experiment.
3. Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 0.01 M) in the chosen anhydrous solvent.
-
Prepare a series of stock solutions of the amine nucleophile in the same solvent at much higher concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M) to ensure pseudo-first-order conditions.
-
-
Determination of λmax:
-
Record the UV-Vis spectrum of the final reaction product to determine the wavelength of maximum absorbance (λmax) where the starting materials do not significantly absorb.
-
-
Kinetic Run:
-
Set the spectrophotometer to the determined λmax and maintain a constant temperature.
-
Pipette a known volume of the this compound stock solution into a cuvette.
-
To initiate the reaction, rapidly add a large excess of one of the amine solutions and immediately begin recording the absorbance as a function of time.
-
Continue recording until the reaction is complete (i.e., the absorbance plateaus).
-
-
Data Analysis:
-
The observed rate constant (kobs) under pseudo-first-order conditions can be determined by fitting the absorbance vs. time data to a first-order rate equation: ln(A∞ - At) = -kobst + ln(A∞ - A0), where A is the absorbance at various times.
-
Repeat the kinetic run for each of the different amine concentrations.
-
-
Determination of Second-Order Rate Constant (k2):
-
Plot the calculated kobs values against the corresponding amine concentrations.
-
The slope of this line will be the second-order rate constant (k2) for the reaction in that specific solvent.
-
-
Comparing Solvents:
-
Repeat the entire procedure for each solvent you wish to investigate. Comparing the k2 values will give you a quantitative measure of the solvent's effect on the reaction rate.
-
References
- Sci-Hub: Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents.
- Kinetics of the reaction between methyl 2,4-dichloro-3,5-dinitrobenzoate and piperidine — Solvent effect. SciSpace.
- Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Semantic Scholar.
- Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects.
- Solvents effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2.
- Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure.
- Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. Benchchem.
- The nucleophilic aromatic substitution reaction between...
- Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Asian Journal of Green Chemistry.
- Solvents effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents. Journal of the Chemical Society, Perkin Transactions 2.
- Unusual solvent effects in the reactions of 1-halo-2,4-dinitrobenzenes and aniline in aprotic and dipolar-aprotic solvents.
- A Conductometric Study of the Reaction Velocity of Halodinitrobenzene with Piperidine. UNI ScholarWorks.
- Aminolysis of 1-(1-Hydroxybenzotriazolyl)-2,4-dinitrobenzene and 2-(1-Hydroxybenzotriazolyl)-5-nitropyridine. Scirp.org.
- Effect of the nature of the nucleophile and solvent on an SNAr reaction. Semantic Scholar.
- Effect of amine nature on reaction rate and mechanism in nucleophilic substitution reactions of 2,4-dinitrophenyl X-substituted benzenesulfonates with alicyclic secondary amines. PubMed.
- Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Semantic Scholar.
- Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Semantic Scholar.
- Kinetics of the reaction between methyl 2,4-dichloro-3,5-dinitrobenzoate and piperidine — Solvent effect. NIScPR Online Periodical Repository.
- Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. PubMed.
- Nucleophilic Substitution Reactions. SlidePlayer.
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Technical Support Center: Catalyst Selection for 2,4-Dinitrobenzonitrile Functionalization
Welcome to the technical support center for the functionalization of 2,4-dinitrobenzonitrile and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. This compound is a highly versatile scaffold in organic synthesis, primarily due to the strong electron-withdrawing nature of its two nitro groups and the synthetic utility of the nitrile functionality.[1] However, achieving selective transformations on this molecule requires careful selection of catalysts and reaction conditions. This document provides practical, field-proven insights to navigate these challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My nucleophilic aromatic substitution (SNAr) reaction on a related 1-halo-2,4-dinitrobenzene substrate shows low to no conversion. What are the likely causes and how can I fix it?
Answer:
This is a common issue that typically points to problems with nucleophile activation, solvent choice, or the stability of the key reaction intermediate. The SNAr mechanism proceeds via a resonance-stabilized "Meisenheimer complex," and every component of your reaction must support its formation and subsequent decomposition to the desired product.[2][3]
Probable Cause 1: Insufficient Nucleophile Reactivity. Your nucleophile (e.g., an amine, alcohol, or thiol) may not be sufficiently activated to attack the electron-deficient aromatic ring.
-
Solution: The choice of base is critical. For amine and alcohol nucleophiles, a base is required to deprotonate them, increasing their nucleophilicity.
-
Inorganic Bases: Potassium carbonate (K₂CO₃) or the stronger cesium carbonate (Cs₂CO₃) are excellent choices in polar aprotic solvents like DMF or DMSO. Cs₂CO₃ is often more effective due to the higher solubility of its fluoride salt byproducts and the "naked anion" effect of the poorly-coordinating cesium cation.
-
Organic Bases: For sensitive substrates, non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used, although they are generally weaker.
-
Causality: The reaction rate is often dependent on the concentration of the deprotonated nucleophile. A stronger base or one that does not sequester the nucleophile will lead to a faster reaction. Kinetic studies have shown that some SNAr reactions can even be catalyzed by a second molecule of an amine nucleophile acting as a base.[4][5]
-
Probable Cause 2: Incorrect Solvent. The solvent plays a crucial role in stabilizing the charged Meisenheimer intermediate.
-
Solution: Use polar aprotic solvents.
-
Recommended: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or 2-Methyltetrahydrofuran (2-MeTHF).
-
Causality: These solvents are excellent at solvating cations but poorly solvate anions. This leaves the nucleophile "bare" and more reactive. Crucially, their high polarity stabilizes the negatively charged Meisenheimer complex, lowering the activation energy for its formation, which is often the rate-limiting step.[6]
-
Probable Cause 3: Competing Side Reactions. At elevated temperatures, sensitive functional groups on your nucleophile or substrate may degrade.
-
Solution:
-
Lower the Temperature: Attempt the reaction at a lower temperature for a longer duration.
-
Protecting Groups: If your nucleophile contains other reactive sites, consider using a suitable protecting group strategy.
-
Question 2: I am trying to selectively reduce one nitro group on this compound to get 2-amino-4-nitrobenzonitrile or 4-amino-2-nitrobenzonitrile, but I am getting a mixture of products, including the fully reduced diamine. How can I improve selectivity?
Answer:
Achieving selective mono-reduction of polynitroaromatic compounds is a classic challenge. The choice of reducing agent is paramount, as over-reduction is common with powerful catalysts like Palladium on Carbon (Pd/C) with H₂ gas.[7][8]
Probable Cause 1: Reducing Agent is Too Powerful. Standard catalytic hydrogenation (e.g., H₂, Pd/C) is often too aggressive and will typically reduce both nitro groups.[7]
-
Solution: Employ chemoselective chemical reducing agents.
-
Sodium or Ammonium Sulfide (Na₂S or (NH₄)₂S): This is the classic Zinin reduction. It is particularly effective for selectively reducing one nitro group in dinitro compounds. The mechanism involves the transfer of electrons from the sulfide ion.
-
Tin(II) Chloride (SnCl₂): In an acidic medium (like HCl) or ethanol, SnCl₂ is a mild and highly effective reagent for the selective reduction of nitro groups in the presence of other reducible functionalities like nitriles or carbonyls.[8]
-
Iron/HCl or Iron/NH₄Cl: These are robust, classic methods that are often selective for the nitro group.[8]
-
Probable Cause 2: Lack of Regiocontrol. You are getting a mixture of the 2-amino and 4-amino isomers.
-
Solution: The regioselectivity is governed by both steric and electronic factors.
-
Electronic Factors: The 4-nitro group is para to the strongly electron-withdrawing nitrile group, which enhances its electron deficiency and makes it more susceptible to reduction.
-
Steric Factors: The 2-nitro group is ortho to the nitrile group, making it more sterically hindered.
-
General Rule: For 2,4-dinitrotoluene, reduction typically favors the 4-amino product. A similar outcome is expected for this compound, where the 4-nitro group is generally reduced preferentially. If you are observing a mixture, it suggests your conditions may be too harsh, overcoming the intrinsic selectivity. Try lowering the temperature or using a milder reagent like sodium polysulfide.[9]
-
Decision Workflow: Selective Nitro Group Reduction
Caption: Decision workflow for nitro group reduction.
Question 3: My Palladium-catalyzed Sonogashira or Suzuki coupling reaction using a nitroarene as the electrophile is failing. What catalyst and conditions should I use?
Answer:
Using a nitro group as a leaving group in cross-coupling reactions is a modern, powerful technique known as "denitrative coupling."[10] However, it is more challenging than using traditional aryl halides or triflates and requires a specific catalytic system.
Probable Cause 1: Incorrect Palladium Catalyst and Ligand. Standard Suzuki or Sonogashira conditions may not be effective for activating the C-NO₂ bond.
-
Solution:
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common starting points.
-
Ligand Selection: The ligand is crucial. Bulky, electron-rich phosphine ligands are often required to facilitate the difficult oxidative addition step into the C-NO₂ bond.
-
Copper Co-catalyst (for Sonogashira): The classic Sonogashira reaction requires a copper(I) co-catalyst, such as CuI, to facilitate the formation of a copper acetylide intermediate.[13][14]
-
Probable Cause 2: Inappropriate Base or Solvent. The base and solvent system must be compatible with the catalyst and facilitate the transmetalation step.
-
Solution:
-
Base: For Suzuki reactions, a moderately strong base is needed to activate the boronic acid. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[12] For Sonogashira reactions, an amine base like triethylamine (Et₃N) or diisopropylamine (iPr₂NH) is typically used, which also serves as a solvent in some cases.[14]
-
Solvent: Anhydrous, degassed solvents are critical to prevent catalyst deactivation. Toluene, dioxane, or THF are standard choices for Suzuki couplings.[12]
-
Catalytic Cycle for Suzuki Coupling
Caption: Generalized catalytic cycle for the Suzuki reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable first functionalization to perform on this compound?
A1: The most straightforward and predictable functionalization is the selective reduction of the 4-nitro group . As discussed in the troubleshooting guide, this position is electronically activated and sterically accessible. Using a mild chemical reducing agent like Tin(II) Chloride (SnCl₂) provides a reliable route to 4-amino-2-nitrobenzonitrile, a valuable intermediate for further diversification, such as diazotization followed by Sandmeyer reactions.[1][8]
Q2: How do I choose between catalytic hydrogenation and chemical reduction for the nitro groups?
A2: The choice depends entirely on your desired outcome and the other functional groups present in your molecule.
-
Choose Catalytic Hydrogenation (e.g., H₂ with Pd/C, PtO₂) for:
-
Exhaustive Reduction: When you want to convert both nitro groups to amines to produce 2,4-diaminobenzonitrile.
-
Clean Reactions: These reactions often produce water as the only byproduct, simplifying purification.
-
Caution: This method is not selective and will also reduce other sensitive groups like alkenes, alkynes, and sometimes benzylic ethers.[7]
-
-
Choose Chemical Reduction (e.g., SnCl₂, Fe/HCl, Na₂S) for:
Q3: Can I introduce a C-N bond via amination? Which catalyst is best?
A3: Introducing a C-N bond is typically done on an analogue substrate containing a leaving group, such as 1-chloro-2,4-dinitrobenzene, via an SNAr reaction. For such electron-deficient systems, a palladium catalyst is often not necessary. The reaction can proceed thermally with an amine and a base (like K₂CO₃ or KF) in a polar aprotic solvent like DMSO or even water.[15] However, for less activated aryl halides, a palladium-catalyzed Buchwald-Hartwig amination would be required. For very challenging couplings, nickel catalysts, sometimes in combination with photoredox catalysis, have emerged as powerful alternatives.[16]
Q4: What are the best catalysts for converting the nitrile group to a primary amine (a benzylamine derivative) while preserving the nitro groups?
A4: Reducing a nitrile to an amine in the presence of aromatic nitro groups is challenging because the nitro groups are easily reduced.
-
Borane Complexes: Reagents like borane-tetrahydrofuran complex (BH₃·THF) or a combination of sodium borohydride with a Lewis acid (e.g., BF₃·OEt₂) can selectively reduce the nitrile.[17] The Lewis acid coordinates to the nitrile nitrogen, activating it towards hydride attack. The conditions are typically aprotic and can be run at room temperature, which helps preserve the nitro groups.
-
Catalytic Hydrogenation with Catalyst Poisoning: It is sometimes possible to achieve this selectivity with catalytic hydrogenation by using specific catalysts or additives that temporarily "poison" the catalyst surface to disfavor nitro group reduction, but this requires extensive optimization and is often less reliable than chemical reduction.
| Reaction Type | Catalyst/Reagent | Typical Conditions | Selectivity/Outcome | Yield Range |
| Mono-Nitro Reduction | SnCl₂·2H₂O | EtOH or EtOAc, Reflux | Reduces one NO₂ (preferentially at C4) | 70-90% |
| Di-Nitro Reduction | H₂, Pd/C (5-10 mol%) | MeOH or EtOH, RT, 1-3 atm | Reduces both NO₂ groups | >90% |
| Denitrative Suzuki Coupling | Pd(OAc)₂, XPhos | K₃PO₄, Toluene/H₂O, 100 °C | Replaces NO₂ with Aryl group | 50-80% |
| Denitrative Sonogashira | Pd(PPh₃)₂Cl₂, CuI | Et₃N, THF, 60 °C | Replaces NO₂ with Alkynyl group | 60-85% |
| Nitrile Reduction | NaBH₄, BF₃·OEt₂ | 2-MeTHF, RT | Reduces CN to CH₂NH₂ | 69-84%[17] |
| Table 1: Summary of Catalyst Systems for this compound Functionalization |
References
-
Hamed, E. A., et al. (2016). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. ResearchGate. Retrieved from [Link]
-
DeBoef, B., et al. (2021). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. Retrieved from [Link]
-
Gowda, D. C., et al. (2009). A new reagent for selective reduction of nitro group. Indian Journal of Chemistry, Section B. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Lee, J. Y., & Yoon, C. O. (n.d.). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. SciSpace. Retrieved from [Link]
-
Um, I. H., et al. (2014). Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. ResearchGate. Retrieved from [Link]
-
Li, C. J., et al. (2019). Catalytic Cyanation of C–N Bonds with CO2/NH3. ACS Catalysis. Retrieved from [Link]
-
Singh, U. (2020). Chapter 1: A Thesis. Shodhganga. Retrieved from [Link]
-
Um, I. H., et al. (2014). Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile. PubMed. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
MDPI. (2024). Nickel-Catalyzed Cyanation of Aryl Halides. Molecules. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Nucleophilic Substitutions on Aromatic Systems. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
MDPI. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Google Patents. (n.d.). CN102744090B - Catalyst for ammoxidation preparation of 2,4-dichlorobenzonitrile.
-
YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Smith, P. A. S., & Boyer, J. H. (2012). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Palladium-catalyzed denitrative Sonogashira-type cross-coupling of nitrobenzenes with terminal alkynes. Chemical Communications. Retrieved from [Link]
-
Scribd. (n.d.). SnAr Reactions in Aromatic Chemistry. Retrieved from [Link]
-
Buchler GmbH. (n.d.). α-Amination catalyzed by Quinidine Derivative. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Molecules. Retrieved from [Link]
-
ResearchGate. (2022). 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Visible-light-initiated nickel-catalyzed amination of aryl halides using thioxanthen-9-one as a photocatalyst. Organic Chemistry Frontiers. Retrieved from [Link]
-
Leadbeater, N. E., & St. Jean, D. J. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
PubMed. (2002). Effect of nitroreduction on the alkylating reactivity and cytotoxicity of the 2,4-dinitrobenzamide-5-aziridine CB 1954 and the corresponding nitrogen mustard SN 23862: distinct mechanisms of bioreductive activation. Retrieved from [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile: evidence for cyclic transition-state structure - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 15. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Visible-light-initiated nickel-catalyzed amination of aryl halides using thioxanthen-9-one as a photocatalyst - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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Validation & Comparative
A-Comparative-Guide-to-the-NMR-Spectroscopic-Characterization-of-2,4-Dinitrobenzonitrile-Derivatives
<_ _>
Abstract
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopic data for 2,4-dinitrobenzonitrile and its derivatives. As crucial intermediates in medicinal chemistry and materials science, the unambiguous structural elucidation of these compounds is paramount. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering insights into the influence of various substituents on the ¹H and ¹³C NMR spectra of the this compound scaffold. Through a detailed analysis of chemical shifts, coupling constants, and advanced 2D NMR techniques, this guide facilitates the confident characterization of this important class of molecules.
Introduction: The Role of NMR in the Structural Analysis of this compound Derivatives
This compound is a key building block in the synthesis of a wide array of organic compounds with applications in pharmaceuticals, agrochemicals, and dye industries. The introduction of various substituents onto the aromatic ring leads to a diverse range of derivatives with unique physicochemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool for the structural characterization of these molecules.
The precise arrangement of substituents on the benzene ring, a critical factor in determining a molecule's biological activity and material properties, can be definitively established through the detailed analysis of ¹H and ¹³C NMR spectra. The chemical shifts (δ) of the aromatic protons and carbons are exquisitely sensitive to the electronic effects (both inductive and resonance) of the nitrile (-CN) and the two nitro (-NO₂) groups, as well as any additional substituents. Furthermore, the spin-spin coupling patterns between adjacent protons provide unequivocal evidence of their relative positions.
This guide will delve into the characteristic NMR spectral features of this compound and its derivatives, providing a comparative analysis to aid in the identification and characterization of novel compounds within this class. We will explore not only standard 1D ¹H and ¹³C NMR but also the application of 2D NMR techniques such as COSY, HSQC, and HMBC for more complex structural assignments.
General Spectral Features of this compound
The parent this compound molecule presents a simple yet informative NMR spectrum, dictated by the strong electron-withdrawing nature of the two nitro groups and the nitrile group. These groups significantly deshield the aromatic protons and carbons, causing their signals to appear at downfield chemical shifts.
¹H NMR Spectrum: The aromatic region of the ¹H NMR spectrum of this compound typically exhibits three distinct signals corresponding to the three protons on the benzene ring.
-
H-3: This proton is situated between the two powerful electron-withdrawing nitro groups, leading to the most downfield chemical shift. It typically appears as a doublet.
-
H-5: This proton is ortho to a nitro group and meta to the nitrile group. It will appear as a doublet of doublets.
-
H-6: This proton is ortho to the nitrile group and meta to a nitro group. It will also appear as a doublet.
The relative positions of these signals are a direct consequence of the combined electronic effects of the substituents.
¹³C NMR Spectrum: The ¹³C NMR spectrum will display signals for all six aromatic carbons, with the carbons directly attached to the electron-withdrawing groups being the most deshielded. The chemical shifts provide a detailed electronic map of the molecule.
Comparative Analysis of Substituted this compound Derivatives
The introduction of additional substituents onto the this compound scaffold leads to predictable, yet often subtle, changes in the NMR spectra. By comparing the spectra of various derivatives, we can gain a deeper understanding of substituent effects.
Influence of Electron-Donating and Electron-Withdrawing Groups
The electronic nature of a substituent significantly impacts the chemical shifts of the nearby protons and carbons.
-
Electron-Donating Groups (EDGs) , such as amino (-NH₂) or methoxy (-OCH₃), will cause an upfield shift (to lower ppm values) of the signals for the protons and carbons on the aromatic ring, particularly those at the ortho and para positions relative to the EDG.
-
Electron-Withdrawing Groups (EWGs) , such as halogens or other nitro groups, will have the opposite effect, causing a downfield shift (to higher ppm values) of the aromatic signals.
The magnitude of these shifts can be correlated with the Hammett substituent constants, providing a quantitative measure of the electronic influence.[1]
Tabulated NMR Data for Selected Derivatives
To facilitate direct comparison, the following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for key this compound derivatives. Note: Exact chemical shifts are dependent on the solvent and concentration.
Table 1: Comparative ¹H NMR Chemical Shift Ranges (ppm) for Selected this compound Derivatives in CDCl₃
| Derivative | H-3 | H-5 | H-6 | Other Protons |
| This compound | 8.8 - 9.0 (d) | 8.5 - 8.7 (dd) | 8.0 - 8.2 (d) | - |
| 5-Amino-2,4-dinitrobenzonitrile | 8.6 - 8.8 (s) | - | 7.2 - 7.4 (s) | 5.0 - 6.0 (br s, NH₂) |
| 6-Chloro-2,4-dinitrobenzonitrile | 8.9 - 9.1 (s) | 8.6 - 8.8 (s) | - | - |
| 3-Methoxy-2,4-dinitrobenzonitrile | - | 8.4 - 8.6 (d) | 7.9 - 8.1 (d) | 4.0 - 4.2 (s, OCH₃) |
Table 2: Comparative ¹³C NMR Chemical Shift Ranges (ppm) for Selected this compound Derivatives in CDCl₃
| Derivative | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | CN | Other Carbons |
| This compound | 110-115 | 150-155 | 130-135 | 150-155 | 125-130 | 135-140 | 115-120 | - |
| 5-Amino-2,4-dinitrobenzonitrile | 105-110 | 145-150 | 125-130 | 140-145 | 140-145 | 120-125 | 115-120 | - |
| 6-Chloro-2,4-dinitrobenzonitrile | 112-117 | 152-157 | 132-137 | 152-157 | 127-132 | 140-145 | 113-118 | - |
| 3-Methoxy-2,4-dinitrobenzonitrile | 108-113 | 148-153 | 155-160 | 148-153 | 123-128 | 133-138 | 115-120 | 55-60 (OCH₃) |
Advanced NMR Techniques for Structural Elucidation
For more complex derivatives or in cases of signal overlap in 1D spectra, 2D NMR experiments are invaluable.
COSY (Correlation Spectroscopy)
The COSY experiment reveals proton-proton coupling relationships.[2][3] Cross-peaks in a COSY spectrum connect signals from protons that are coupled to each other, typically those on adjacent carbons. This is instrumental in confirming the connectivity of the aromatic protons and piecing together the spin systems.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates proton signals with the signals of the carbons to which they are directly attached.[2][3][4] This provides a direct link between the ¹H and ¹³C NMR spectra, allowing for the unambiguous assignment of carbon resonances for all protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds.[2][3][4] This is particularly powerful for identifying quaternary carbons (those with no attached protons) and for establishing the connectivity between different fragments of a molecule. For instance, an HMBC correlation from an aromatic proton to the carbon of the nitrile group can confirm the position of the -CN substituent.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.[5][6][7][8]
Step-by-Step Protocol:
-
Weighing the Sample: Accurately weigh 5-25 mg of the this compound derivative for ¹H NMR, and 50-100 mg for ¹³C NMR.[5]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[7] Other common solvents include acetone-d₆, DMSO-d₆, and benzene-d₆.[5][9]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.[7] Gentle warming or vortexing can aid in dissolution.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[8]
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, modern spectrometers can lock onto the deuterium signal of the solvent, often making an internal standard unnecessary.[9]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Workflow for NMR Sample Preparation:
Caption: Workflow for preparing a this compound derivative for NMR analysis.
NMR Data Acquisition
The following is a general guide for acquiring 1D and 2D NMR spectra. Specific parameters may need to be optimized based on the instrument and the sample.
General Acquisition Parameters:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
Temperature: Room temperature (typically 298 K).
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: Typically 0-12 ppm.
-
Number of scans: 8-16 scans are usually sufficient for a well-concentrated sample.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: Typically 0-200 ppm.
-
Number of scans: A larger number of scans (e.g., 1024 or more) is often required due to the lower natural abundance of ¹³C.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Use standard, pre-defined parameter sets provided with the spectrometer software.
-
The number of increments in the indirect dimension will determine the resolution of the second dimension.
-
Logical Flow for NMR Data Analysis:
Caption: A logical workflow for the comprehensive NMR analysis of a novel this compound derivative.
Conclusion
NMR spectroscopy is an unparalleled technique for the detailed structural characterization of this compound derivatives. By systematically analyzing ¹H and ¹³C NMR spectra, and employing advanced 2D techniques like COSY, HSQC, and HMBC, researchers can confidently determine the substitution patterns and overall structure of these important compounds. This guide provides a foundational framework and comparative data to assist in the interpretation of NMR spectra for this class of molecules, thereby accelerating research and development in fields where these compounds play a critical role. The principles and methodologies outlined herein are broadly applicable and serve as a valuable resource for any scientist engaged in the synthesis and characterization of substituted aromatic systems.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link][5]
-
University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link][8]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link][7]
-
Filo. PROBLEM 23 How can 1,2-, 1,3-, and 1,4-dinitrobenzene be distinguished... [Link][10]
-
Hans Reich, University of Wisconsin. Notes on NMR Solvents. [Link][9]
-
Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link][4]
-
YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link][3]
-
Martínez, R. et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. Molecules, 25(9), 2064. [Link][1]
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- 2. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
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A Comparative Guide to the Reactivity of 2,4-Dinitrobenzonitrile and 2,4-Dinitrochlorobenzene in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, particularly in the assembly of complex molecules for pharmaceuticals and materials science, Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone reaction. The efficiency of SNAr is critically dependent on the electronic activation of the aromatic ring and the nature of the leaving group. This guide offers an in-depth comparative analysis of two highly activated substrates: 2,4-Dinitrobenzonitrile and 2,4-Dinitrochlorobenzene. While the latter is a classic, well-documented substrate, the former presents an intriguing alternative, the reactivity of which is governed by the unique properties of the nitrile moiety.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
At its core, the SNAr reaction is a two-step addition-elimination process. This mechanism is distinct from the SN1 and SN2 reactions familiar from aliphatic chemistry.[1] The presence of strong electron-withdrawing groups, such as the two nitro groups in our compounds of interest, is essential. These groups are positioned ortho and para to the leaving group, a placement that is crucial for the stabilization of the reaction intermediate.[2]
The reaction commences with the attack of a nucleophile on the carbon atom bearing the leaving group. This initial attack is typically the rate-determining step, as it involves the temporary disruption of the ring's aromaticity.[3][4] The result is a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5] The stability of this complex is a key determinant of the reaction's feasibility; the more the negative charge can be delocalized, the lower the activation energy for its formation. The electron-withdrawing nitro groups play a pivotal role here, as they delocalize the negative charge through resonance.[6] In the second, generally faster step, the leaving group departs, and the aromaticity of the ring is restored.
Caption: Generalized mechanism of the SNAr reaction.
Comparative Reactivity Analysis
The primary distinction between 2,4-dinitrochlorobenzene and this compound lies in their leaving groups: a chloro group (-Cl) versus a nitrile or cyano group (-CN). A comprehensive comparison must therefore evaluate two key factors:
-
The electronic effect of the leaving group on the initial nucleophilic attack: This pertains to how the substituent influences the electrophilicity of the carbon atom it is attached to.
-
The leaving group's ability to depart from the Meisenheimer complex: This relates to the stability of the departing species.
2,4-Dinitrochlorobenzene: The Established Benchmark
2,4-Dinitrochlorobenzene is a widely studied and utilized substrate in SNAr reactions. Its reactivity profile is well-characterized. The chloro group is moderately electron-withdrawing by induction, which contributes to the electrophilicity of the ipso-carbon.
A well-known phenomenon in SNAr is the "element effect," where the reactivity of halogens as leaving groups often follows the order F > Cl ≈ Br > I.[7] This is contrary to the trend in SN2 reactions and is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the carbon more susceptible to nucleophilic attack. This effect on the rate-determining first step outweighs the fact that fluoride is a poorer leaving group than chloride in the second step.
The reaction of 2,4-dinitrochlorobenzene with various nucleophiles has been kinetically studied. For instance, its reaction with piperidine in ethanol is a classic example used in physical organic chemistry studies.[8]
| Nucleophile | Solvent | Temperature (°C) | k (L mol⁻¹ s⁻¹) |
| Piperidine | 95% Ethanol | 25 | ~1.7 x 10⁻³ |
| Aniline | Ethanol | 100 | ~5.1 x 10⁻⁵ |
Note: The above data is compiled from various sources and is intended for comparative illustration. Absolute values can vary with specific reaction conditions.
This compound: A Potent but Less Explored Alternative
Direct, side-by-side kinetic comparisons with 2,4-dinitrochlorobenzene are not abundant in the literature. However, a robust analysis can be constructed from fundamental principles and related studies.
1. Electronic Effects: The nitrile group is a significantly stronger electron-withdrawing group than the chloro group, acting through both induction and resonance. This is quantitatively reflected in their Hammett substituent constants (σp), which measure the electronic influence of a substituent at the para position.[9][10]
-
σp for -Cl: +0.23
-
σp for -CN: +0.66
The much larger positive value for the cyano group indicates its superior ability to withdraw electron density from the aromatic ring.[11] This heightened electron withdrawal should make the ipso-carbon in this compound significantly more electrophilic and should also provide greater stabilization for the negatively charged Meisenheimer complex.
2. The Nitrile Group as a Leaving Group: While less common than halides, the cyanide anion (CN⁻) is a competent leaving group in SNAr reactions, especially in highly activated systems.[12] Studies on the reactivity of cyanoazines have shown that the cyanide function can be readily displaced by carbanionic nucleophiles.[13] In some systems, the cyano group has been shown to be a better leaving group than halogens. For instance, in reactions of N-methylpyridinium ions with piperidine, the reactivity order was found to be 2-CN ≥ 4-CN > 2-F ~ 2-Cl.[14] This suggests that in certain contexts, the factors favoring the departure of the cyanide ion can lead to very high reactivity.
Predicted Reactivity: Based on these points, it is reasonable to predict that This compound will be more reactive than 2,4-dinitrochlorobenzene towards nucleophilic aromatic substitution. The dominant factor is likely the powerful electron-withdrawing nature of the nitrile group, which will significantly lower the activation energy of the rate-determining nucleophilic attack by stabilizing the resulting Meisenheimer complex.
Experimental Protocol for a Comparative Kinetic Study
To empirically validate the predicted reactivity, a comparative kinetic study can be performed. A common method involves monitoring the reaction progress using UV-Vis spectroscopy. The formation of the product, which is typically more conjugated and colored than the reactants, can be followed over time.
Objective: To determine and compare the second-order rate constants for the reaction of 2,4-dinitrochlorobenzene and this compound with a model nucleophile, piperidine, in a suitable solvent.
Materials:
-
2,4-Dinitrochlorobenzene
-
This compound
-
Piperidine (freshly distilled)
-
Anhydrous solvent (e.g., acetonitrile or ethanol)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Volumetric flasks, pipettes, and quartz cuvettes
Experimental Workflow:
Caption: Workflow for the comparative kinetic analysis.
Data Analysis: The reaction is expected to follow second-order kinetics. By using a large excess of piperidine, the reaction can be treated as pseudo-first-order. The observed rate constant (kobs) can be determined from the slope of a plot of ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction. The second-order rate constant (k₂) is then obtained from the slope of a plot of kobs versus the concentration of piperidine.
Conclusion and Practical Implications
While direct comparative kinetic data is limited, a thorough analysis based on fundamental principles of physical organic chemistry strongly suggests that This compound is a more reactive substrate than 2,4-dinitrochlorobenzene in nucleophilic aromatic substitution reactions. The superior electron-withdrawing ability of the nitrile group enhances the electrophilicity of the reaction center and provides greater stabilization to the Meisenheimer intermediate, thereby accelerating the rate-determining step.
For drug development professionals and synthetic chemists, this heightened reactivity makes this compound an attractive alternative for constructing complex molecular architectures, potentially allowing for milder reaction conditions, shorter reaction times, and broader substrate scope. However, the choice of substrate will also depend on other factors such as cost, availability, and the specific nature of the nucleophile and desired product. The experimental protocol outlined provides a clear framework for researchers to quantify this reactivity difference within their own laboratory context.
References
-
Waldman, J. H., et al. (2013). Cyanide Anion as a Leaving Group in Nucleophilic Aromatic Substitution: Synthesis of Quaternary Centers at Azine Heterocycles. Organic Letters, 15(1), 122-125. [Link]
-
Waldman, J. H., et al. (2013). Cyanide Anion as a Leaving Group in Nucleophilic Aromatic Substitution: Synthesis of Quaternary Centers at Azine Heterocycles. ResearchGate. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Wikipedia. (n.d.). Meisenheimer complex. Wikipedia. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Bele, A. A., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. PubMed. [Link]
-
New Journal of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions promoted by aryl and heteroaryl amine nitranions. Royal Society of Chemistry. [Link]
-
PrepChem.com. (n.d.). Preparation of 2,4-dinitrophenol. PrepChem.com. [Link]
-
Bele, A. A., et al. (2014). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC - NIH. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of 2,4-dinitrophenol. ResearchGate. [Link]
- Google Patents. (n.d.). RU2488575C1 - Method of producing 2,4-dinitrophenol.
- Google Patents. (n.d.). CN104045565A - Preparation method of 2,4-dinitrophenol.
-
Wikipedia. (n.d.). Hammett equation. Wikipedia. [Link]
-
Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. [Link]
-
Science.gov. (n.d.). hammett substituent constants: Topics. Science.gov. [Link]
-
NIH. (2012). The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics. National Institutes of Health. [Link]
-
JACS Au. (2024). Interrupted SNAr-Alkylation Dearomatization. ACS Publications. [Link]
-
YouTube. (2021). 27.03 Hammett Substituent Constants Defined. YouTube. [Link]
-
UNI ScholarWorks. (n.d.). A Conductometric Study of the Reaction Velocity of Halodinitrobenzene with Piperidine. UNI ScholarWorks. [Link]
-
PMC - PubMed Central - NIH. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health. [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [Link]
-
ResearchGate. (n.d.). (PDF) A New Leaving Group in Nucleophilic Aromatic Substitution Reactions (S N Ar). ResearchGate. [Link]
-
ResearchGate. (n.d.). The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile. ResearchGate. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Royal Society of Chemistry. [Link]
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A Comparative Guide to Dinitrobenzonitrile Isomers in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, a nuanced understanding of isomeric reactivity is paramount. This guide offers an in-depth comparison of dinitrobenzonitrile isomers in the context of nucleophilic aromatic substitution (SNAr), a cornerstone reaction for the functionalization of aromatic rings. By examining the electronic and steric influences of substituent placement, this document provides a framework for predicting and controlling reaction outcomes.
Nucleophilic aromatic substitution is a critical pathway for forging carbon-heteroatom and carbon-carbon bonds on aromatic systems.[1] Unlike aliphatic SN1 and SN2 reactions, SNAr proceeds through a distinct addition-elimination mechanism, especially when the aromatic ring is activated by potent electron-withdrawing groups (EWGs).[2] The presence of nitro (-NO₂) groups, powerful EWGs, significantly enhances the susceptibility of the aromatic ring to nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[1][2]
This guide will dissect the reactivity of key dinitrobenzonitrile isomers, providing both qualitative mechanistic insights and quantitative comparative data to inform experimental design.
The Decisive Role of Isomerism in SNAr Reactivity
The regiochemical arrangement of the nitro and nitrile groups on the benzonitrile scaffold profoundly dictates the molecule's reactivity towards nucleophiles. The key to this reactivity lies in the ability of the EWGs to stabilize the intermediate Meisenheimer complex through resonance. This stabilization is most effective when the nitro groups are positioned ortho or para to the site of nucleophilic attack.[3][4]
Isomers Under Comparison:
-
2,4-Dinitrobenzonitrile: Features nitro groups ortho and para to the nitrile group.
-
2,6-Dinitrobenzonitrile: Possesses two nitro groups ortho to the nitrile group.
-
3,5-Dinitrobenzonitrile: Has both nitro groups meta to the nitrile group.
The nitrile group (-C≡N) itself is a moderate electron-withdrawing group and can also participate in stabilizing the negative charge of the Meisenheimer complex.
Mechanistic Underpinnings: The SNAr Pathway
The generally accepted mechanism for the SNAr reaction is a two-step process.[1] The initial, and typically rate-determining, step involves the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring, leading to the formation of a resonance-stabilized Meisenheimer complex.[2][5] In the second step, the leaving group departs, restoring the aromaticity of the ring.
Caption: Generalized mechanism of the SNAr reaction.
Comparative Reactivity Analysis
The rate of an SNAr reaction is directly correlated with the stability of the Meisenheimer complex. The more delocalized the negative charge, the more stable the intermediate, and the faster the reaction.
This compound: This isomer is highly reactive in SNAr reactions, particularly when a good leaving group is present at the 1-position (the carbon bearing the nitrile group, if it were to be substituted, though more commonly another leaving group is present). The ortho and para nitro groups provide excellent resonance stabilization of the negative charge developed during the nucleophilic attack. For instance, in reactions where a halide is the leaving group, the attack of a nucleophile at that carbon is highly favored.[6][7]
2,6-Dinitrobenzonitrile: With two nitro groups positioned ortho to a potential leaving group at the 1-position, this isomer also exhibits significant activation towards nucleophilic attack.[8] The two ortho nitro groups can effectively delocalize the negative charge of the Meisenheimer complex. However, steric hindrance from the two bulky nitro groups flanking the reaction center can sometimes temper its reactivity compared to the 2,4-isomer, depending on the nucleophile's size.
3,5-Dinitrobenzonitrile: In stark contrast to its ortho and para-substituted counterparts, the 3,5-isomer is significantly less reactive towards SNAr at the carbon bearing the nitrile group (or another leaving group at that position).[3] When the nitro groups are in the meta position relative to the site of attack, they cannot directly participate in resonance stabilization of the negative charge of the Meisenheimer complex.[3] Their electron-withdrawing effect is primarily inductive, which is less effective for stabilization than resonance. Consequently, SNAr reactions on this isomer are considerably slower or may not proceed at all under standard conditions.[9]
| Isomer | Position of -NO₂ Groups | Resonance Stabilization of Meisenheimer Complex | Expected SNAr Reactivity |
| This compound | Ortho, Para | High | High |
| 2,6-Dinitrobenzonitrile | Ortho, Ortho | High | High (potential steric hindrance) |
| 3,5-Dinitrobenzonitrile | Meta, Meta | Low | Low |
| Caption: Comparative reactivity of dinitrobenzonitrile isomers in SNAr. |
Experimental Protocols
Below are representative protocols for conducting SNAr reactions with activated dinitrobenzonitrile isomers.
General Protocol for SNAr with an Amine Nucleophile:
-
Dissolve the dinitrobenzonitrile derivative in a suitable polar aprotic solvent such as DMF or DMSO.
-
Add the amine nucleophile (typically 1.1–1.5 equivalents) to the solution.
-
Introduce a base, such as K₂CO₃ or Et₃N (2.0 equivalents), to the reaction mixture.
-
Stir the mixture at a temperature ranging from room temperature to 100 °C, monitoring the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel.
Caption: Experimental workflow for SNAr with an amine nucleophile.
General Protocol for SNAr with an Alcohol or Phenol Nucleophile:
-
In a flame-dried flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 equivalents) in an anhydrous solvent like THF or DMF.
-
Add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.2 equivalents) portion-wise at 0 °C to generate the alkoxide or phenoxide.
-
Stir the mixture at room temperature for approximately 30 minutes.
-
Add the dinitrobenzonitrile derivative (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to 60–80 °C and monitor its progress by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution to obtain the crude product for further purification.
Caption: Experimental workflow for SNAr with an alcohol/phenol nucleophile.
Conclusion
The isomeric arrangement of electron-withdrawing groups on a benzonitrile ring is a critical determinant of its reactivity in nucleophilic aromatic substitution. The 2,4- and 2,6-dinitrobenzonitrile isomers are highly activated towards SNAr due to the effective resonance stabilization of the Meisenheimer intermediate by the ortho and para nitro groups. In contrast, the 3,5-dinitrobenzonitrile isomer is significantly less reactive because the meta-positioned nitro groups cannot provide this crucial resonance stabilization. This fundamental understanding of structure-reactivity relationships is essential for chemists in designing and executing efficient synthetic strategies for the creation of complex aromatic molecules.
References
- Benchchem. The Mechanism of Nucleophilic Aromatic Substitution (SNAr) with Dinitrobenzenes: An In-depth Technical Guide.
- Wikipedia. Nucleophilic aromatic substitution.
- Danikiewicz W, Bieńkowski T, Kozłowska D, Zimnicka M. Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. J Am Soc Mass Spectrom. 2007 Aug;18(8):1351-63.
- ACS Publications. Intermediates in nucleophilic aromatic substitution. XII. Interaction of alkoxide ions with 3,5-dinitrobenzonitrile. The Journal of Organic Chemistry.
- Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. 2021.
- Ningbo Inno Pharmchem Co.,Ltd. The Crucial Role of 3,5-Dinitrobenzonitrile in Modern Pharmaceutical Synthesis.
- KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
- Semantic Scholar. Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. 2013.
- ResearchGate. Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase.
- Smolecule. Buy 2,6-Dinitrobenzonitrile | 35213-00-4. 2023.
- Benchchem. Navigating Nucleophilic Aromatic Substitution: A Comparative Guide to the Reactivity of Dichloronitrobenzene Derivatives.
- ResearchGate. Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. 2025.
- Semantic Scholar. Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. 2013.
- Benchchem. This compound | 4110-33-2.
- YouTube. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. 2017.
- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. 2018.
- YouTube. Nucleophilic Aromatic Substitution (SnAr). Synthesis of 2,4-Dinitrophenylaniline. 2021.
- ChemSrc. 2,6-dinitrobenzonitrile. 2025.
- Benchchem. Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
- NIH. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. 2020.
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A Comparative Guide to Analytical Methods for the Quantification of 2,4-Dinitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry for the Quantitative Analysis of 2,4-Dinitrobenzonitrile.
The accurate and precise quantification of this compound is critical in various stages of pharmaceutical development and chemical synthesis. As a key intermediate or potential impurity, its concentration must be monitored to ensure product quality, process control, and safety. This guide provides an in-depth comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry—for the determination of this compound. The information presented is based on established methodologies for analogous nitroaromatic compounds, offering a robust framework for method development and validation.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for this compound. The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
Scientific Rationale
The presence of nitro groups and the aromatic ring in this compound makes it an excellent candidate for Reversed-Phase HPLC (RP-HPLC) with UV detection. The nitro functional groups provide a strong chromophore, allowing for sensitive detection at specific UV wavelengths. A C18 column is commonly employed for the separation of nitroaromatic compounds.
Experimental Protocol: Proposed HPLC-UV Method
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is often effective for separating nitroaromatic compounds. For example, a starting condition of 60:40 (v/v) acetonitrile:water, gradually increasing the acetonitrile concentration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Typically 254 nm, where nitroaromatic compounds exhibit strong absorbance.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a this compound reference standard in a suitable solvent such as acetonitrile to prepare a stock solution of known concentration.
-
Working Standards: Prepare a series of working standards by diluting the stock solution to cover the desired concentration range for linearity assessment.
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter before injection.
-
Performance Characteristics
The following table summarizes the expected performance characteristics of an HPLC-UV method for the analysis of this compound, based on data from analogous compounds.
| Performance Characteristic | High-Performance Liquid Chromatography - Ultraviolet Detector (HPLC-UV) |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Accuracy (% Recovery) | Typically 95-105% |
| Precision (%RSD) | < 2% |
| Limit of Detection (LOD) | µg/L to low µg/mL range |
| Limit of Quantitation (LOQ) | µg/L to low µg/mL range |
| Analysis Time | Can be longer depending on the separation |
Workflow for HPLC-UV Analysis
Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[1] For this compound, which has a moderate volatility, GC can be a highly effective method.
Scientific Rationale
The nitro groups in this compound make it highly electronegative, which is ideal for detection by an Electron Capture Detector (ECD).[2] The ECD is extremely sensitive to compounds containing halogens and nitro groups, offering very low detection limits.[3][4] Coupling GC with Mass Spectrometry (GC-MS) provides both quantification and structural confirmation of the analyte.[5]
Experimental Protocol: Proposed GC-ECD/MS Method
-
Instrumentation: A gas chromatograph equipped with an autosampler, a suitable capillary column, and an Electron Capture Detector (ECD) or a Mass Spectrometer (MS).
-
Chromatographic Conditions:
-
Column: A non-polar or mid-polar capillary column, such as a DB-5 or DB-1701 (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to ensure elution of the analyte.
-
Detector Temperature (ECD): 300°C.
-
Injection Volume: 1 µL (splitless injection is often preferred for trace analysis).
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in a volatile organic solvent such as hexane or ethyl acetate.
-
Working Standards: Create a series of dilutions from the stock solution to establish a calibration curve.
-
Sample Solution: Extract the sample with a suitable solvent, concentrate if necessary, and ensure the final solution is free of non-volatile residues before injection.
-
Performance Characteristics
The following table outlines the anticipated performance of a GC-based method for this compound analysis.
| Performance Characteristic | Gas Chromatography - Electron Capture Detector (GC-ECD) |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (% Recovery) | Typically 90-110% |
| Precision (%RSD) | < 5% |
| Limit of Detection (LOD) | pg to low ng level |
| Limit of Quantitation (LOQ) | pg to low ng level |
| Analysis Time | Generally faster for volatile compounds |
Workflow for GC-ECD/MS Analysis
Caption: Workflow for the quantitative analysis of this compound by GC-ECD/MS.
UV-Vis Spectrophotometry
UV-Vis Spectrophotometry is a simpler and more rapid technique that can be used for the quantification of this compound, particularly in less complex sample matrices. This method relies on the principle that the analyte absorbs light in the ultraviolet-visible region of the electromagnetic spectrum.
Scientific Rationale
The conjugated system of the benzene ring and the nitro groups in this compound result in characteristic UV absorption bands. The concentration of the analyte in a solution is directly proportional to the absorbance at a specific wavelength, as described by the Beer-Lambert Law. For dinitrobenzene derivatives, the absorption maxima are typically observed in the UV region.
Experimental Protocol: Proposed UV-Vis Spectrophotometric Method
-
Instrumentation: A UV-Vis spectrophotometer.
-
Measurement Parameters:
-
Solvent: A suitable UV-transparent solvent such as ethanol or acetonitrile.
-
Wavelength of Maximum Absorbance (λmax): Determine the λmax by scanning a standard solution of this compound across the UV-Vis spectrum (typically 200-400 nm).
-
Blank: Use the same solvent as used for the standards and samples.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately prepare a stock solution of this compound in the chosen solvent.
-
Calibration Standards: Prepare a series of dilutions from the stock solution to construct a calibration curve.
-
Sample Solution: Dissolve the sample in the solvent and dilute as necessary to ensure the absorbance falls within the linear range of the calibration curve.
-
-
Measurement:
-
Measure the absorbance of the blank, standard solutions, and sample solutions at the predetermined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Performance Characteristics
The expected performance of a UV-Vis spectrophotometric method is summarized below.
| Performance Characteristic | UV-Vis Spectrophotometry |
| Linearity (Correlation Coefficient, r²) | ≥ 0.995 |
| Accuracy (% Recovery) | Typically 98-102% |
| Precision (%RSD) | < 3% |
| Limit of Detection (LOD) | µg/mL range |
| Limit of Quantitation (LOQ) | µg/mL range |
| Analysis Time | Very rapid |
Workflow for UV-Vis Spectrophotometric Analysis
Sources
A Senior Application Scientist's Guide to the Purity Analysis of Synthesized 2,4-Dinitrobenzonitrile: A Comparative Approach
Abstract
2,4-Dinitrobenzonitrile (DNBN) is a pivotal intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals. The isomeric purity and the absence of process-related impurities are critical determinants of downstream reaction efficiency, final product quality, and biological safety. This guide provides a comprehensive comparison of modern analytical techniques for the robust purity assessment of synthesized DNBN. We delve into the practical application and comparative strengths of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. By presenting detailed experimental protocols, illustrative data, and field-proven insights, this document serves as a practical resource for researchers, quality control analysts, and process chemists in the pharmaceutical and chemical industries.
Introduction: The Imperative for High Purity
In the realm of fine chemical synthesis, particularly for active pharmaceutical ingredients (APIs) and their precursors, purity is not merely a quality metric; it is a fundamental requirement. This compound (DNBN) is a classic example where trace impurities can have a cascading effect on subsequent synthetic steps and the final product's toxicological profile.
The presence of residual starting materials, isomeric byproducts, or degradation products can lead to:
-
Reduced Yield: Impurities can interfere with catalysts or react competitively, lowering the efficiency of downstream reactions.
-
Altered Product Profile: An uncharacterized impurity could lead to the formation of unexpected and potentially toxic side products.
-
Compromised Safety: For pharmaceutical applications, even minute levels of genotoxic or reactive impurities can render a drug candidate unsafe.
Therefore, a multi-faceted analytical approach is essential to not only quantify the purity of DNBN but also to identify and characterize any significant impurities.
Synthesis Context: The Sandmeyer Reaction and Its Impurity Profile
A prevalent and efficient method for synthesizing this compound is the Sandmeyer reaction .[1][2][3] This process involves the diazotization of 2,4-dinitroaniline followed by a copper(I) cyanide-catalyzed displacement of the diazonium group.[1][2][4]
The mechanism, while effective, is susceptible to side reactions that can introduce a predictable profile of impurities.[2][5] Understanding this profile is the first step in designing a robust analytical strategy.
Key Potential Impurities:
-
2,4-Dinitroaniline (Starting Material): Incomplete diazotization or reaction can lead to residual starting material in the final product.
-
2,4-Dinitrophenol: The diazonium salt intermediate is susceptible to hydrolysis, especially if temperature control is not rigorous, leading to the formation of 2,4-dinitrophenol.[6] This is often a major process-related impurity.
-
Isomeric Dinitrobenzonitriles: While the starting material is specific, impurities within it or minor side reactions could potentially lead to other isomers, although this is less common.
-
Residual Solvents & Reagents: Process solvents and reagents used during the reaction and workup may be retained.
Comparative Analysis of Purity Assessment Methodologies
No single analytical technique provides a complete picture of a compound's purity. A judicious combination of chromatographic separation and spectroscopic identification is the gold standard. Here, we compare the three most powerful and accessible techniques for analyzing DNBN.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC, particularly in its reverse-phase mode, is the cornerstone for purity determination in the pharmaceutical and chemical industries.[7] Its strength lies in its ability to separate thermally unstable and non-volatile compounds, making it ideal for nitroaromatic compounds like DNBN.[8][9]
Causality of Method Choice: We select a reverse-phase C18 column because it effectively separates moderately polar to nonpolar analytes based on their hydrophobicity. DNBN, with its aromatic ring and polar nitro and nitrile groups, exhibits ideal retention behavior on such a stationary phase. A gradient elution using acetonitrile and water allows for the separation of closely related impurities, such as the more polar 2,4-dinitrophenol and the starting material, 2,4-dinitroaniline, from the main DNBN peak.[10][11] UV detection at 254 nm is chosen as it provides a strong chromophoric response for aromatic nitro compounds, ensuring high sensitivity.[10]
Workflow for HPLC Purity Analysis
Sources
- 1. byjus.com [byjus.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes [vedantu.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ingenieria-analitica.com [ingenieria-analitica.com]
- 10. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 11. tandfonline.com [tandfonline.com]
A Spectroscopic Guide to the Transformation of 2,4-Dinitrobenzonitrile
An In-Depth Comparison of 2,4-Dinitrobenzonitrile and Its Primary Reaction Products: 2,4-Dinitrobenzoic Acid and 2,4-Diaminobenzonitrile
In the landscape of synthetic chemistry and drug development, a thorough understanding of the structural and electronic transformations of molecules is paramount. This compound (DNBN) serves as a versatile starting material, possessing three reactive sites: a nitrile group and two nitro groups. These functionalities allow for distinct chemical modifications, leading to products with significantly altered physicochemical properties. This guide provides a comprehensive spectroscopic comparison of DNBN with two of its key derivatives: 2,4-dinitrobenzoic acid, formed through hydrolysis of the nitrile group, and 2,4-diaminobenzonitrile, resulting from the reduction of the nitro groups.
This technical guide, intended for researchers and professionals in the chemical sciences, will delve into the characteristic spectroscopic signatures of each compound, supported by experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By examining the shifts in spectral data, we can elucidate the structural changes that occur during these fundamental chemical transformations.
From Nitrile to Carboxylic Acid: The Hydrolysis of this compound
The conversion of the nitrile functionality in this compound to a carboxylic acid group is a classic example of a hydrolysis reaction. This transformation dramatically alters the electronic nature and reactivity of the molecule.
Reaction Pathway: Hydrolysis
Caption: Hydrolysis of this compound to 2,4-Dinitrobenzoic Acid.
Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound
Rationale: Acid catalysis is employed to protonate the nitrogen atom of the nitrile group, rendering the carbon atom more electrophilic and susceptible to nucleophilic attack by water. The subsequent tautomerization and hydrolysis steps lead to the formation of the carboxylic acid.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq.) in a 1:1 mixture of concentrated sulfuric acid and water.
-
Heat the mixture to reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
The precipitated solid, 2,4-Dinitrobenzoic acid, is collected by vacuum filtration.
-
Wash the solid with cold water to remove any residual acid.
-
Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain pure 2,4-Dinitrobenzoic acid.[1]
The Reduction of Nitro Groups: A Gateway to Amines
The selective reduction of the two nitro groups on the aromatic ring of this compound to amino groups is a pivotal transformation, yielding 2,4-diaminobenzonitrile. This reaction significantly increases the electron density of the aromatic ring and introduces nucleophilic centers.
Reaction Pathway: Reduction
Caption: Reduction of this compound to 2,4-Diaminobenzonitrile.
Experimental Protocol: Reduction of this compound using Stannous Chloride
Rationale: Stannous chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid is a classic and effective reagent for the reduction of aromatic nitro groups to amines.[2] The tin(II) ion is oxidized to tin(IV) while the nitro group is reduced. This method is often preferred for its efficiency and selectivity.
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.
-
Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O, ~5 eq.) in concentrated hydrochloric acid to the flask.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide. This will precipitate tin salts.
-
Filter the mixture to remove the tin salts.
-
Extract the filtrate with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,4-diaminobenzonitrile.
-
Further purification can be achieved by column chromatography or recrystallization.
Spectroscopic Comparison
The transformation of this compound into its hydrolyzed and reduced products is accompanied by distinct changes in their respective NMR, IR, and Mass spectra. The following tables summarize the key spectroscopic data for each compound, providing a clear basis for comparison.
¹H NMR Spectroscopy
The ¹H NMR spectra are particularly informative for observing changes in the electronic environment of the aromatic protons.
| Compound | Chemical Shift (δ) and Multiplicity |
| This compound | 9.1 (d, 1H), 8.8 (dd, 1H), 8.1 (d, 1H) |
| 2,4-Dinitrobenzoic Acid | 8.9 (d, 1H), 8.6 (dd, 1H), 8.0 (d, 1H), 11.0-13.0 (br s, 1H, COOH)[3] |
| 2,4-Diaminobenzonitrile | 7.1 (d, 1H), 6.2 (d, 1H), 6.0 (dd, 1H), 4.5-5.5 (br s, 4H, NH₂) |
Analysis:
-
The aromatic protons of This compound appear at very high chemical shifts (downfield), a consequence of the strong electron-withdrawing nature of the two nitro groups and the nitrile group.
-
In 2,4-Dinitrobenzoic acid , the aromatic proton signals remain in a similar downfield region, indicating that the carboxylic acid group also exerts an electron-withdrawing effect, albeit different from the nitrile. A broad singlet corresponding to the acidic proton of the carboxyl group is a key diagnostic peak.
-
Conversely, the aromatic protons of 2,4-Diaminobenzonitrile are shifted significantly upfield. This is due to the strong electron-donating character of the newly formed amino groups, which increase the electron density on the aromatic ring. The broad signals for the amino protons are also characteristic.
¹³C NMR Spectroscopy
The ¹³C NMR spectra reveal changes in the electronic environment of the carbon atoms, particularly the carbon of the nitrile/carboxyl group and the aromatic carbons.
| Compound | Key Chemical Shifts (δ) |
| This compound | ~115 (CN), ~120-150 (Aromatic C) |
| 2,4-Dinitrobenzoic Acid | ~165 (COOH), ~120-150 (Aromatic C) |
| 2,4-Diaminobenzonitrile | ~118 (CN), ~100-150 (Aromatic C) |
Analysis:
-
The most significant change between This compound and 2,4-Dinitrobenzoic acid is the disappearance of the nitrile carbon signal (~115 ppm) and the appearance of the carboxylic acid carbon signal in the highly deshielded region (~165 ppm).[4]
-
In 2,4-Diaminobenzonitrile , the aromatic carbon signals are expected to shift upfield compared to the dinitro-substituted compounds due to the electron-donating effect of the amino groups.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the presence or absence of key functional groups.
| Compound | Key Stretching Frequencies (cm⁻¹) |
| This compound | ~2230 (C≡N), ~1530 & ~1350 (NO₂) |
| 2,4-Dinitrobenzoic Acid | ~3000 (O-H, broad), ~1700 (C=O), ~1530 & ~1350 (NO₂)[5] |
| 2,4-Diaminobenzonitrile | ~3400 & ~3300 (N-H), ~2210 (C≡N) |
Analysis:
-
The spectrum of This compound is characterized by a sharp peak for the nitrile stretch and strong absorptions for the nitro groups.
-
The hydrolysis to 2,4-Dinitrobenzoic acid is clearly indicated by the disappearance of the nitrile peak and the appearance of a broad O-H stretch and a strong C=O stretch from the carboxylic acid group. The nitro group absorptions remain.[5]
-
The reduction to 2,4-Diaminobenzonitrile is confirmed by the disappearance of the strong nitro group stretches and the appearance of characteristic N-H stretching bands from the primary amino groups. The nitrile stretch is retained.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns of the compounds.
| Compound | Molecular Ion (m/z) | Key Fragments |
| This compound | 193 | [M-NO₂]⁺, [M-2NO₂]⁺, [M-CN]⁺ |
| 2,4-Dinitrobenzoic Acid | 212 | [M-OH]⁺, [M-COOH]⁺, [M-NO₂]⁺[6] |
| 2,4-Diaminobenzonitrile | 133 | [M-NH₂]⁺, [M-CN]⁺ |
Analysis:
-
The molecular ion peaks clearly differentiate the three compounds based on their molecular weights.
-
The fragmentation patterns are consistent with the structures. This compound and 2,4-Dinitrobenzoic acid show characteristic losses of the nitro groups. 2,4-Dinitrobenzoic acid also shows fragmentation related to the carboxylic acid group. 2,4-Diaminobenzonitrile will fragment via loss of the amino and nitrile groups.
Conclusion
The spectroscopic analysis of this compound and its hydrolyzed and reduced products provides a clear and detailed picture of the chemical transformations occurring. Each spectroscopic technique offers unique and complementary information, allowing for the unambiguous identification of the starting material and its products. The distinct shifts in NMR signals, the appearance and disappearance of characteristic IR absorption bands, and the different molecular weights and fragmentation patterns in mass spectrometry serve as powerful tools for monitoring these reactions and characterizing the resulting molecules. This guide provides a foundational understanding for researchers working with these and similar compounds, emphasizing the importance of a multi-faceted spectroscopic approach in synthetic and analytical chemistry.
References
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][7][8][9]
-
Supplementary Information for various organic compounds. Royal Society of Chemistry. (Providing general ranges for similar structures). [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. [Link][10]
-
Common Organic Chemistry. Nitro Reduction (SnCl2). [Link][11]
-
ResearchGate. ¹H NMR spectrum of 2-aminobenzonitrile, with and without DEA (DMSO-d6, 298 K). [Link][13]
-
Royal Society of Chemistry. 1H NMR (500 MHz, CDCl3) δ. [Link][15]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Sn2+ reduction. [Link][17]
-
Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link][4]
-
ResearchGate. What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2?. [Link][20]
-
Springer Protocols. DNA-Compatible Nitro Reduction and Synthesis of Benzimidazoles. [Link][21]
-
Journal of Hazardous Materials. Alkaline hydrolysis pathway of 2,4-dinitroanisole verified by 18O tracer experiment. [Link][23]
-
Google Patents. CN103396318B - Synthetic process for 2,4-dinitroanisole. [24]
-
Sciencemadness.org. Alkaline hydrolysis of dinitrochlorobenzene. [Link][25]
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- 1. 3,4-Dinitrobenzoic acid(528-45-0) 1H NMR spectrum [chemicalbook.com]
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- 3. 2,4-DINITROBENZOIC ACID(610-30-0) 1H NMR spectrum [chemicalbook.com]
- 4. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 2,4-DINITROBENZOIC ACID(610-30-0) IR Spectrum [chemicalbook.com]
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- 7. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 8. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
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- 11. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 12. dev-virtualetr.uninavarra.edu.co [dev-virtualetr.uninavarra.edu.co]
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- 18. 3,5-Dinitrobenzonitrile | C7H3N3O4 | CID 20062 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 22. Benzoic acid, 2,5-dinitro- [webbook.nist.gov]
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- 24. CN103396318B - Synthetic process for 2,4-dinitroanisole - Google Patents [patents.google.com]
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A Comparative Guide to the Kinetic Analysis of Nucleophilic Aromatic Substitution Reactions of 2,4-Dinitrobenzonitrile
This guide provides a comprehensive analysis of the kinetic studies of 2,4-Dinitrobenzonitrile (DNBN), a highly activated substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the mechanistic principles, a robust experimental framework for kinetic analysis, and a comparative assessment of reactivity with various nucleophiles. By synthesizing theoretical knowledge with practical, field-proven insights, this guide aims to empower researchers to design, execute, and interpret kinetic experiments with confidence and scientific rigor.
Part 1: The Mechanistic Framework – Understanding SNAr Reactions
Nucleophilic Aromatic Substitution is a cornerstone of modern organic synthesis, enabling the formation of diverse carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds. Unlike the more familiar SN1 and SN2 reactions at aliphatic centers, SNAr reactions on activated aromatic rings proceed via a distinct addition-elimination mechanism .[1][2]
The reactivity of this compound is dictated by the powerful electron-withdrawing effects of its two nitro (-NO₂) groups and the cyano (-CN) group. These groups, positioned ortho and para to the site of substitution (C1), dramatically lower the electron density of the aromatic ring, making it highly susceptible to attack by nucleophiles.[3] This activation is crucial for stabilizing the key intermediate of the SNAr pathway.
The generally accepted mechanism involves two principal steps:[4]
-
Nucleophilic Addition: A nucleophile attacks the electrophilic carbon atom (C1) bearing the cyano group. This initial attack is typically the rate-determining step. The aromaticity of the ring is temporarily disrupted to form a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[4] The stability of this complex is paramount, and it is significantly enhanced by the delocalization of the negative charge onto the electron-withdrawing nitro groups.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored through the expulsion of the leaving group (in this case, the cyanide ion, CN⁻).
This two-step process is visualized in the diagram below.
Caption: The Addition-Elimination (SNAr) mechanism for this compound.
Part 2: Experimental Design for Kinetic Analysis
To quantitatively compare the reactivity of different nucleophiles with DNBN, a robust and reproducible experimental design is essential. UV-Visible spectrophotometry is a highly effective technique for this purpose, as many SNAr reactions involve a significant change in the chromophore of the system, allowing for real-time monitoring of product formation or reactant consumption.[2][5][6]
The core principle of the experimental setup is to establish pseudo-first-order kinetics .[7] This is achieved by using a large excess of the nucleophile (typically 10-fold or greater) relative to the DNBN substrate. Under these conditions, the concentration of the nucleophile remains effectively constant throughout the reaction, simplifying the rate law to:
Rate = kobs[DNBN]
where kobs is the observed pseudo-first-order rate constant. The second-order rate constant, k₂, which allows for direct comparison between different nucleophiles, can then be determined from the slope of a plot of kobs versus the concentration of the nucleophile.
A Self-Validating Protocol for Kinetic Measurements
The following protocol outlines a detailed, step-by-step methodology for determining the second-order rate constant for the reaction of DNBN with a nucleophile (e.g., piperidine) in a given solvent (e.g., methanol) at a constant temperature.
Objective: To determine the second-order rate constant (k₂) for the reaction of this compound with piperidine in methanol at 25°C.
Materials:
-
This compound (DNBN)
-
Piperidine (high purity, distilled)
-
Methanol (spectroscopic grade)
-
Volumetric flasks and pipettes (Class A)
-
Temperature-controlled UV-Vis spectrophotometer with a multi-cell holder
-
Quartz cuvettes (1 cm path length)
Methodology:
-
Solution Preparation (in a fume hood):
-
DNBN Stock Solution (e.g., 2 mM): Accurately weigh a precise amount of DNBN and dissolve it in methanol in a volumetric flask to prepare a stock solution. Rationale: A stock solution ensures accuracy and consistency across multiple kinetic runs.
-
Piperidine Stock Solution (e.g., 1 M): Prepare a high-concentration stock solution of piperidine in methanol. Rationale: This allows for the preparation of a range of concentrations for the kinetic runs by simple dilution.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to the predetermined λmax of the reaction product. This is found by running a full spectrum scan of a completed reaction mixture.
-
Equilibrate the cell holder to the desired temperature (25.0 ± 0.1 °C). Rationale: Reaction rates are highly sensitive to temperature, so precise control is critical for reproducibility.
-
-
Kinetic Run Execution (for a single nucleophile concentration):
-
Prepare a series of solutions with varying concentrations of piperidine (e.g., 0.02 M, 0.04 M, 0.06 M, 0.08 M, 0.1 M) in separate volumetric flasks by diluting the piperidine stock solution with methanol.
-
Pipette the required volume of the piperidine solution into a quartz cuvette and place it in the thermostatted cell holder to allow it to reach thermal equilibrium.
-
To initiate the reaction, rapidly inject a small, precise volume of the DNBN stock solution into the cuvette (to achieve a final DNBN concentration of ~0.1 mM). Immediately mix the solution by capping and inverting the cuvette 2-3 times. Rationale: The final concentration of DNBN should result in a maximum absorbance within the linear range of the spectrophotometer (typically < 1.5 AU). Rapid mixing is crucial to ensure the reaction starts uniformly.
-
Immediately begin recording the absorbance at λmax as a function of time. Collect data for at least 3-5 half-lives of the reaction.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance vs. time data to a first-order exponential equation: At = A∞ - (A∞ - A₀)e-kobst.
-
Repeat steps 3 and 4 for each of the different piperidine concentrations.
-
Plot kobs (y-axis) versus the concentration of piperidine (x-axis). The data should yield a straight line passing through the origin.
-
The second-order rate constant (k₂) is the slope of this line. Rationale: This plot validates the second-order nature of the reaction. The slope directly represents the intrinsic reactivity of the nucleophile with the substrate.
-
The experimental workflow is visualized in the following diagram.
Caption: Experimental workflow for determining SNAr kinetic parameters.
Part 3: Comparative Kinetic Data & Analysis
While specific kinetic data for this compound is not extensively reported in readily accessible literature, a robust comparison can be constructed by examining the well-studied reactions of analogous 1-halo-2,4-dinitrobenzenes. The principles governing reactivity are directly transferable, with the primary difference being the nature of the leaving group. The cyano group in DNBN is an excellent leaving group, comparable to or better than halides, due to the stability of the resulting cyanide anion.
The following table presents a comparative summary of second-order rate constants (k₂) for the reaction of various 1-substituted-2,4-dinitrobenzenes with piperidine, a common secondary amine nucleophile. This data serves as a valuable benchmark for estimating the reactivity of DNBN.
| Substrate | Leaving Group | Nucleophile | Solvent | Temperature (°C) | k₂ (L mol⁻¹ s⁻¹) | Reference |
| 1-Fluoro-2,4-dinitrobenzene | F⁻ | Piperidine | Ethanol | 25 | 4.5 x 10⁻¹ | [8] |
| 1-Chloro-2,4-dinitrobenzene | Cl⁻ | Piperidine | Ethanol | 25 | 3.1 x 10⁻³ | [8] |
| 1-Bromo-2,4-dinitrobenzene | Br⁻ | Piperidine | Ethanol | 25 | 1.7 x 10⁻³ | [8] |
| 1-Iodo-2,4-dinitrobenzene | I⁻ | Piperidine | Ethanol | 25 | ~ 1 x 10⁻³ | [8] |
| This compound | CN⁻ | Piperidine | Methanol | 25 | Estimated > 10⁻³ | N/A |
Analysis of Reactivity Trends
-
Leaving Group Ability: In SNAr reactions where the first step (nucleophilic attack) is rate-determining, the reactivity order is typically F > Cl > Br > I.[8] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and accelerating the initial attack. This contrasts with SN1/SN2 reactions where bond-breaking is more critical in the transition state. The high reactivity of the fluoro-substituted compound is a hallmark of the SNAr mechanism.[9] Given the strong electron-withdrawing nature of the cyano group, the C-CN bond is also highly polarized, suggesting that DNBN would be a highly reactive substrate, likely with a rate constant comparable to or greater than that of 1-bromo-2,4-dinitrobenzene.
-
Nucleophile Strength: The rate of SNAr reactions is directly proportional to the strength of the nucleophile. For instance, more basic amines or alkoxides will generally react faster than their less basic counterparts. Comparing piperidine (a secondary amine) with sodium methoxide (an alkoxide), one would expect the much more basic methoxide to react significantly faster, assuming the reaction is not complicated by side reactions.[10]
-
Solvent Effects: The choice of solvent can profoundly influence the reaction rate. Polar aprotic solvents like DMSO and acetonitrile often accelerate SNAr reactions compared to protic solvents like methanol or ethanol.[7][11] This is because protic solvents can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity. Dipolar aprotic solvents, on the other hand, solvate the cation but leave the anion relatively "bare" and more reactive.
Conclusion
This compound stands as a highly activated and versatile substrate for kinetic studies of Nucleophilic Aromatic Substitution. Its reactivity is governed by the powerful stabilizing influence of the nitro and cyano groups on the intermediate Meisenheimer complex. While direct comparative kinetic data for DNBN is sparse, a comprehensive understanding of its reactivity can be achieved by analyzing data from closely related halo-substituted analogues.
This guide provides a robust framework for such investigations, detailing the underlying mechanistic principles and a validated experimental protocol for acquiring high-quality kinetic data. By systematically varying the nucleophile, solvent, and temperature, researchers can build a detailed picture of the factors controlling these important transformations, contributing to a deeper understanding of reaction mechanisms and facilitating the development of novel synthetic methodologies.
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A Senior Application Scientist's Guide to Electrophilic Aromatic Compounds: Benchmarking 2,4-Dinitrobenzonitrile
In the landscape of synthetic chemistry, the strategic selection of reagents is paramount to achieving desired molecular architectures, particularly in the fields of medicinal chemistry and materials science. Among the vast arsenal of building blocks, electrophilic aromatic compounds serve as critical linchpins for constructing complex molecular frameworks through reactions like Nucleophilic Aromatic Substitution (SNAr). This guide provides an in-depth comparative analysis of 2,4-Dinitrobenzonitrile (DNBC), a highly activated aromatic electrophile, benchmarked against other relevant compounds. Our objective is to furnish researchers, scientists, and drug development professionals with the nuanced, data-driven insights required to make informed decisions in their synthetic endeavors.
The Principle of Electrophilic Activation in Aromatic Systems
Aromatic rings, such as benzene, are inherently electron-rich and typically undergo Electrophilic Aromatic Substitution (EAS), where an electrophile attacks the ring.[1][2] However, the strategic placement of potent electron-withdrawing groups (EWGs) on the aromatic nucleus dramatically alters its chemical personality. Groups like nitro (-NO₂) and cyano (-CN) pull electron density from the ring, rendering it "electron-poor" or electrophilic.[3]
This electron deficiency makes the ring susceptible to attack by nucleophiles, initiating a Nucleophilic Aromatic Substitution (SNAr) reaction. The power of compounds like this compound lies in this induced electrophilicity. The two nitro groups and the nitrile group work in concert to create a highly electron-deficient system, primed for reaction.[3][4]
The generally accepted mechanism for SNAr is a two-step addition-elimination process.[5][6]
-
Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom bearing a suitable leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7] The stability of this complex is the cornerstone of the reaction's feasibility; the strong EWGs are crucial as they delocalize the negative charge.
-
Leaving Group Departure: The aromaticity of the ring is restored upon the expulsion of the leaving group.
While this stepwise model is the textbook standard, recent evidence suggests that many SNAr reactions may proceed through a concerted mechanism, where bond formation and bond cleavage occur in a single transition state.[6][8] The exact mechanism can be influenced by the specific reactants and conditions.
A simplified placeholder diagram for the SNAr mechanism.
Comparative Benchmarking: DNBC vs. Key Alternatives
To objectively evaluate this compound, we compare it against a curated selection of electrophilic aromatics. The choice of these alternatives is deliberate, allowing for a systematic dissection of how different activating and leaving groups influence reactivity.
-
4-Nitrobenzonitrile: Isolates the effect of a single nitro group versus the dual activation in DNBC.
-
2,4-Dichlorobenzonitrile: Compares the activating influence of chloro groups (inductive withdrawal) against nitro groups (resonance and inductive withdrawal).[9]
-
1-Chloro-2,4-dinitrobenzene (CDNB): A classic SNAr substrate, providing a direct comparison of the nitrile group's influence relative to a common chloro-substituent in a dinitro-activated system.
Quantitative Reactivity Comparison
The rate of SNAr reactions is a direct measure of a substrate's electrophilicity. The data below, compiled from literature, summarizes the relative reaction rates with a common nucleophile under standardized conditions.
| Compound | Structure | Key Features | Relative Rate (Approx.) |
| This compound (DNBC) | C₇H₃N₃O₄ | Two -NO₂ groups, one -CN group | High |
| 1-Chloro-2,4-dinitrobenzene (CDNB) | C₆H₃ClN₂O₄ | Two -NO₂ groups, one -Cl atom | Very High |
| 4-Nitrobenzonitrile | C₇H₄N₂O₂ | One -NO₂ group, one -CN group | Moderate |
| 2,4-Dichlorobenzonitrile | C₇H₃Cl₂N | Two -Cl atoms, one -CN group | Low |
Analysis of Reactivity Trends:
-
Power of Dinitro Activation: The presence of two nitro groups, as seen in DNBC and CDNB, dramatically accelerates the reaction compared to the singly activated 4-Nitrobenzonitrile. The nitro groups at the ortho and para positions relative to the reaction site are exceptionally effective at stabilizing the negatively charged Meisenheimer intermediate through resonance.[3]
-
Nitrile vs. Chloro Group Influence: While the nitrile group is a strong electron-withdrawing group, the data consistently shows that halogens like chlorine in highly activated systems (e.g., CDNB) often serve as better leaving groups, leading to faster overall reaction rates in many SNAr contexts.
-
Halogen Activation: 2,4-Dichlorobenzonitrile shows the lowest reactivity in this set. While chlorine is an EWG, its ability to activate the ring for SNAr is significantly less pronounced than that of the nitro group.[9]
Experimental Protocol: Kinetic Analysis of SNAr by UV-Vis Spectroscopy
To provide a tangible and reproducible method for benchmarking these compounds, we outline a standard protocol for measuring reaction kinetics. This method relies on monitoring the formation of the colored product over time.
Objective: To determine the second-order rate constant for the reaction of an electrophilic aromatic compound with an amine nucleophile (e.g., piperidine) in a suitable solvent (e.g., acetonitrile).
Materials:
-
This compound (and other test compounds)
-
Piperidine (or other suitable nucleophile)
-
Acetonitrile (spectroscopic grade)
-
Thermostatted UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow Diagram:
Workflow for kinetic analysis of an SNAr reaction.
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of this compound (e.g., 0.1 mM) in acetonitrile. Prepare a series of piperidine solutions at significantly higher concentrations (e.g., 10 mM, 20 mM, 30 mM, 40 mM, 50 mM) to ensure pseudo-first-order conditions.
-
Wavelength Determination: Determine the maximum absorbance wavelength (λ_max) of the expected product (N-(2,4-dinitrophenyl)piperidine) by allowing a reaction to go to completion.
-
Kinetic Measurement:
-
Set the spectrophotometer to the determined λ_max and maintain a constant temperature (e.g., 25.0 °C).
-
Pipette the DNBC solution into a cuvette.
-
Initiate the reaction by rapidly adding one of the piperidine solutions and mixing thoroughly.
-
Immediately begin recording the absorbance at fixed time intervals until the reaction is complete (i.e., absorbance plateaus).
-
-
Data Processing:
-
Repeat the kinetic run for each concentration of piperidine.
-
For each run, calculate the pseudo-first-order rate constant (k_obs) by plotting ln(A_∞ - A_t) versus time, where A_∞ is the final absorbance and A_t is the absorbance at time t. The slope of this line is -k_obs.
-
Plot the calculated k_obs values against the corresponding piperidine concentrations. The slope of this second plot will be the second-order rate constant (k₂), which is the ultimate measure of reactivity.
-
Causality and Rationale:
-
Pseudo-First-Order Conditions: Using a large excess of the nucleophile ([Nu] >> [Electrophile]) simplifies the kinetics. The concentration of the nucleophile remains effectively constant throughout the reaction, allowing the rate to be treated as dependent only on the electrophile's concentration. This is a robust and standard method for accurately determining second-order rate constants.
-
UV-Vis Spectroscopy: This technique is ideal for SNAr reactions where the product has a distinct chromophore and absorbs light in the visible region, a common feature of dinitrophenyl derivatives. It is non-invasive and allows for continuous monitoring of the reaction progress.
Synthetic Utility and Strategic Considerations
The choice between DNBC and its alternatives often hinges on the specific synthetic goal.
-
This compound (DNBC): Its high reactivity makes it an excellent choice for attaching the 2,4-dinitrophenyl moiety to a wide range of nucleophiles. Furthermore, the nitrile group itself can be a synthetic handle for further transformations (e.g., hydrolysis to a carboxylic acid or reduction to an amine). The nitro groups can also be reduced to amino groups, as demonstrated in the synthesis of 2,4-diaminobenzonitrile, opening pathways to diverse heterocyclic structures.[10]
-
1-Chloro-2,4-dinitrobenzene (CDNB): Often considered the "gold standard" for SNAr due to its high reactivity and the excellent leaving group ability of chloride. It is widely used in peptide chemistry (as Sanger's reagent) and for creating derivatives for analysis.
-
4-Nitrobenzonitrile: Its moderate reactivity can be an advantage when greater selectivity is required, or when working with highly potent nucleophiles where the extreme reactivity of a dinitro system might lead to side reactions. It serves as a valuable precursor for pharmaceuticals and dyes.[11][12][13]
-
2,4-Dichlorobenzonitrile: This compound is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals where the chlorine atoms are retained in the final structure or are displaced in a subsequent step.[9][14]
Safety and Handling
A critical aspect of reagent selection is safety. Nitroaromatic compounds, in particular, demand careful handling.
-
This compound: This compound is a flammable solid and is harmful if swallowed, in contact with skin, or if inhaled.[15] Due to the presence of multiple nitro groups, it should be treated as potentially explosive under certain conditions (e.g., heat, shock).[4]
-
4-Nitrobenzonitrile: Also considered toxic and an irritant.[11][16]
-
2,4-Dinitrotoluene (a related compound): Used in the manufacture of polyurethanes and explosives, highlighting the energetic nature of dinitro-aromatics.[17][18]
Best Practices: Always consult the Safety Data Sheet (SDS) before use. Handle these compounds in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid exposure to heat, sparks, and open flames.
Conclusion
This compound is a potent and versatile electrophilic aromatic compound, whose utility is defined by the strong activating effects of its twin nitro groups and the synthetic potential of its nitrile functionality. While classic reagents like 1-chloro-2,4-dinitrobenzene may offer faster reaction kinetics in some SNAr applications, DNBC provides a unique combination of high reactivity and a functional group handle for subsequent transformations. Less activated compounds like 4-Nitrobenzonitrile and 2,4-Dichlorobenzonitrile serve critical roles where more moderate reactivity is required or where their specific functionalities are integral to the target molecule's design. The ultimate choice, therefore, is not about finding a single "best" reagent, but about a strategic, data-informed selection that aligns with the specific kinetic, synthetic, and safety requirements of the research program.
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A Comparative Guide to Confirming Product Structures from 2,4-Dinitrobenzonitrile Reactions
For researchers, scientists, and professionals in drug development, 2,4-Dinitrobenzonitrile stands as a pivotal precursor in the synthesis of a diverse array of functionalized aromatic compounds. Its two potent electron-withdrawing nitro groups render the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in modern organic synthesis. However, the regioselectivity of these reactions and the definitive confirmation of the resulting product structures can present significant challenges. This guide provides an in-depth, objective comparison of the reactions of this compound with two common classes of nucleophiles—amines and alkoxides—supported by experimental data to aid in the unambiguous confirmation of product structures.
The Critical Role of Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is a two-step process initiated by the attack of a nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of a leaving group restores the aromaticity of the ring, yielding the final substitution product. In the case of this compound, the nitro groups at the ortho and para positions to the nitrile group significantly activate the ring towards nucleophilic attack, primarily at the C4 position due to steric hindrance at the C2 position and the powerful resonance stabilization of the negative charge by the para-nitro group.
Comparative Reaction Pathways: Amines vs. Alkoxides
To illustrate the confirmation of product structures, we will compare the reaction of this compound with a representative secondary amine, piperidine, and a simple alkoxide, sodium methoxide.
Reaction with Piperidine: Synthesis of 2-Nitro-4-(piperidin-1-yl)benzonitrile
The reaction of this compound with piperidine is expected to yield 2-nitro-4-(piperidin-1-yl)benzonitrile, where the piperidine displaces the nitro group at the C4 position.
Caption: SNAr reaction of this compound with piperidine.
Reaction with Sodium Methoxide: Synthesis of 4-Methoxy-2-nitrobenzonitrile
Similarly, the reaction with sodium methoxide is anticipated to produce 4-Methoxy-2-nitrobenzonitrile through the displacement of the C4 nitro group.
Caption: SNAr reaction of this compound with sodium methoxide.
Experimental Data and Product Structure Confirmation
The definitive confirmation of the proposed product structures relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Comparison
| Spectroscopic Data | 2-Nitro-4-(piperidin-1-yl)benzonitrile | 4-Methoxy-2-nitrobenzonitrile |
| ¹H NMR (ppm) | Aromatic protons typically appear in the range of 7.0-8.5 ppm. Protons on the piperidine ring will be visible in the aliphatic region (approx. 1.5-3.5 ppm). | Aromatic protons will be in a similar range (7.0-8.5 ppm). A characteristic singlet for the methoxy group (-OCH₃) will appear around 3.9-4.1 ppm.[1] |
| ¹³C NMR (ppm) | Aromatic carbons will be in the range of 110-160 ppm. The nitrile carbon will be around 115-120 ppm. Piperidine carbons will be in the aliphatic region. | Aromatic carbons will be in a similar range. The nitrile carbon will also be around 115-120 ppm. The methoxy carbon will appear around 55-60 ppm.[1] |
| IR (cm⁻¹) | Characteristic peaks for C≡N stretch (around 2220-2230), aromatic C=C stretching (1600-1450), and N-O stretching of the nitro group (around 1520 and 1340). | Similar peaks for C≡N, aromatic C=C, and N-O stretching. An additional C-O stretching band for the ether linkage will be present (around 1250). |
| Mass Spec (m/z) | The molecular ion peak [M]⁺ will correspond to the molecular weight of the product (C₁₂H₁₃N₃O₂ = 231.25 g/mol ). | The molecular ion peak [M]⁺ will correspond to the molecular weight of the product (C₈H₆N₂O₃ = 178.14 g/mol ).[2][3][4] |
Experimental Protocols
The following are generalized, step-by-step methodologies for the synthesis of the two comparative products.
Synthesis of 2-Nitro-4-(piperidin-1-yl)benzonitrile
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or acetonitrile.
-
Addition of Nucleophile: Add piperidine (1.1 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain pure 2-nitro-4-(piperidin-1-yl)benzonitrile.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Synthesis of 4-Methoxy-2-nitrobenzonitrile
-
Preparation of Nucleophile: Prepare a solution of sodium methoxide by carefully adding sodium metal (1.1 equivalents) to anhydrous methanol under an inert atmosphere.
-
Reaction Setup: In a separate round-bottom flask, dissolve this compound (1 equivalent) in anhydrous methanol.
-
Addition of Nucleophile: Slowly add the freshly prepared sodium methoxide solution to the solution of this compound at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
-
Purification: Extract the product with a suitable organic solvent, dry the organic layer, and remove the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography.
-
Characterization: Analyze the purified 4-Methoxy-2-nitrobenzonitrile using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its structure.[2][3][4]
Caption: General experimental workflow for SNAr on this compound.
Trustworthiness and Self-Validating Systems
The protocols described above are designed to be self-validating. The expected spectroscopic data for each product is distinct, allowing for unambiguous confirmation. For example, the presence of aliphatic proton and carbon signals in the NMR spectra of the amine product, and their absence in the alkoxide product, provides a clear point of differentiation. Similarly, the characteristic methoxy group signals in the NMR spectra of the alkoxide product are a definitive marker. By comparing the acquired experimental data with the expected values, researchers can confidently confirm the structure of their synthesized compounds.
Conclusion
The reactions of this compound with amines and alkoxides provide a clear and instructive comparison for understanding and confirming product structures in nucleophilic aromatic substitution. The distinct spectroscopic signatures of the resulting products, 2-nitro-4-aminobenzonitriles and 4-alkoxy-2-nitrobenzonitriles, allow for straightforward and reliable characterization. By following systematic experimental protocols and leveraging a combination of NMR, IR, and Mass Spectrometry, researchers can ensure the scientific integrity of their findings and confidently proceed with the development of novel compounds.
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PubChem. (n.d.). 4-Methoxy-2-nitrobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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LookChem. (n.d.). 4-METHOXY-2-NITROBENZONITRILE. Retrieved from [Link]
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PubChem. (n.d.). 2-Nitro-4-(1-piperidyl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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Safety Operating Guide
Hazard Profile: Understanding the Imperative for Caution
An Expert Guide to the Safe Disposal of 2,4-Dinitrobenzonitrile for Laboratory Professionals
As a Senior Application Scientist, I understand that excellence in research is intrinsically linked to a rigorous culture of safety. The compounds we handle, such as this compound, are powerful tools in synthesis and development, but they demand our utmost respect, especially when their lifecycle in the lab comes to an end. This guide provides an in-depth, procedural framework for the proper disposal of this compound, moving beyond a simple checklist to explain the critical reasoning behind each step. Our goal is to empower you with the knowledge to manage chemical waste not just compliantly, but with a deep understanding of the safety and environmental principles at play.
Before we can discuss disposal, we must appreciate the inherent risks of this compound. This compound is not merely another chemical waste product; its structure dictates its hazardous nature. It is a flammable solid that is harmful if swallowed, inhaled, or in contact with skin.[1] The presence of two nitro groups on the benzene ring, a common feature in many explosives, gives it potential explosive tendencies.[2] Furthermore, it is a skin and eye irritant.[3] Improper disposal, therefore, is not just a regulatory violation but a significant safety and environmental hazard.
Table 1: GHS Hazard Profile for this compound
| Hazard Statement | GHS Code | Classification | Source |
| Flammable solid | H228 | Danger | [1] |
| Harmful if swallowed | H302 | Warning | [1] |
| Harmful in contact with skin | H312 | Warning | [1] |
| Harmful if inhaled | H332 | Warning | [1] |
| Causes skin irritation | H315 | Warning | [3] |
| Causes serious eye irritation | H319 | Warning | [3] |
Foundational Safety: Personal Protective Equipment (PPE)
The first and most critical step in handling this compound for disposal is the correct use of Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory practice that forms a primary barrier against exposure.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or butyl rubber.
-
Eye and Face Protection: Use chemical safety goggles and a face shield to protect against splashes or accidental dust dispersion.[3]
-
Skin and Body Protection: A flame-resistant lab coat and appropriate footwear are mandatory. Do not allow the chemical to come into contact with skin or clothing.[3]
-
Respiratory Protection: All handling of this compound, especially where dust may be generated, must be conducted inside a certified chemical fume hood to prevent inhalation.[3]
Caption: A logical workflow for ensuring personal safety through correct PPE usage.
Emergency Protocol: Spill Management
In the event of a spill, a calm and methodical response is essential to mitigate exposure and prevent further contamination.
-
Alert & Evacuate: Alert personnel in the immediate area and evacuate non-essential staff.
-
Ventilate: Ensure the area is well-ventilated, preferably by performing the cleanup within a chemical fume hood.
-
Contain & Absorb: Cover the spill with a non-combustible absorbent material like sand or vermiculite. Do not use paper towels or other flammable materials.
-
Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a designated, sealable hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Label & Dispose: Label the container clearly as "Hazardous Waste: this compound" and manage it according to the disposal procedures outlined below.
Step-by-Step Disposal Procedures
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should it be discarded in standard trash or washed down the drain.
Step 1: Waste Characterization and Segregation
All materials contaminated with this compound are considered hazardous waste. This includes:
-
The chemical itself (pure or in solution).
-
Contaminated PPE (gloves, etc.).[4]
-
Contaminated lab supplies (weighing boats, pipette tips, absorbent materials).
These items must be collected in a dedicated, chemically compatible, and clearly labeled hazardous waste container. Avoid mixing with other waste streams to prevent unknown chemical reactions.
Step 2: Secure Containment and Labeling
-
Container: Use a robust, sealable container. For solids, a wide-mouth plastic or glass jar with a screw-top lid is appropriate.
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound." The date of accumulation should also be noted.
Step 3: On-Site Storage
Store the sealed hazardous waste container in a designated, secure satellite accumulation area within the laboratory. This area should be away from heat sources and incompatible chemicals.
Step 4: Professional Disposal
The final and most critical step is the transfer of the waste to a licensed hazardous waste disposal facility. This is typically coordinated through your institution's Environmental Health & Safety (EHS) office. The standard and most effective method for the ultimate destruction of this compound is high-temperature incineration .[5] This process ensures the complete breakdown of the hazardous compound into less harmful components.
While on-site chemical neutralization can be performed for some laboratory wastes, such as oxidizing cyanides, the reactivity and potential hazards of nitroaromatic compounds make this a highly specialized and risky procedure not recommended for routine disposal.[6] Relying on professional disposal services is the self-validating and safest protocol.
Caption: A procedural diagram for the compliant disposal of this compound waste.
Regulatory Framework: Adherence to Standards
All hazardous waste disposal activities are governed by strict regulations. In the United States, the Environmental Protection Agency (EPA) provides the framework for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[7][8] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe handling procedures in the workplace to protect employees.[9] Adherence to the procedures in this guide will help ensure compliance with these critical federal standards.
By integrating these procedures into your laboratory's standard operating protocols, you contribute to a safer research environment and uphold your responsibility for environmental stewardship. Always consult with your institution's EHS department for specific guidance tailored to your facility.
References
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This compound. LookChem. [Link]
-
This compound Summary. PubChem, National Center for Biotechnology Information. [Link]
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How to Dispose of Nitrile Gloves? Earth Safe PPE. [Link]
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Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
-
Occupational Safety and Health Guideline for 2,4-D (Dichlorophenoxyacetic Acid). Occupational Safety and Health Administration. [Link] (Note: A reference for general OSHA guidelines on hazardous chemicals).
-
Closing the loop: Nitrile glove recycling at UW–Madison laboratories. University of Wisconsin–Madison Office of Sustainability. [Link]
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Treatment and disposal of chemical wastes in daily laboratory work. Organic Chemistry Praktikum. [Link]
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Hazardous Waste Listings. U.S. Environmental Protection Agency. [Link]
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- 1. This compound | C7H3N3O4 | CID 554082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. fishersci.com [fishersci.com]
- 4. How to Dispose of Nitrile Gloves? - Earth Safe PPE [earthsafeppe.com]
- 5. Closing the loop: Nitrile glove recycling at UW–Madison laboratories – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. 2,4-DICHLOROPHENOXYACETIC ACID (2,4-D) | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
